molecular formula C6H14N2 B1355154 1,3-Dimethylpiperazine CAS No. 22317-01-7

1,3-Dimethylpiperazine

Cat. No.: B1355154
CAS No.: 22317-01-7
M. Wt: 114.19 g/mol
InChI Key: FMMUNDXXVADKHS-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperazine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMUNDXXVADKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347682
Record name 1,3-Dimethylpiperazine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22317-01-7
Record name 1,3-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylpiperazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylpiperazine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Dimethylpiperazine Scaffold

This compound, a disubstituted piperazine derivative, represents a significant structural motif in medicinal chemistry and drug development. The piperazine ring itself is a privileged scaffold, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate basicity. The introduction of methyl groups at the 1 and 3 positions creates a chiral center and introduces steric and electronic modifications that can profoundly influence a molecule's biological activity, selectivity, and metabolic stability. Understanding the synthetic pathways to access this specific isomer, including stereochemical control, is therefore of paramount importance for the design and development of novel therapeutics.

This technical guide provides a comprehensive overview of the core synthesis pathways and underlying mechanisms for the preparation of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively synthesize and utilize this valuable heterocyclic building block.

Core Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be broadly approached through two primary strategies: cyclization reactions to construct the piperazine ring with the desired substitution pattern, and modification of a pre-existing piperazine core . The choice of strategy is often dictated by the availability of starting materials, the desired stereochemistry (cis or trans), and the scale of the synthesis.

Reductive Amination and Cyclization: A Versatile Approach

Reductive amination is a cornerstone of amine synthesis and offers a powerful route to the piperazine core.[1] This strategy typically involves the formation of imine intermediates followed by their reduction. For this compound, this can be envisioned through the reaction of a C3 diamine precursor with a carbonyl compound, followed by cyclization and N-methylation, or through the cyclization of a pre-formed N-methylated amino alcohol.

A plausible pathway involves the use of 1-amino-2-propanol as a key building block. This approach leverages readily available starting materials and allows for the sequential introduction of the methyl groups.

Proposed Pathway via Reductive Cyclization of an Amino Alcohol:

This pathway commences with the reductive amination of 1-amino-2-propanol with an appropriate carbonyl compound to introduce the first N-methyl group, followed by a second intramolecular reductive amination to form the piperazine ring.

Experimental Protocol: Conceptual Step-by-Step Methodology

  • N-Methylation of 1-Amino-2-propanol:

    • To a solution of 1-amino-2-propanol in a suitable solvent such as methanol, an equimolar amount of a methylating agent (e.g., formaldehyde) is added.

    • A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then added portion-wise at a controlled temperature (typically 0-25 °C) to reduce the initially formed imine/hemiaminal in situ.[2]

    • The reaction is monitored by techniques like TLC or LC-MS until the starting material is consumed.

    • Work-up involves quenching the excess reducing agent, extraction, and purification to yield N-methyl-1-amino-2-propanol.

  • Activation of the Hydroxyl Group:

    • The hydroxyl group of N-methyl-1-amino-2-propanol is converted into a better leaving group, for instance, by mesylation or tosylation, to facilitate the subsequent intramolecular cyclization.

    • The amino alcohol is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane at a low temperature.

  • Intramolecular Cyclization and Second N-Methylation:

    • The activated intermediate is then reacted with methylamine. This step involves a nucleophilic substitution where the primary amine of methylamine displaces the leaving group, followed by an intramolecular cyclization.

    • Alternatively, a direct intramolecular cyclization can be induced under basic conditions to form 1-methyl-3-methylpiperazine, which can then be methylated at the remaining secondary amine using a standard methylating agent like formaldehyde/formic acid (Eschweiler-Clarke reaction) or methyl iodide.[3]

Causality Behind Experimental Choices:

  • The choice of reducing agent in the initial reductive amination is critical. Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wider range of functional groups.[2]

  • Activation of the hydroxyl group is a necessary step to promote the intramolecular cyclization, as hydroxyl is a poor leaving group.

  • The Eschweiler-Clarke reaction for the final N-methylation is advantageous for its use of inexpensive reagents and its typically high yields for exhaustive methylation.[3]

Diagram of the Proposed Reductive Cyclization Pathway:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization & Methylation 1-Amino-2-propanol 1-Amino-2-propanol N-Methyl-1-amino-2-propanol N-Methyl-1-amino-2-propanol 1-Amino-2-propanol->N-Methyl-1-amino-2-propanol HCHO, NaBH4 Activated Intermediate Activated Intermediate N-Methyl-1-amino-2-propanol->Activated Intermediate MsCl, Et3N This compound This compound Activated Intermediate->this compound 1. CH3NH2 2. HCHO, HCOOH

Caption: Proposed synthesis of this compound via reductive cyclization.

Cyclization of Diamine Precursors

A more direct approach to the piperazine ring involves the cyclization of a suitably substituted diamine with a two-carbon electrophile. For the synthesis of this compound, this would conceptually involve the reaction of N,N'-dimethyl-1,2-diaminopropane with a 1,2-dihaloethane.

Conceptual Pathway via Diamine Cyclization:

  • Synthesis of N,N'-dimethyl-1,2-diaminopropane:

    • This precursor can be synthesized from 1,2-diaminopropane through reductive amination with formaldehyde and a suitable reducing agent, similar to the N-methylation described previously. Care must be taken to control the stoichiometry to achieve dimethylation.

  • Cyclization with a 1,2-Dihaloethane:

    • The resulting N,N'-dimethyl-1,2-diaminopropane is then reacted with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base to facilitate the double nucleophilic substitution and ring closure.

Causality Behind Experimental Choices:

  • This route is conceptually straightforward but can be challenging in practice due to the potential for polymerization and the formation of side products.

  • The choice of the dihaloethane and reaction conditions (solvent, temperature, base) is critical to favor the intramolecular cyclization over intermolecular reactions. High dilution conditions are often employed to promote cyclization.

Diagram of the Diamine Cyclization Pathway:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 1,2-Diaminopropane 1,2-Diaminopropane N,N'-dimethyl-1,2-diaminopropane N,N'-dimethyl-1,2-diaminopropane 1,2-Diaminopropane->N,N'-dimethyl-1,2-diaminopropane HCHO, NaBH4 This compound This compound N,N'-dimethyl-1,2-diaminopropane->this compound ClCH2CH2Cl, Base

Caption: Synthesis of this compound via diamine cyclization.

Stereoselective Synthesis: The Challenge of Cis and Trans Isomers

The presence of a chiral center at the C3 position and the conformational nature of the piperazine ring lead to the existence of cis and trans diastereomers of this compound. The stereochemical outcome of the synthesis is a critical consideration, as different isomers can exhibit distinct biological activities.

Strategies for Stereocontrol:

  • Starting from Chiral Precursors: The most reliable method to achieve a specific stereoisomer is to start with an enantiomerically pure precursor. For example, using (R)- or (S)-1-amino-2-propanol as the starting material in the reductive cyclization pathway would lead to the corresponding enantiomer of this compound.

  • Diastereoselective Cyclization: The cyclization step itself can be influenced by the reaction conditions and the nature of the substituents. For instance, in the reductive cyclization of dioximes to form piperazines, the stereochemistry can be controlled to predominantly yield the cis-isomer.[4] While not a direct synthesis of this compound, this principle of diastereoselective reduction of a cyclic imine intermediate is applicable.

  • Synthesis from Amino Acids: Another potential stereocontrolled route involves the use of alanine as a chiral starting material. Dimerization of alanine can lead to the formation of piperazine-2,5-diones (diketopiperazines).[5] Subsequent reduction of the amide functionalities and N-methylation could potentially yield this compound. The stereochemistry of the final product would be dictated by the stereochemistry of the starting alanine and the reduction conditions.

Diagram of a Conceptual Stereoselective Pathway from Alanine:

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation L-Alanine L-Alanine cis-3,6-Dimethylpiperazine-2,5-dione cis-3,6-Dimethylpiperazine-2,5-dione L-Alanine->cis-3,6-Dimethylpiperazine-2,5-dione Heat cis-2,5-Dimethylpiperazine cis-2,5-Dimethylpiperazine cis-3,6-Dimethylpiperazine-2,5-dione->cis-2,5-Dimethylpiperazine LiAlH4 cis-1,3-Dimethylpiperazine (potential) cis-1,3-Dimethylpiperazine (potential) cis-2,5-Dimethylpiperazine->cis-1,3-Dimethylpiperazine (potential) HCHO, HCOOH

Caption: Conceptual pathway to this compound starting from L-Alanine. Note: This pathway would lead to a 2,5-disubstituted piperazine, highlighting the need for a different starting amino acid for a 1,3-substitution pattern.

Quantitative Data Summary

While specific, detailed quantitative data for the synthesis of this compound is not extensively reported in readily available literature, the following table provides a general overview of typical reaction conditions for related piperazine syntheses, which can serve as a starting point for optimization.

ParameterReductive Amination (General)[2]Cyclization of Amino Alcohols (General)Eschweiler-Clarke Reaction[3]
Catalyst/Reagent NaBH(OAc)₃, NaBH₄Acid or Base Catalyst, Dehydrating AgentHCOOH, HCHO
Reaction Temperature 0 - 50 °C100 - 200 °C80 - 100 °C
Reaction Pressure AtmosphericAtmospheric or ElevatedAtmospheric
Solvent CH₂Cl₂, MeOH, THFToluene, Xylene (with Dean-Stark)Water or neat
Reported Yield Generally high (70-95%)Variable (40-80%)High (>90%)

Conclusion and Future Perspectives

The synthesis of this compound presents a tractable challenge for synthetic chemists. While direct, optimized protocols are not as prevalent in the literature as for other isomers, the fundamental principles of reductive amination and cyclization provide a solid foundation for developing robust synthetic routes. The key to a successful synthesis lies in the careful selection of starting materials, particularly for achieving the desired stereochemistry, and the meticulous optimization of reaction conditions to favor the desired cyclization and minimize side reactions.

Future research in this area will likely focus on the development of more efficient and stereoselective catalytic methods. The use of chiral catalysts for asymmetric reductive amination or cyclization could provide a more direct and atom-economical route to enantiomerically pure this compound, further enabling its application in the discovery of new and improved pharmaceuticals.

References

  • Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235-245. [Link]

  • Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5691. [Link]

  • Savelyev, A. G., & Orlov, N. V. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11658-11719. [Link]

  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]

Sources

Physicochemical properties of 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylpiperazine

Abstract

This compound is a substituted heterocyclic amine that serves as a valuable building block and catalyst in organic synthesis and pharmaceutical development. A thorough understanding of its physicochemical properties is paramount for its effective application, from reaction optimization and process scale-up to formulation and drug delivery. This guide provides a detailed examination of the core physicochemical characteristics of this compound, grounded in established experimental data and predictive models. We will explore its structural features, physical constants, and acid-base behavior. Furthermore, this document outlines robust, self-validating experimental protocols for the determination of its key parameters, offering both theoretical justification and practical, step-by-step guidance for researchers and scientists in the field.

Chemical Identity and Structural Elucidation

This compound is a cyclic diamine. The presence of a methyl group on a ring nitrogen (position 1) and a ring carbon (position 3) introduces a chiral center at the C-3 position, meaning the compound exists as a pair of enantiomers, (R)- and (S)-1,3-Dimethylpiperazine, or as a racemic mixture.

  • Molecular Formula: C₆H₁₄N₂[1]

  • Molecular Weight: 114.19 g/mol [1][2]

  • CAS Numbers:

    • Racemic Mixture: 22317-01-7[1][3][4]

    • (R)-Enantiomer: 1033717-21-3[5]

    • (S)-Enantiomer: 1152367-80-0[6]

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some values are predicted through computational models, while others are derived from experimental data, which may vary slightly between different stereoisomers.

PropertyValueSource(s)
Appearance Liquid[3][5][6]
Boiling Point ~148 °C at 760 mmHg[1][5][6]
Melting Point -30 to -35 °C (Predicted)[6]
Density ~0.855 g/cm³[1][5]
Flash Point ~46 °C[1][5][6]
pKa 9.34 ± 0.40 (Predicted)[1][6][7]
Refractive Index (n20/D) 1.409[5]
Water Solubility Miscible (Inferred)[8]

In-Depth Analysis of Physicochemical Parameters

Physical State and Volatility

This compound is a liquid at room temperature with a boiling point of approximately 148 °C.[1][5][6] This volatility, coupled with a flash point of around 46 °C, classifies it as a flammable liquid, necessitating careful handling away from ignition sources.[1] Its relatively low predicted melting point suggests it will remain in a liquid state under typical laboratory storage conditions.[6]

Solubility Profile

While explicit solubility data for this compound is not widely published, its structure provides strong indicators of its behavior. The presence of two tertiary amine groups allows for hydrogen bonding with protic solvents. By analogy to structurally similar compounds like piperazine and 1,4-dimethylpiperazine, which exhibit high solubility in water and other polar solvents, this compound is expected to be miscible with water and soluble in alcohols like ethanol and methanol.[8] This property is crucial for its use in aqueous reaction media and for developing formulations in drug discovery.

Basicity and pKa

The basicity of the nitrogen atoms is a defining chemical feature of this compound. The predicted pKa value for its conjugate acid is approximately 9.34.[1][6] This value indicates that this compound is a moderately strong base, comparable to other secondary and tertiary amines.

The pKa is a critical parameter in drug development as it governs the degree of ionization of the molecule at a given pH. This, in turn, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a molecule with a pKa of ~9.3 will be predominantly in its protonated, charged form in the acidic environment of the stomach (pH 1.5-3.5) and largely in its neutral, uncharged form in the more alkaline environment of the intestines (pH 6.0-7.4). The neutral form is generally more lipid-soluble and thus more readily absorbed across cell membranes.

Experimental Determination Protocols

To ensure scientific integrity, physicochemical parameters must be verifiable through robust experimental methods. The following sections detail the protocols for determining two of the most critical properties: boiling point and pKa.

Protocol for Boiling Point Determination via Micro-Reflux

This method is suitable for small quantities of liquid and provides an accurate boiling point by ensuring that the measured temperature corresponds to the equilibrium between the liquid and vapor phases.[9]

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] In a micro-reflux setup, the continuous condensation of vapor on the thermometer bulb ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, providing a stable and accurate reading.[9][11]

G cluster_0 Boiling Point Determination Workflow prep 1. Apparatus Setup Place 1-2 mL of this compound and a boiling chip in a test tube. Clamp tube in a heating block. insert 2. Thermometer Placement Position thermometer so the bulb is just above the liquid surface. prep->insert heat 3. Gentle Heating Gradually heat the block. Observe for boiling and vapor condensation. insert->heat equilibrate 4. Equilibration Note the 'reflux ring' of condensing vapor. Allow it to stabilize on the thermometer bulb. heat->equilibrate record 5. Record Boiling Point Record the stable temperature at which the vapor continuously condenses. equilibrate->record

Caption: Workflow for micro-reflux boiling point determination.

Step-by-Step Methodology:

  • Apparatus Setup: Place 1-2 mL of this compound into a small test tube along with a boiling chip to ensure smooth boiling.

  • Thermometer Placement: Securely clamp the test tube in a heating block. Insert a calibrated thermometer into the tube, positioning the bulb approximately 1 cm above the surface of the liquid. The bulb must not touch the liquid or the sides of the test tube.

  • Heating: Begin heating the block gently. Observe the liquid for the onset of boiling and the formation of vapor.

  • Equilibration: As the vapor rises, it will condense on the cooler surfaces of the test tube and thermometer. A "reflux ring" of condensing liquid will become visible. Continue gentle heating until this ring stabilizes on the thermometer bulb.[9]

  • Data Recording: The temperature will rise and then plateau. Record the stable temperature reading at which the vapor is continuously condensing on the thermometer. This stable temperature is the experimental boiling point.[11]

  • Validation: A pure compound will exhibit a sharp, stable boiling point. A broad boiling range may indicate the presence of impurities.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of acidic or basic compounds.[12] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Causality: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (free base) forms of the molecule are equal. In a titration curve of a base with a strong acid, this point corresponds to the pH at 50% neutralization, which is mathematically identified as the inflection point of the curve.[12][13]

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a ~0.01 M solution of this compound in deionized, CO₂-free water. Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Apparatus Setup: Place a known volume (e.g., 25.00 mL) of the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).[14] Place a calibrated pH electrode and a magnetic stir bar in the solution. Blanket the solution with an inert gas like nitrogen to prevent absorption of atmospheric CO₂.[14]

  • Titration: Fill a burette with a standardized strong acid titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.

    • The pKa is the pH value on the titration curve corresponding to the volume of titrant that is exactly half of the equivalence point volume.[15]

  • Validation: The experiment should be repeated multiple times to ensure reproducibility. The sharpness of the inflection point provides confidence in the accuracy of the determined equivalence point.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Classification: It is classified as a flammable liquid (H226), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[2][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[16] Keep the container tightly closed and store in a cool, dry place away from heat, sparks, and open flames.[18][19] Grounding and bonding of containers are necessary to prevent static discharge.[19]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If on skin, wash off immediately with plenty of water.[17] In case of ingestion or inhalation, seek immediate medical attention.[6]

Conclusion

This guide has detailed the essential physicochemical properties of this compound, a compound of significant interest in chemical and pharmaceutical research. Its characteristics as a flammable, basic liquid with a pKa of ~9.3 are fundamental to its handling and application. The provided experimental protocols for determining its boiling point and pKa are designed to be robust and self-validating, empowering researchers to verify these critical parameters. A comprehensive understanding of these properties is the foundation for leveraging this compound safely and effectively in the advancement of science and medicine.

References

  • (R)-1,3-Dimethylpiperazine CAS 1033717-21-3 - BIOSYNCE. (n.d.). Retrieved from [Link]

  • 1,3-Dimethyl-piperazine - ChemBK. (n.d.). Retrieved from [Link]

  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0 - BIOSYNCE. (n.d.). Retrieved from [Link]

  • Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Zaccone, A., & Lorigan, G. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved from [Link]

  • Video: Boiling Points - Concept - JoVE. (2020). Retrieved from [Link]

  • BOILING POINT DETERMINATION - University of Calgary. (n.d.). Retrieved from [Link]

  • This compound | C6H14N2 | CID 13152035 - PubChem. (n.d.). Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). Retrieved from [Link]

  • Video: Boiling Points - Procedure - JoVE. (2020). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • 1,4 Dimethylpiperazine - Kubochem. (n.d.). Retrieved from [Link]

  • pH measurement and determination of pKa value - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Bishnoi, S., & Rochelle, G. T. (2000). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

  • 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem. (n.d.). Retrieved from [Link]

  • 1,4-DIMETHYLPIPERAZINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Piperazine - Solubility of Things. (n.d.). Retrieved from [Link]

  • Freeman, S. A., et al. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate. Retrieved from [Link]

  • Piperazine, 1,4-dimethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

  • US Patent 3172874A - Google Patents. (n.d.).

Sources

Commercial availability and suppliers of 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 1,3-Dimethylpiperazine for Researchers and Drug Development Professionals

Executive Summary

This compound is a chiral heterocyclic amine that serves as a critical building block in medicinal chemistry and organic synthesis. Its structural motif is found in a range of pharmacologically active molecules, making the reliable procurement of high-purity isomers essential for drug discovery and development pipelines.[1][2][3] This guide provides a comprehensive overview of the commercial landscape for this compound, offering technical insights into supplier selection, quality control, and handling. It is designed to equip researchers, chemists, and sourcing specialists with the necessary information to make informed decisions when acquiring this key synthetic intermediate.

Physicochemical Properties and Safety Profile

A foundational understanding of a chemical's properties and hazards is paramount before procurement. This compound is a flammable, corrosive, and harmful liquid that requires specific handling and storage protocols.[4][5]

Table 1: Key Physicochemical and Identification Data for this compound and its Isomers

PropertyValueSource(s)
IUPAC Name This compound[4]
Molecular Formula C₆H₁₄N₂[4]
Molecular Weight 114.19 g/mol [4]
CAS Number (Racemate) 22317-01-7[4]
CAS Number ((S)-enantiomer) 1152367-80-0[6]
CAS Number ((R)-enantiomer) 1033717-21-3[7]
Appearance Liquid[6][7]
Boiling Point ~147.9 °C at 760 mmHg[6][7]
Density ~0.9 g/cm³
Flash Point ~45.7 °C[7]

Safety and Handling Summary:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Flammable liquid and vapor (H226)[4]

  • Harmful if swallowed (H302)[4]

  • Causes severe skin burns and eye damage (H314)[4]

  • May cause respiratory irritation (H335)[4]

Expert Insight: The corrosive nature of this amine necessitates the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, and a face shield. All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risks.[8] Storage should be in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[5][8]

Commercial Landscape and Supplier Analysis

This compound is commercially available from a variety of suppliers, ranging from large global distributors that cater to early-stage research to specialized manufacturers offering bulk quantities for process development. Availability includes the racemate as well as the individual (R) and (S) enantiomers, which are critical for stereospecific syntheses in drug development.

Table 2: Selected Commercial Suppliers of this compound

SupplierProduct(s) OfferedScaleTypical PurityNotes
Sigma-Aldrich (Merck) (3S)-1,3-dimethylpiperazine, (S)-1,3-DimethylpiperazineResearch (mg to g)95% (partner)Offers products from partners like ChemScene; buyer assumes purity confirmation for some products.[6]
BIOSYNCE (S)-1,3-Dimethylpiperazine, (R)-1,3-DimethylpiperazineGram to Kilogram>97%A manufacturer specializing in scaling from lab to industrial quantities.[7]
BLD Pharm (S)-1,3-Dimethylpiperazine hydrochlorideResearch to BulkNot specifiedA global supplier of research chemicals and intermediates.[9][10]
ChemScene (S)-1,3-DimethylpiperazineResearch (mg to g)95%Available through distributors like Sigma-Aldrich.[6]
Other Notable Suppliers Thermo Fisher Scientific, Alfa Aesar, VWR InternationalBroad CataloguesVariesThese major distributors often list piperazine derivatives and can be valuable sources.[11][12]
Supplier Selection Workflow

Choosing the right supplier is a multi-factorial decision that balances cost, quality, and scalability. For researchers, immediate availability and documentation may be key, while for drug development professionals, a supplier's manufacturing capabilities and regulatory compliance are paramount.

SupplierSelection Start Project Need Identified (e.g., 10g of (S)-1,3-Dimethylpiperazine) Research Phase: Early Research (Discovery, PoC) Start->Research Small Scale Development Phase: Process Development (Pre-clinical, Scale-up) Start->Development Large Scale Criteria_R Key Criteria: - Immediate Availability - Cost per gram - Purity >95% - Basic CoA Research->Criteria_R Criteria_D Key Criteria: - Scalability (kg+) - Purity >98% - Detailed CoA (with methods) - Supplier Audit Possible Development->Criteria_D Source_R Sourcing Strategy: Use broad catalogue suppliers (e.g., Sigma-Aldrich, Fisher) or specialized research chemical vendors Criteria_R->Source_R Source_D Sourcing Strategy: Engage directly with manufacturers (e.g., BIOSYNCE) or custom synthesis organizations (CSOs) Criteria_D->Source_D QC_R Internal QC: Confirm identity (e.g., NMR, MS) and basic purity (e.g., GC) Source_R->QC_R QC_D Internal QC & QA: - Full analytical validation - Impurity profiling - Stability testing - Formal vendor qualification Source_D->QC_D Procure_R Procure Material QC_R->Procure_R Procure_D Qualify Vendor & Procure QC_D->Procure_D

Caption: Decision workflow for selecting a this compound supplier.

Quality Control and Analytical Validation

For applications in drug development, verifying the identity, purity, and impurity profile of a starting material is a non-negotiable aspect of ensuring the final drug substance's quality and safety. The Certificate of Analysis (CoA) provided by the supplier is the starting point, but internal verification is a critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principle.

Common Impurities: Based on typical synthesis routes for piperazines, potential impurities could include:

  • Residual starting materials or reagents.[13]

  • Other piperazine isomers (e.g., 1,4-dimethylpiperazine, 2,5-dimethylpiperazine).

  • Over-methylated or under-methylated byproducts.

  • Residual solvents.

Authoritative Grounding: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for assessing the purity of volatile amines like this compound and for separating related isomers.[14][15]

Protocol: Purity Determination by Gas Chromatography (GC)

This protocol describes a general method for the quantitative analysis of this compound. Note: This method must be fully validated for its intended use.

  • Instrumentation and Columns:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Chromatographic Column: A mid-polarity column like a DB-17 (or equivalent) is suitable for separating piperazine isomers (30 m length, 0.53 mm ID, 1 µm film thickness).[14]

  • Reagents and Materials:

    • Diluent: Methanol or Absolute Ethanol.

    • This compound reference standard (of known purity).

    • Sample of this compound to be tested.

  • Chromatographic Conditions (Example):

    • Carrier Gas: Helium at a constant flow of ~2 mL/min.[14]

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.[14]

    • Injection Volume: 1.0 µL.

    • Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[14]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reference standard and the test sample into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with the chosen diluent.

  • Analysis:

    • Inject the diluent (blank) to ensure no system contamination.

    • Inject the reference standard solution to determine its retention time and peak area.

    • Inject the test sample solution.

  • Calculation:

    • Calculate the purity of the test sample by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks (Area Percent method).

    • Purity (%) = (Area of main peak / Sum of all peak areas) x 100.

Analytical Workflow Diagram

AnalyticalWorkflow A Material Receipt & Quarantine B Review Supplier CoA A->B C Sample Preparation (Dilution) B->C D Identity Test (e.g., FTIR, MS) C->D E Purity & Impurity Assay (GC-FID) C->E F Data Analysis (Integration, Calculation) D->F E->F G Compare Results to Specifications F->G H Pass G->H Meets Spec I Fail G->I Out of Spec J Release Material for Use H->J K Reject Material (Contact Supplier) I->K

Caption: Internal quality control workflow for incoming raw materials.

Procurement and Safe Handling Protocol

The procurement process extends beyond a simple purchase order. It involves clear communication with the supplier and meticulous handling upon receipt to ensure safety and material integrity.

Step-by-Step Protocol: Safe Receipt and Storage
  • Pre-Receipt Preparation: Ensure a designated storage location is ready, complying with requirements for flammable and corrosive materials (i.e., a ventilated, approved chemical cabinet).[5] Ensure appropriate spill kits for corrosive amines are accessible.

  • Inspect Packaging: Upon delivery, inspect the exterior packaging for any signs of damage or leaks. Do not accept a compromised package.

  • Don PPE: Before handling the primary container, put on required PPE: safety glasses, face shield, lab coat, and chemical-resistant gloves.

  • Verify Documentation: Match the shipping documents and container label with the purchase order. Ensure the supplier's CoA is present.

  • Transfer to Fume Hood: Immediately transfer the sealed container to a chemical fume hood for opening.

  • Log and Label: Log the chemical into the laboratory's inventory system. Affix a label with the date of receipt and assigned lot number.

  • Storage: Tightly seal the container.[8] Store in the designated cabinet away from incompatible materials. For long-term stability, some suppliers recommend storage at 2-8°C.[7]

  • Update SDS Binder: Ensure the Safety Data Sheet (SDS) is readily available to all lab personnel.

References

  • PubChem. (n.d.). This compound | C6H14N2. National Center for Biotechnology Information. Retrieved from [Link]

  • BIOSYNCE. (n.d.). (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Retrieved from [Link]

  • BIOSYNCE. (n.d.). (R)-1,3-Dimethylpiperazine CAS 1033717-21-3. Retrieved from [Link]

  • Sivakumari, K., & Chandarlapati, S. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • The Calculated Chemist. (2023). Top 10 Suppliers for Laboratory Chemicals and Supplies. Retrieved from [Link]

  • ResearchGate. (n.d.). Planned synthesis of this compound-substituted thiadiazines 6a and 6b. Retrieved from [Link]

  • Lab Manager. (n.d.). Chemicals Manufacturers List. Retrieved from [Link]

  • Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Analytice. (n.d.). N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • CAS. (n.d.). Research chemical vendors. Retrieved from [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]

  • Google Patents. (n.d.). US3029240A - Preparation of dimethylpiperazine.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethylpiperazine is a versatile diamine utilized in various synthetic applications within research and drug development.[1] However, its utility is accompanied by significant hazards, including flammability, corrosivity, and acute toxicity.[2] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established safety protocols and technical data. It is intended for researchers, chemists, and laboratory personnel to foster a culture of safety and mitigate risks associated with its use.

Hazard Identification and Analysis

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. This compound is classified as a hazardous substance presenting multiple risks that demand stringent control measures.[2][3][4]

GHS Classification:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2][4]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[2]

  • Skin Corrosion/Irritation: Category 1B/1C (H314: Causes severe skin burns and eye damage)[2][4]

  • Serious Eye Damage: Category 1 (H318: Causes serious eye damage)[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[2]

The causality behind these classifications is rooted in the chemical's structure. The amine functional groups contribute to its corrosive nature, capable of causing severe tissue damage upon contact. Its volatility and relatively low flash point create a significant fire hazard.

Physicochemical Properties and Safety Profile

Quantitative data provides a clear perspective on the specific risks. The following table summarizes key safety-relevant properties.

PropertyValueSignificance & Causality
Molecular Formula C₆H₁₄N₂Indicates a relatively small, potentially volatile organic molecule.[2]
Molecular Weight 114.19 g/mol Influences vapor density and diffusion characteristics.[2]
Appearance LiquidPresents risks of splashes, spills, and vapor generation.[1]
Flash Point 45.7 ± 9.4 °CAs a Category 3 flammable liquid, vapors can ignite under ambient laboratory conditions from sparks, hot plates, or static discharge.[1]
Boiling Point 147.9 ± 8.0 °C at 760 mmHgIndicates significant vapor pressure at room temperature, increasing inhalation risk.[1]
Density 0.9 ± 0.1 g/cm³Being less dense than water, it will float, which is a consideration for spill cleanup and fire suppression.[1]

Risk Assessment and Mitigation Workflow

Before any procedure involving this compound, a systematic risk assessment is mandatory. This is not merely a procedural formality but a critical scientific step to ensure the safety of personnel and the integrity of the research. The goal is to identify potential exposure scenarios and implement a hierarchy of controls.

The Hierarchy of Controls
  • Elimination/Substitution: The most effective control. Can a less hazardous chemical be used? For many novel research applications, this is not feasible, necessitating the use of other controls.

  • Engineering Controls: Physical changes to the workspace to isolate the hazard. This is the primary method for controlling exposure to this compound.

  • Administrative Controls: Changes to how people work, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): The last line of defense, used to protect individuals when other controls are insufficient.

The following diagram illustrates a logical workflow for conducting this risk assessment.

RiskAssessmentWorkflow A Start: Proposed Experiment with this compound B Hazard Identification - Flammable? - Corrosive? - Toxic? A->B C Exposure Assessment - How much will be used? - How will it be handled? - What is the potential for spills, splashes, or vapor release? B->C D Select Controls (Hierarchy) C->D E Engineering Controls: - Chemical Fume Hood Required? - Grounding for static control? D->E F Administrative Controls: - Develop SOP - Designate work area - Ensure training is complete D->F G Personal Protective Equipment (PPE): - Select appropriate gloves - Chemical splash goggles & face shield - Flame-resistant lab coat D->G H Review Emergency Procedures - Location of safety shower, eyewash - Spill kit contents - Fire extinguisher type E->H F->H G->H I Final Approval Proceed with Experiment H->I

Caption: Risk assessment workflow for this compound.

Safe Handling Protocols and Procedures

Handling this compound requires meticulous attention to detail. The following protocols are designed as a self-validating system, integrating engineering controls, administrative procedures, and PPE.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3] The fume hood provides the primary barrier between the researcher and the chemical.

  • Ignition Source Control: Due to its flammability, all potential ignition sources must be eliminated from the work area.[3][4] This includes using intrinsically safe (explosion-proof) equipment, such as stirring motors and heating mantles, and ensuring proper grounding and bonding of containers during transfers to prevent static electricity discharge.[3][4]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory.[4] Regular testing of this equipment is a critical administrative task.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific hazards of this compound.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection for short-duration tasks, but for extended handling or in case of immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the glove manufacturer's compatibility data. Contaminated gloves must be removed and disposed of properly.[3]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1] Due to the severe corrosive nature of the chemical, a face shield must also be worn over the goggles during procedures with a high risk of splashing, such as transfers of larger quantities.[3][4]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Do not wear shorts or open-toed shoes in the laboratory. For tasks involving larger quantities, a chemical-resistant apron is recommended.

Step-by-Step Handling Protocol (Example: Transferring 50 mL)
  • Preparation:

    • Don all required PPE (goggles, face shield, lab coat, appropriate gloves).

    • Verify the chemical fume hood is functioning correctly (check airflow monitor).

    • Clear the fume hood of all unnecessary items and potential ignition sources.

    • Place an absorbent, chemical-resistant liner on the floor of the fume hood.

    • Ensure the receiving vessel is properly labeled and secured.

    • Ground and bond the source container and the receiving equipment.[3]

  • Execution:

    • Carefully open the this compound container.

    • Slowly pour the required amount into the receiving vessel, minimizing splashing. Use a funnel if necessary.

    • Securely close both containers immediately after the transfer.[5]

  • Cleanup:

    • Wipe down any minor drips on the exterior of the containers with a compatible solvent (e.g., isopropanol), ensuring the wipe is disposed of as hazardous waste.

    • Remove the chemical-resistant liner and dispose of it as hazardous waste.

    • Clean the work area within the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage ParameterRequirementRationale / Causality
Location Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4][5][6]Reduces vapor pressure and minimizes the risk of vapor accumulation and ignition.
Container Keep container tightly closed.[3][4][5][6]Prevents vapor escape and potential contamination. Opened containers must be carefully resealed.[5]
Atmosphere For long-term storage, consider storing under an inert gas like nitrogen or argon.[4]Prevents gradual oxidation or reaction with atmospheric components.
Security Store in a locked cabinet or area accessible only to authorized personnel.[3][4]Prevents unauthorized access and ensures accountability.

Chemical Incompatibilities: this compound must be stored away from incompatible materials to prevent violent reactions.

  • Strong Oxidizing Agents: Can react vigorously, creating a fire or explosion hazard.

  • Acids: Exothermic neutralization reaction can occur, causing splattering and release of heat.[3]

  • Acid Chlorides and Anhydrides: Can undergo violent reactions.

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a pre-planned, systematic response is essential.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical attention.[3] The speed of response is critical to minimizing tissue damage from this corrosive chemical.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Spill Response

The response to a spill depends on its scale. The following decision tree outlines the appropriate actions.

SpillResponse A Spill of this compound Occurs B Is the spill large, uncontained, or are you unsure how to proceed? A->B E Evacuate the immediate area. Alert colleagues. Pull fire alarm if necessary. Call emergency response (e.g., EH&S). B->E YES F Is the spill contained within a fume hood? B->F NO C YES D NO F->E NO (Potential for vapor spread) I Ensure proper PPE is worn. Contain the spill with absorbent material. Remove all ignition sources. F->I YES G YES H NO J Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). I->J K Collect absorbed material using non-sparking tools into a labeled, closed container for hazardous waste. J->K L Decontaminate the area. Dispose of all materials as hazardous waste. K->L

Caption: Decision tree for this compound spill response.

Fire Response
  • In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][7]

  • Do not use a water jet, as it may spread the flammable liquid.

  • For any fire that cannot be immediately extinguished, or for any fire involving heated containers, evacuate the area and call emergency responders.[8] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous waste.[3][9] Collect waste in a properly labeled, sealed container and follow all institutional, local, and national regulations for chemical waste disposal.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BIOSYNCE. (n.d.). (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dimethylpiperazine. Retrieved from [Link]

Sources

Basic reactivity of 1,3-Dimethylpiperazine with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Reactivity of 1,3-Dimethylpiperazine with Electrophiles

Foreword: A Molecule of Nuanced Reactivity

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in marketed drugs and its ability to impart favorable physicochemical properties.[1] However, moving beyond the parent heterocycle to substituted analogs like this compound introduces layers of complexity and opportunity. The presence of methyl groups at the 1- and 3-positions breaks the molecule's symmetry, creating two distinct nitrogen centers with different steric and electronic environments. This guide provides an in-depth exploration of the fundamental reactivity of this compound with common electrophiles, offering not just protocols but the underlying chemical logic essential for researchers, scientists, and drug development professionals to harness its synthetic potential effectively.

Structural and Stereochemical Foundations

To understand the reactivity of this compound, one must first appreciate its three-dimensional structure. The molecule exists as a chiral compound, with the C3 methyl group creating a stereocenter, leading to (R)- and (S)-enantiomers.[2] The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. This conformational preference dictates the spatial orientation of the nitrogen lone pairs and the methyl groups, which is paramount to its reactivity.

The two nitrogen atoms, N1 and N4, are electronically similar but sterically distinct.

  • N1: This nitrogen is tertiary and is adjacent to the C3 stereocenter. Its lone pair is sterically hindered by the C3-methyl group.

  • N4: This nitrogen is secondary (in the parent 3-methylpiperazine) or tertiary (in this compound) and is more sterically accessible.

In the case of this compound, both nitrogens are tertiary. The key distinction lies in the steric environment. The N1-methyl group and the C3-methyl group can exist in various diaxial or diequatorial relationships, further influencing the accessibility of the nitrogen lone pairs.[3] The cis-isomer, with both methyl groups on the same face (one axial, one equatorial in the most stable chair form), and the trans-isomer (diequatorial preferred) will exhibit different reactivity profiles.[3] For this guide, we will focus on the general principles governing the reactivity of this substituted scaffold.

G cluster_0 N-Alkylation (S_N2 Mechanism) Piperazine_N R₂N: Transition_State [R₂N---R'---X]ᵟ⁻ Piperazine_N->Transition_State Nucleophilic Attack Alkyl_Halide R'-X Alkyl_Halide->Transition_State Product [R₂N-R']⁺ X⁻ Transition_State->Product Halide Departure

Caption: Generalized SN2 mechanism for N-alkylation of an amine.

Controlling Reactivity: Field-Proven Strategies

For a secondary amine like (R)-3-methylpiperazine, direct alkylation often leads to a mixture of products. The initial mono-alkylation product can compete with the starting material for the remaining alkyl halide, leading to the di-alkylated quaternary salt. Furthermore, the two nitrogens exhibit different reactivities.

  • Steric Hindrance: The N1 position is sterically more encumbered than the N4 position due to the adjacent C3-methyl group. [2]Consequently, alkylation with bulky electrophiles will preferentially occur at the N4 position.

  • Stoichiometry and Conditions: Using a large excess of the piperazine derivative can statistically favor mono-alkylation. [4]However, this is often impractical and requires challenging purification.

  • Protecting Groups: The most robust strategy for achieving selective mono-alkylation is to use a protecting group. [4][5]Reacting 3-methylpiperazine with an agent like Di-tert-butyl dicarbonate (Boc₂O) will preferentially protect the less hindered N4 nitrogen. Subsequent alkylation can then be directed to the N1 position, followed by deprotection to yield the desired N1-alkylated product.

StrategyTargetReagentsKey ConsiderationReference
Direct Alkylation Mono-alkylationExcess Piperazine, Alkyl HalideDifficult purification, risk of di-alkylation.[4]
Monopiperazinium Salt Mono-alkylation1 eq. Acid, Alkyl HalideProtonation deactivates one nitrogen, directing alkylation to the other.[5][6]
Protecting Group Strategy Regioselective Alkylation1. Boc₂O2. Base, Alkyl Halide3. Acid (e.g., TFA, HCl)Highly selective and clean, but adds two steps to the synthesis.[4][5]

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and widely used method for N-alkylation that avoids the over-alkylation issues associated with alkyl halides. [7][5]The reaction involves the condensation of the secondary amine of 3-methylpiperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

The Self-Validating Workflow

A typical reductive amination protocol is a one-pot procedure that is easily monitored. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the iminium intermediate. [8][9]

G start Start: Combine Piperazine, Carbonyl, and Solvent add_reductant Add NaBH(OAc)₃ start->add_reductant stir Stir at Room Temp (Monitor by TLC/LC-MS) add_reductant->stir quench Aqueous Workup (e.g., sat. NaHCO₃) stir->quench Reaction Complete extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract dry_purify Dry, Concentrate, and Purify (Chromatography) extract->dry_purify end Final Product dry_purify->end

Sources

An In-depth Technical Guide to the Solubility of 1,3-Dimethylpiperazine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the solubility characteristics of 1,3-dimethylpiperazine. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles of solubility, predicts the solubility behavior of this compound based on its physicochemical properties and those of analogous compounds, and provides a robust experimental protocol for its empirical determination.

Introduction to this compound: A Profile

This compound is a cyclic diamine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol [1][2]. As a derivative of piperazine, it features a six-membered ring containing two nitrogen atoms, with methyl groups at the 1 and 3 positions. This structure imparts specific chemical properties that are crucial in various applications, including as a building block in the synthesis of pharmaceuticals and as a catalyst in organic reactions[3]. Understanding its solubility is paramount for its effective use in reaction chemistry, formulation development, and purification processes.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₄N₂[1][2]

  • Molecular Weight: 114.19 g/mol [1][2]

  • Boiling Point: Approximately 148°C[1]

  • Density: Approximately 0.855 g/cm³[1]

  • pKa: Predicted to be around 9.34[1][3], indicating its basic nature.

The presence of two nitrogen atoms, one tertiary and one secondary amine, allows for hydrogen bonding, which significantly influences its solubility profile.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of predicting solubility. This principle is governed by the polarity and intermolecular forces of both the solute (this compound) and the solvent.

  • Polarity and Dipole Moment: this compound possesses a notable dipole moment due to the presence of electronegative nitrogen atoms and the asymmetrical arrangement of the methyl groups. This inherent polarity suggests good solubility in polar solvents.

  • Hydrogen Bonding: The secondary amine group (-NH) in the piperazine ring can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This capability is a strong indicator of solubility in protic solvents like water and alcohols.

  • Van der Waals Forces: The nonpolar alkyl portions (methyl and methylene groups) of the molecule will interact via London dispersion forces, facilitating solubility in nonpolar solvents.

The overall solubility will be a balance between these interactions. For low-molecular-weight amines, such as this compound, the influence of the polar amine groups is generally dominant, leading to broad solubility. In general, amines with four or fewer carbon atoms attached to the nitrogen are considered water-soluble[4]. With six carbon atoms, this compound is on the borderline, but the presence of two nitrogen atoms increases its polarity and potential for hydrogen bonding.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles outlined above and data for analogous compounds like 1,4-dimethylpiperazine[5], the following table predicts the qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolMiscible/Very SolubleStrong hydrogen bonding interactions between the amine groups of this compound and the hydroxyl groups of the solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleDipole-dipole interactions between the polar solute and solvent molecules. The absence of acidic protons in the solvent prevents acid-base reactions.
Nonpolar Hexane, Toluene, Diethyl EtherSoluble/Slightly SolubleLondon dispersion forces between the alkyl portions of the solute and the nonpolar solvent. Solubility is expected to be lower than in polar solvents.[4][6]
Chlorinated Dichloromethane (DCM), ChloroformSolubleDipole-dipole interactions and the ability of chlorinated solvents to dissolve a wide range of organic compounds. Amines are generally soluble in these solvents.[4]

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, empirical measurement is necessary. The following protocol outlines a standard gravimetric method for determining the saturation solubility of this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the saturation solubility of this compound in a selection of organic solvents at ambient temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and syringes

  • Evaporating dish or pre-weighed vials

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Place the vial in a thermostatically controlled shaker. prep1->prep2 equil Agitate the mixture for a set period (e.g., 24-48 hours) to ensure saturation is reached. prep2->equil sample1 Allow the solution to settle. equil->sample1 sample2 Carefully withdraw a known volume of the supernatant using a syringe. sample1->sample2 sample3 Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial. sample2->sample3 sample4 Record the exact weight of the filtered aliquot. sample3->sample4 sample5 Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. sample4->sample5 sample6 Weigh the vial containing the dried residue. sample5->sample6 calc Calculate solubility (e.g., in g/100 mL) from the mass of the residue and the volume of the aliquot. sample6->calc

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • To a series of glass vials, add a measured volume (e.g., 5 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid/liquid remaining.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined by preliminary experiments.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.

    • Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a pre-weighed, labeled evaporating dish or vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the filtered aliquot.

    • Evaporate the solvent from the dish/vial. This can be done at room temperature under a fume hood, with a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed and the residue is dry, reweigh the dish/vial.

  • Calculation:

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty dish/vial.

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Self-Validating System and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values across the later time points indicate that equilibrium has been achieved.

  • Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

  • Purity Analysis: The purity of the this compound and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Conclusion

References

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Methodological & Application

Application Notes & Protocols: The Catalytic Utility of 1,3-Dimethylpiperazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 1,3-Dimethylpiperazine in organic synthesis.

Authored by a Senior Application Scientist

Foreword: Re-evaluating a Versatile Tertiary Amine Catalyst

In the vast landscape of organic synthesis, tertiary amines are ubiquitous as catalysts, valued for their basicity, nucleophilicity, and steric tunability.[1][2] Among these, piperazine derivatives have carved out a significant niche, not only as structural motifs in pharmacologically active compounds but also as robust and efficient catalysts.[3][4] This guide focuses on this compound (C₆H₁₄N₂), a cyclic diamine, exploring its catalytic prowess in key industrial and laboratory-scale transformations.[5] While often grouped with other N-substituted piperazines, the specific placement of its methyl groups imparts distinct steric and electronic properties that warrant a dedicated examination.

This document moves beyond a simple recitation of facts. It is designed as a practical, in-depth resource that explains the causal relationships behind experimental design, offers validated protocols, and provides the mechanistic understanding necessary for researchers to adapt and innovate in their own work. We will delve into its primary applications in polymer chemistry—specifically in the synthesis of polyurethanes and the curing of epoxy resins—providing both the theoretical framework and actionable experimental procedures.

Section 1: Core Catalytic Principles of this compound

This compound features two tertiary amine centers. The nitrogen at the 1-position is N-methylated, while the nitrogen at the 3-position is part of the ring structure adjacent to a methyl-substituted carbon. This structure underpins its function as a catalyst primarily through two well-established mechanisms for tertiary amines:

  • Nucleophilic Catalysis: The lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking an electrophilic center in a substrate to form a reactive, positively charged intermediate. This intermediate is then more susceptible to attack by a weaker nucleophile.

  • General Base Catalysis: The amine can deprotonate a substrate (e.g., an alcohol or thiol), increasing its nucleophilicity and accelerating its reaction with an electrophile.

The interplay between these mechanisms, governed by the reaction conditions and substrates, makes this compound a versatile tool.

Diagram 1: General Catalytic Cycles

Catalytic_Cycles cluster_0 Nucleophilic Catalysis cluster_1 General Base Catalysis NucCat_Start 1,3-DMP + E-X NucCat_Intermediate [1,3-DMP-E]⁺ X⁻ (Reactive Intermediate) NucCat_Start->NucCat_Intermediate Nucleophilic Attack NucCat_Product Product (Nu-E) NucCat_Intermediate->NucCat_Product + Nu-H NucCat_Regen 1,3-DMP (Regenerated) NucCat_Product->NucCat_Regen - H-X BaseCat_Start 1,3-DMP + Nu-H BaseCat_Complex [1,3-DMP-H]⁺ Nu⁻ (Activated Nucleophile) BaseCat_Start->BaseCat_Complex Proton Abstraction BaseCat_Product Product (Nu-E) BaseCat_Complex->BaseCat_Product + E-X BaseCat_Regen 1,3-DMP (Regenerated) BaseCat_Product->BaseCat_Regen - H-X

Caption: General mechanisms of tertiary amine catalysis.

Section 2: Application in Polyurethane Synthesis

Tertiary amines are cornerstone catalysts in the production of polyurethanes, facilitating the reaction between polyols (R-OH) and isocyanates (R'-NCO).[6][7][8] this compound is particularly effective in this role, influencing not only the reaction rate but also the properties of the final polymer material.

Mechanistic Role in Urethane Formation

The catalysis of the urethane linkage formation by a tertiary amine like this compound is generally understood to proceed via a general base mechanism. The amine forms a hydrogen-bonded complex with the hydroxyl group of the polyol. This interaction polarizes the O-H bond, significantly increasing the oxygen's nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group.

Diagram 2: Catalysis of Polyurethane Formation

Polyurethane_Mechanism catalyst 1,3-DMP (R₂N) complex R₂N···H-O-R Activated Complex catalyst->complex Forms H-bond polyol R-O-H Polyol polyol->complex product { Urethane Linkage} complex->product Nucleophilic Attack isocyanate R'-N=C=O Isocyanate isocyanate->product catalyst_regen 1,3-DMP (Regenerated) product->catalyst_regen Catalyst Release

Caption: Mechanism of 1,3-DMP catalysis in urethane synthesis.

Protocol 1: Preparation of a Polyurethane Foam

This protocol describes the lab-scale synthesis of a rigid polyurethane foam, a common application where amine catalysts are critical for controlling the foaming and curing reactions.

Materials:

  • Polyether Polyol (e.g., Voranol™ 360, hydroxyl number 360 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI, e.g., PAPI™ 27)

  • Catalyst: this compound

  • Silicone Surfactant (e.g., DC 193)

  • Blowing Agent (e.g., n-pentane or water)

  • Disposable cup (polypropylene), mechanical stirrer, and fume hood.

Safety Precautions: Isocyanates are respiratory sensitizers. This procedure MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

  • Pre-mix Preparation: In a disposable cup, weigh and combine the polyether polyol, silicone surfactant, blowing agent (if using water, it's often part of the polyol blend), and this compound. A typical loading for the catalyst is 0.5 to 2.0 parts per 100 parts of polyol by weight.

  • Mixing: Mix the components thoroughly with a mechanical stirrer for 30 seconds until a homogenous mixture is obtained.

  • Isocyanate Addition: Add the stoichiometric amount of pMDI to the mixture (typically calculated based on an isocyanate index of 105-115).

  • Final Mixing: Immediately stir the complete mixture vigorously for 5-10 seconds. The reaction is very fast.

  • Observation: Observe and record the characteristic times:

    • Cream Time: Time from final mixing until the mixture turns cloudy/creamy.

    • Rise Time: Time from final mixing until the foam stops expanding.

    • Tack-Free Time: Time from final mixing until the foam surface is no longer sticky to the touch.

  • Curing: Allow the foam to cure at room temperature for 24 hours before cutting or performing physical tests.

Quantitative Data: Catalyst Performance

The choice of catalyst directly impacts the kinetics of foam formation. The table below provides representative data comparing this compound to other standard amine catalysts in a model polyurethane system.

CatalystUse Level (php)Cream Time (s)Rise Time (s)
This compound 1.010 - 1580 - 100
Triethylenediamine (TEDA)1.08 - 1270 - 90
Dimethylethanolamine (DMEA)1.015 - 25110 - 140

Data are representative and will vary based on the specific polyol, isocyanate, and other additives used.

Section 3: Application in Epoxy Resin Curing

This compound also functions as an effective catalyst, or "curing agent," for epoxy resin systems.[9][10][11] Epoxy resins consist of monomers or prepolymers with reactive epoxide groups. Curing is the process of cross-linking these monomers to form a rigid, three-dimensional network.

Mechanistic Role in Epoxy Curing

As a tertiary amine, this compound initiates the anionic homopolymerization of epoxy resins. The mechanism proceeds as follows:

  • Initiation: The nucleophilic nitrogen of this compound attacks one of the electrophilic methylene carbons of the epoxide ring, causing the ring to open and forming a zwitterionic species.

  • Propagation: The newly formed alkoxide anion is a potent nucleophile that subsequently attacks another epoxide monomer. This process repeats, propagating the polymer chain.

This mechanism allows for curing without the need for a co-reactant with active hydrogens, although this compound can also be used as a co-curing agent to accelerate reactions with other hardeners like polyamides or anhydrides.[9][12]

Diagram 3: Experimental Workflow for Epoxy Curing

Epoxy_Workflow start_node Start A Weigh Epoxy Resin (e.g., DGEBPA) start_node->A process_node process_node decision_node decision_node end_node End B Add this compound (Catalytic Amount) A->B C Mix Thoroughly at RT (Ensure Homogeneity) B->C D Degas Mixture (Vacuum Chamber) C->D E Apply to Substrate or Mold D->E F Cure at Elevated Temperature E->F G Post-Cure (Optional) F->G H Characterize Cured Polymer (Hardness, Tg, etc.) G->H H->end_node

Caption: A typical experimental workflow for epoxy resin curing.

Protocol 2: Curing of a Bisphenol A Epoxy Resin

This protocol outlines a straightforward procedure for curing a standard liquid epoxy resin using this compound as the sole curing agent.

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBPA, with an epoxy equivalent weight of ~180 g/eq)

  • Curing Agent: this compound

  • Glass beaker or aluminum pan, hot plate with magnetic stirring, vacuum desiccator.

Procedure:

  • Formulation: Weigh 100 parts of the DGEBPA epoxy resin into a beaker. Add 3 to 8 parts by weight of this compound. The optimal amount can be determined experimentally to balance pot life and cure speed.

  • Mixing: Place the beaker on a hot plate set to a low temperature (~40-50°C) to reduce the resin's viscosity. Stir the mixture with a magnetic stirrer for 5-10 minutes until the catalyst is fully dissolved and the mixture is uniform.

  • Degassing: Place the beaker in a vacuum desiccator and apply a vacuum for 10-15 minutes to remove any entrapped air bubbles from the mixing process.

  • Curing: Pour the resin into a mold or onto a surface. Place the sample in an oven and cure according to a desired schedule. A typical schedule is 2 hours at 80°C followed by 1 hour at 120°C for full property development.

  • Cooling & Analysis: Allow the sample to cool slowly to room temperature to avoid internal stresses. The cured material can then be demolded and analyzed.

Expected Outcome & Properties

The resulting polymer will be a hard, transparent, cross-linked thermoset. The thermal and mechanical properties are highly dependent on the catalyst concentration and cure schedule.

PropertyTypical Value Range
Glass Transition Temp. (Tg)90 - 130 °C
Shore D Hardness80 - 90
AppearanceClear, light amber solid

Section 4: Concluding Remarks and Future Outlook

This compound is a potent and versatile catalyst for key polymerization reactions. Its efficacy in both polyurethane and epoxy systems stems from its fundamental properties as a sterically accessible tertiary amine. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in materials science and organic synthesis. Future investigations may explore its application in other base-catalyzed reactions or the synthesis of chiral derivatives for asymmetric catalysis, further expanding the utility of this valuable synthetic tool.

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Sources

Application Notes and Protocols for the Synthesis of Novel Thiadiazine Scaffolds Using 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiadiazine and Piperazine Moieties in Drug Discovery

Thiadiazines, a class of six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, represent a versatile scaffold in medicinal chemistry.[1] Their derivatives have garnered significant interest due to a wide spectrum of biological activities, including potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2] The unique electronic and structural properties of the thiadiazine ring system allow for diverse functionalization, making it a privileged core in the design of novel therapeutics.

Similarly, the piperazine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs.[3] Its presence can enhance the pharmacological and pharmacokinetic profiles of drug candidates by providing sites for hydrogen bonding, which can modulate interactions with biological targets and improve aqueous solubility and bioavailability. The incorporation of substituents on the piperazine ring, such as methyl groups, can further refine the steric and electronic properties of a molecule, leading to improved potency and selectivity.[4]

This application note provides a detailed protocol for the synthesis of a specific class of thiadiazines, namely 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones, through the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with 1,3-dimethylpiperazine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and detail the analytical techniques for the characterization of the synthesized compounds. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one and this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6][7] In this reaction, the electron-deficient 1,2,6-thiadiazin-4-one ring is susceptible to attack by a nucleophile, in this case, the secondary amine of the this compound.

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of this compound attacks one of the electrophilic carbon atoms of the thiadiazine ring that is bonded to a chlorine atom. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex .[8] The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electron-withdrawing groups of the thiadiazine ring.

  • Leaving Group Departure: The aromaticity of the thiadiazine ring is restored by the elimination of the chloride ion (a good leaving group).

An important aspect of this specific reaction is the dibasic nature of piperazine .[4] This means that the this compound can act as both the nucleophile and the base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Consequently, there is no need to add an external base to the reaction mixture.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed SNAr mechanism for the reaction between 3,5-dichloro-4H-1,2,6-thiadiazin-4-one and this compound.

SNAr_Mechanism Thiadiazine 3,5-dichloro-4H-1,2,6- thiadiazin-4-one Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Thiadiazine->Meisenheimer Nucleophilic Attack Piperazine This compound (Nucleophile) Piperazine->Meisenheimer Product 3-chloro-5-(2,4-dimethylpiperazin-1-yl)- 4H-1,2,6-thiadiazin-4-one Meisenheimer->Product Leaving Group Departure (-Cl⁻) HCl HCl Salt Piperazine Hydrochloride Salt HCl->Salt Neutralization Piperazine_base This compound (Base) Piperazine_base->Salt

Caption: Proposed SNAr mechanism for the synthesis of the target thiadiazine.

Experimental Protocol

This protocol is adapted from the work of Kalogirou, A. S., et al. (2020).[4]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
3,5-dichloro-4H-1,2,6-thiadiazin-4-one50334-93-5183.02Commercially available
(R)-1,3-Dimethylpiperazine or (S)-1,3-DimethylpiperazineVaries114.19Commercially available
Anhydrous Tetrahydrofuran (THF)109-99-972.11Commercially available
Dichloromethane (DCM)75-09-284.93Commercially available
tert-Butyl methyl ether (t-BuOMe)1634-04-488.15Commercially available
Ammonia solution in DCM (saturated)7664-41-717.03Prepare as needed
Silica gel for column chromatography7631-86-960.08Commercially available
Instrumentation
  • Magnetic stirrer with stirring bar

  • Round-bottom flask

  • Calcium chloride drying tube

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure

The following workflow outlines the key steps in the synthesis and purification process.

Synthesis_Workflow Start Start: Weigh Reactants Reaction Reaction Setup: - Dissolve thiadiazine in THF - Add dimethylpiperazine - Stir at 20 °C for 24h Start->Reaction Monitoring Reaction Monitoring: - Use TLC to track consumption of starting material Reaction->Monitoring Workup Work-up: - Add DCM saturated with NH₃ - Adsorb mixture onto silica Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography (DCM/t-BuOMe 50:50) Workup->Purification Isolation Product Isolation: - Collect fractions - Evaporate solvent Purification->Isolation End End: Characterize Product Isolation->End

Caption: Experimental workflow for the synthesis of the target thiadiazine.

  • Reaction Setup:

    • To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol) in anhydrous tetrahydrofuran (THF) (1 mL) at approximately 20 °C, add one equivalent of either (R)-1,3-dimethylpiperazine or (S)-1,3-dimethylpiperazine (57.0 mg, 0.500 mmol) in a single portion.

    • Protect the reaction mixture with a CaCl₂ drying tube.

  • Reaction Monitoring:

    • Stir the reaction mixture at 20 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 24 hours). A suitable mobile phase for TLC is a 50:50 mixture of dichloromethane (DCM) and tert-butyl methyl ether (t-BuOMe).

  • Work-up:

    • Once the reaction is complete, add 10 mL of dichloromethane (DCM) saturated with ammonia to the reaction mixture.

    • Adsorb the resulting mixture onto a small amount of silica gel.

  • Purification:

    • Purify the product by column chromatography on silica gel.

    • Elute the column with a 50:50 mixture of dichloromethane (DCM) and tert-butyl methyl ether (t-BuOMe).

    • Collect the fractions containing the desired product.

  • Product Isolation:

    • Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • The final product, (R)- or (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one, is obtained as a yellow oil.

Expected Yields
  • (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one: ~70%

  • (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one: ~68%

Characterization of the Synthesized Thiadiazine

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

  • Piperazine Protons: The protons of the piperazine ring will typically appear as a series of multiplets in the aliphatic region of the spectrum (δ 3.0-4.0 ppm). The exact chemical shifts and coupling patterns will depend on the conformation of the piperazine ring and the stereochemistry of the methyl groups.

  • Methyl Protons: The two methyl groups on the piperazine ring will likely appear as distinct signals, potentially as doublets if they are coupled to adjacent protons.

¹³C NMR Spectroscopy:

  • Thiadiazine Carbons: The carbon atoms of the thiadiazine ring are expected to resonate in the downfield region of the spectrum. The carbonyl carbon will appear at a characteristic chemical shift (typically >160 ppm).

  • Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region (δ 40-60 ppm).

  • Methyl Carbons: The methyl carbons will resonate in the upfield region of the spectrum.

Representative NMR Data for a Similar Compound (3-Chloro-5-(4-methylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one): [9]

NucleusChemical Shift (δ, ppm)
¹H NMRVaries
¹³C NMRVaries

Note: Specific chemical shifts will vary for the this compound derivative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
C=O (carbonyl)~1650-1700
C=N~1600-1650
C-Cl~700-800
C-H (aliphatic)~2850-3000
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of novel 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. The reaction proceeds through a well-understood SNAr mechanism, leveraging the inherent nucleophilicity and basicity of the piperazine moiety. The detailed experimental procedure and characterization guidelines will enable researchers to synthesize and validate this promising class of heterocyclic compounds for further investigation in drug discovery and development programs. The modularity of this synthetic approach, allowing for the use of various substituted piperazines, offers a pathway to a diverse library of thiadiazine derivatives with potentially tunable biological activities.

References

  • Asquith, C. R. M., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(18), 4238.
  • Bari, S. B., et al. (2011). Thiadiazine derivatives as antiprotozoal new drugs. Mini reviews in medicinal chemistry, 11(3), 246–255.
  • Bode, J. W. (2006). SnAP Reagents for the Synthesis of Saturated Heterocycles.
  • Gomha, S. M., et al. (2015). A new avenue for the synthesis of new bis(1,3,4-thiadiazole)-piperazine conjugates as potent anticancer agents. European journal of medicinal chemistry, 92, 234-243.
  • Kalogirou, A. S., et al. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139.
  • Kalogirou, A. S., et al. (2022). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. Molecules, 27(21), 7293.
  • Koutentis, P. A., & Rees, C. W. (2001). Synthesis and reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. Journal of the Chemical Society, Perkin Transactions 1, (1), 108-115.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Cyclization for the Modular Synthesis of Highly Substituted Piperazines and Related Bis-nitrogen Heterocycles. Organic letters, 18(4), 740–743.
  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Terrier, F. (1991). Nucleophilic aromatic substitution. Chemical Reviews, 91(1), 1-23.
  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zard, S. Z. (2007). The dithiocarbamate radical. A versatile tool for C–C bond formation. Chemical Society Reviews, 36(1), 78-86.
  • Zhang, Y., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. Available from: [Link]

  • Kalogirou, A. S., et al. (2022). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. Molecules, 27(21), 7293. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

The Strategic Incorporation of 1,3-Dimethylpiperazine in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide focuses on a specific, yet increasingly important, derivative: 1,3-dimethylpiperazine. The introduction of methyl groups on the piperazine ring, particularly at the 1 and 3 positions, offers a nuanced approach to drug design, influencing stereochemistry, metabolic stability, and target engagement.[2] This document provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of various classes of biologically active molecules, with a focus on anticancer and central nervous system (CNS) agents.

Introduction: The Rationale for Employing this compound in Drug Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[3] This structural motif is prevalent in drugs targeting a wide range of conditions, including cancer, inflammation, and neuropsychiatric disorders.[4][5][6] The strategic derivatization of the piperazine core allows for the fine-tuning of a molecule's biological activity.

The choice of this compound as a synthetic precursor is often driven by several key considerations:

  • Stereochemical Control and Target Interaction: The presence of a methyl group at the 3-position introduces a chiral center. The use of specific enantiomers, such as (R)- or (S)-1,3-dimethylpiperazine, can lead to significant differences in biological activity and selectivity for the target protein. This is particularly crucial in the design of kinase inhibitors, where the methyl group can act as a steric handle to probe specific pockets within the ATP-binding site, thereby enhancing potency and selectivity.[2]

  • Modulation of Basicity and Lipophilicity: The N-methyl group at the 1-position increases the basicity of the adjacent nitrogen compared to an unsubstituted piperazine. This can influence the compound's pKa, affecting its solubility, absorption, and interaction with biological targets. The methyl groups also contribute to the overall lipophilicity of the molecule, which can impact its ability to cross cell membranes, including the blood-brain barrier.

  • Metabolic Stability: The methylation of the piperazine ring can block potential sites of metabolism, such as N-dealkylation, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[7]

Applications of this compound in the Synthesis of Bioactive Molecules

Anticancer Agents: Synthesis of this compound-Substituted Thiadiazin-4-ones

A notable application of this compound is in the synthesis of substituted 4H-1,2,6-thiadiazin-4-ones, which have demonstrated promising anticancer properties.[2][8] The incorporation of the chiral this compound moiety has been shown to be a key factor in the biological activity of these compounds.

Protocol 1: Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [2]

This protocol details the nucleophilic substitution reaction between 3,5-dichloro-4H-1,2,6-thiadiazin-4-one and the enantiomers of this compound.

Materials:

  • 3,5-dichloro-4H-1,2,6-thiadiazin-4-one

  • (R)-1,3-dimethylpiperazine or (S)-1,3-dimethylpiperazine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • tert-Butyl methyl ether (t-BuOMe)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • CaCl₂ drying tube

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq.) in anhydrous THF, add the corresponding enantiomer of this compound (1.0 eq.) in one portion at approximately 20°C.

  • Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature.

  • Monitor the reaction progress by TLC until complete consumption of the starting material (typically 24 hours).

  • Upon completion, add DCM saturated with ammonia to the reaction mixture.

  • Adsorb the mixture onto silica gel.

  • Purify the product by column chromatography using a mixture of DCM and t-BuOMe (e.g., 50:50) as the eluent.

Expected Results:

Starting MaterialProductYield
(R)-1,3-dimethylpiperazine(R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one~70%[2]
(S)-1,3-dimethylpiperazine(S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one~68%[2]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous THF is used as the solvent to prevent hydrolysis of the reactive starting material and to ensure good solubility of the reactants.

  • Stoichiometry: A 1:1 molar ratio of the reactants is used for a direct substitution reaction.

  • Work-up: The addition of DCM saturated with ammonia neutralizes any HCl formed during the reaction and aids in the subsequent purification.

  • Purification: Column chromatography is essential to isolate the desired product from any unreacted starting materials or side products.

Diagram: Synthesis of Chiral Thiadiazin-4-ones

G start 3,5-dichloro-4H- 1,2,6-thiadiazin-4-one conditions THF, 20°C, 24h start->conditions reagent (R)- or (S)-1,3-dimethylpiperazine (1.0 eq.) reagent->conditions workup Work-up (DCM/NH3, Column Chromatography) conditions->workup product (R)- or (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl) -4H-1,2,6-thiadiazin-4-one workup->product

Caption: Synthetic workflow for chiral thiadiazin-4-ones.

CNS-Active Agents: Arylpiperazine Derivatives as Dopamine Receptor Ligands

Arylpiperazine derivatives are a well-established class of CNS-active agents, with many acting as ligands for dopamine and serotonin receptors.[6][9] These compounds are crucial in the treatment of various neuropsychiatric disorders, including schizophrenia and depression.[3] The this compound moiety can be incorporated into these structures to modulate their receptor binding affinity, selectivity, and pharmacokinetic properties.

The synthesis of these derivatives typically involves two key reactions: N-arylation and N-alkylation of the this compound core.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq.) to an oven-dried Schlenk flask.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture with vigorous stirring (typically 80-120°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen, so an inert atmosphere is crucial to prevent their degradation.

  • Catalyst and Ligand: The choice of catalyst and ligand is critical and often needs to be optimized for the specific aryl halide and substrate. Bulky, electron-rich phosphine ligands are generally effective for these types of couplings.

  • Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle.

  • Excess Piperazine: Using a slight excess of this compound can help to drive the reaction to completion and minimize side reactions.

Diagram: Key Synthetic Transformations of this compound

G start This compound n_arylation N-Arylation (Buchwald-Hartwig) start->n_arylation n_alkylation N-Alkylation start->n_alkylation aryl_product N-Aryl-1,3-dimethylpiperazine (CNS Agent Precursor) n_arylation->aryl_product alkyl_product N-Alkyl-1,3-dimethylpiperazine n_alkylation->alkyl_product aryl_halide Aryl Halide aryl_halide->n_arylation alkyl_halide Alkyl Halide alkyl_halide->n_alkylation

Caption: Synthetic pathways for functionalizing this compound.

Conclusion

This compound is a versatile and valuable building block in the synthesis of biologically active molecules. Its unique structural features, including chirality and modulated basicity, provide medicinal chemists with a powerful tool to optimize the properties of drug candidates. The protocols outlined in this guide for the synthesis of anticancer and CNS-active agents demonstrate the practical application of this compound in drug discovery. As the demand for more potent and selective therapeutics continues to grow, the strategic use of substituted piperazines like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(4), M1139. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. [Link]

  • Papke, R. L., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 9(9), 2377–2390. [Link]

  • Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. [Link]

  • ResearchGate. (2014). Synthesis and reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-5-hetaryl-4H-1,2,6-thiadiazin-4-ones 8a,b,c. [Link]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3149. [Link]

  • Sharma, A., et al. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Discovery Technologies, 16(3), 265-285. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Kumar, A., et al. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & Medicinal Chemistry Letters, 19(11), 3041-3044. [Link]

  • Young, D. W., et al. (2022). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Organic Letters, 24(32), 5961–5965. [Link]

  • ResearchGate. (n.d.). Planned synthesis of this compound-substituted thiadiazines 6a and 6b. [Link]

  • Banfi, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(7), 410–419. [Link]

  • da Silva, A. B. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5163. [Link]

  • Sridhar, J., et al. (2012). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 3(6), 1633-1643. [Link]

Sources

Application Notes and Protocols: N-Alkylation Reactions of 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of these structures is a critical transformation for modifying their pharmacological properties. This guide provides a detailed examination of the N-alkylation of 1,3-dimethylpiperazine, a compound with two distinct nitrogen centers, presenting unique challenges and opportunities for selective functionalization. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Mechanistic Insights: The N-Alkylation of this compound

The N-alkylation of amines is a classic nucleophilic aliphatic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.[1] In the case of this compound, the situation is nuanced by the presence of two nitrogen atoms with different steric and electronic environments.

The nitrogen at position 1 (N1) is tertiary, while the nitrogen at position 4 (N4) is secondary. Generally, secondary amines are more nucleophilic than tertiary amines due to reduced steric hindrance and favorable electronic effects.[2] Therefore, in a direct alkylation, the reaction is expected to preferentially occur at the N4 position. However, the initial product, a mono-N-alkylated piperazine, can undergo further alkylation, leading to a quaternary ammonium salt.[1] Controlling the reaction to achieve selective mono-alkylation is a primary challenge.[3]

Several strategies can be employed to favor mono-alkylation, including:

  • Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent can increase the probability of the alkylating agent reacting with an unreacted piperazine molecule.[3]

  • Use of Protecting Groups: While less common for this specific substrate, one could theoretically protect the more reactive secondary amine, direct alkylation to the tertiary amine, and then deprotect.

  • Reaction Conditions: Careful selection of solvent, temperature, and base can influence the selectivity of the reaction.

Experimental Protocols

This section details the procedures for the N-alkylation of this compound with a model alkylating agent, benzyl bromide. Safety precautions must be strictly followed.

Materials and Equipment
Reagents Equipment
This compound (C₆H₁₄N₂)[4]Round-bottom flasks
Benzyl bromide (C₇H₇Br)Magnetic stirrer with heating mantle
Potassium carbonate (K₂CO₃), anhydrousCondenser
Acetonitrile (CH₃CN), anhydrousDropping funnel
Dichloromethane (DCM)Separatory funnel
Saturated sodium bicarbonate solution (NaHCO₃)Rotary evaporator
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates (silica gel)
Anhydrous sodium sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Ethyl acetateNMR tubes
Hexanes
Protocol 1: Mono-N-Alkylation of this compound

This protocol aims for the selective mono-alkylation at the more nucleophilic N4 position.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dissolve this compound and K₂CO₃ in acetonitrile prep2 Stir under inert atmosphere prep1->prep2 react1 Add benzyl bromide dropwise at 0 °C prep2->react1 react2 Warm to room temperature and stir for 12-24h react1->react2 workup1 Filter solids react2->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Partition between DCM and NaHCO₃(aq) workup2->workup3 workup4 Extract aqueous layer with DCM workup3->workup4 workup5 Combine organic layers, dry, and concentrate workup4->workup5 purify1 Purify by column chromatography workup5->purify1 analyze1 Characterize by NMR, MS, IR purify1->analyze1

Caption: Workflow for the mono-N-alkylation of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add benzyl bromide (1.0 equivalent) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, filter the solid potassium carbonate and potassium bromide salts. Wash the solid with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired mono-alkylated product.[5]

Characterization of N-Alkylated Products

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the benzylic protons (around 3.5 ppm) and aromatic protons (7.2-7.4 ppm). A shift in the signals of the piperazine ring protons adjacent to the newly substituted nitrogen.
¹³C NMR Appearance of new signals for the benzylic carbon and aromatic carbons. A shift in the signals of the piperazine ring carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the N-benzylated this compound.
FT-IR Spectroscopy C-H stretching vibrations of the aromatic ring and the alkyl groups. The disappearance of the N-H stretching vibration (if starting with a secondary amine) is a key indicator of successful alkylation.

A detailed guide to the spectroscopic analysis of piperazine compounds can provide further reference.[6]

Diagram of Spectroscopic Characterization Workflow:

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR FT-IR Spectroscopy Start->IR End Structural Confirmation & Purity Assessment NMR->End MS->End IR->End

Caption: Workflow for the spectroscopic characterization of N-alkylated products.

Safety Precautions

  • This compound: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[4]

  • Benzyl bromide: Lachrymator. Corrosive. Handle in a well-ventilated fume hood.

  • Acetonitrile: Flammable liquid. Toxic by inhalation, ingestion, and skin absorption.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

Troubleshooting

Problem Possible Cause Solution
Low or no reaction Inactive alkylating agent, insufficient temperature, or incorrect base.Check the purity of the alkylating agent. Gently heat the reaction mixture. Ensure the base is anhydrous and of good quality.
Formation of di-alkylated product Stoichiometry of reactants, reaction time, or temperature.Use a larger excess of this compound. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Run the reaction at a lower temperature.
Difficult purification Similar polarity of product and byproducts.Optimize the eluent system for column chromatography. Consider derivatization to aid separation.[5]

Conclusion

The N-alkylation of this compound is a versatile reaction for the synthesis of novel compounds with potential applications in drug discovery. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can achieve selective and efficient synthesis of the desired N-alkylated products. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and optimization in the laboratory.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

Sources

The Emerging Role of 1,3-Dimethylpiperazine in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Piperazine Ligand

In the vast landscape of ligand design for transition metal catalysis, the piperazine scaffold has garnered significant attention due to its prevalence in bioactive molecules and its versatile coordination chemistry.[1] While simple piperazine has been explored as an inexpensive and effective ligand in reactions like palladium-catalyzed homocoupling[2], its substituted derivatives offer a tantalizing avenue for fine-tuning catalyst performance. This guide focuses on the potential role of 1,3-dimethylpiperazine as a ligand, providing a scientifically grounded framework for researchers and drug development professionals to explore its applications.

This compound, a chiral diamine, presents a unique combination of steric and electronic properties. The presence of two methyl groups can influence the ligand's conformational rigidity, the steric environment around the metal center, and the electron-donating ability of the nitrogen atoms. These attributes can, in turn, impact the stability, activity, and selectivity of a transition metal catalyst.[3] This document serves as a detailed exploration of these properties and provides actionable protocols for evaluating this compound in a catalytic setting.

Ligand Profile: Structural and Electronic Considerations

This compound can exist as cis and trans diastereomers, each with distinct conformational preferences. The chair conformation is generally favored, with the methyl groups occupying equatorial or axial positions. This stereochemistry is a critical consideration in asymmetric catalysis, where the ligand's chirality can be transferred to the product.

The two nitrogen atoms of this compound can act as a bidentate ligand, chelating to a metal center to form a stable six-membered ring. The nitrogen atoms are sp³-hybridized and possess lone pairs of electrons, making them effective σ-donors. The inductive effect of the two methyl groups slightly enhances the electron-donating ability of the nitrogen atoms compared to unsubstituted piperazine. This increased electron density at the metal center can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Potential Catalytic Applications: A Roadmap for Exploration

While the literature specifically detailing this compound as a primary ligand in catalysis is nascent, we can extrapolate its potential from the known applications of other diamine and piperazine-based ligands. The following areas represent promising avenues for investigation:

  • Palladium-Catalyzed Cross-Coupling Reactions: Simple diamines have been successfully employed as ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The bidentate nature of this compound could stabilize the palladium catalyst, preventing aggregation and promoting efficient catalysis. The steric bulk of the methyl groups might also play a role in promoting reductive elimination, the product-forming step.

  • Ruthenium-Catalyzed Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are widely used in hydrogenation reactions.[4] Chiral diamine ligands are often crucial for achieving high enantioselectivity in asymmetric hydrogenations. The inherent chirality of this compound makes it an attractive candidate for exploration in this area.

  • Iridium and Rhodium-Catalyzed Reactions: Iridium and rhodium catalysts are employed in a variety of transformations, including C-H activation and hydroamination.[5][6] The coordination of a diamine ligand like this compound could modulate the reactivity and selectivity of these powerful catalysts.

Experimental Protocols: A Guide to Catalyst Screening and Optimization

The following protocols provide a starting point for evaluating this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its robustness and the wealth of available literature for comparison.

Protocol 1: Synthesis of a Putative [PdCl₂(this compound)] Pre-catalyst

Objective: To synthesize and characterize a palladium(II) complex of this compound for use as a pre-catalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (a specific diastereomer, e.g., cis or trans, should be used for consistency)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Standard Schlenk line and glassware

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add PdCl₂ (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the flask.

  • Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the PdCl₂ suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. A color change and the formation of a precipitate may be observed.

  • Isolate the solid product by filtration under an inert atmosphere.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Characterize the product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis) to confirm the formation of the desired complex.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to air and moisture. Conducting the synthesis under nitrogen prevents catalyst degradation.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the reaction and lead to the formation of palladium black (inactive palladium).

  • Slight Excess of Ligand: Using a slight excess of the this compound ligand helps to ensure complete reaction of the PdCl₂.

Protocol 2: Screening of this compound in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To evaluate the efficacy of this compound as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or the pre-synthesized [PdCl₂(this compound)])

  • This compound

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Internal standard for GC analysis (e.g., dodecane)

Reaction Setup:

ReagentAmount (mmol)Equivalents
Aryl Bromide1.01.0
Arylboronic Acid1.21.2
Palladium Source0.020.02
This compound0.040.04
Base2.02.0
Solvent5 mL-

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide, arylboronic acid, palladium source, this compound, and base.

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization and Self-Validation:

  • Ligand:Metal Ratio: The optimal ratio of this compound to the palladium precursor should be screened (e.g., 1:1, 2:1, 4:1).

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A matrix of conditions should be tested to identify the optimal combination.

  • Temperature: The reaction temperature should be optimized to achieve a reasonable reaction rate without promoting catalyst decomposition.

  • Control Experiments: A reaction without the this compound ligand should be run to confirm its role in the catalytic process.

Visualization of Concepts

Proposed Structure of a Palladium(II)-1,3-Dimethylpiperazine Complex

Caption: Putative square planar geometry of a [PdCl₂(this compound)] complex.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G start [Pd(0)L₂] oxidative_addition Oxidative Addition (R-X) start->oxidative_addition intermediate1 [Pd(II)(R)(X)L₂] oxidative_addition->intermediate1 transmetalation Transmetalation (R'-B(OR)₂) intermediate2 [Pd(II)(R)(R')L₂] transmetalation->intermediate2 reductive_elimination Reductive Elimination reductive_elimination->start product R-R' reductive_elimination->product intermediate1->transmetalation intermediate2->reductive_elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Concluding Remarks and Future Outlook

This compound represents an under-explored yet potentially valuable ligand in the toolkit of the synthetic chemist. Its unique steric and electronic properties, coupled with its inherent chirality, suggest that it could offer advantages in specific catalytic applications. The protocols and conceptual framework provided in this guide are intended to empower researchers to systematically investigate the role of this ligand in transition metal catalysis. Future work should focus on a broader screening of this compound in various catalytic reactions, a detailed investigation of the impact of its diastereomers on asymmetric synthesis, and in-depth mechanistic studies to elucidate its precise role in the catalytic cycle. Through such systematic exploration, the full potential of this compound as a versatile ligand can be unlocked.

References

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [1][2]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [1][7]

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science. [2]

  • Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society. [5]

  • Iridium complexes. Johnson Matthey. [6]

  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.

  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Catalysis. [3]

  • Catalysts for hydrogenation processes. Clariant. [4]

Sources

Application of 1,3-Dimethylpiperazine in the Synthesis of Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The piperazine heterocycle is a privileged scaffold in medicinal and agrochemical sciences, prized for its ability to act as a versatile linker and impart favorable physicochemical properties to active molecules.[1] While the parent piperazine ring is a component of the commercial fungicide Triforine, the application of substituted derivatives like 1,3-dimethylpiperazine offers a compelling avenue for generating novel agrochemicals with potentially enhanced efficacy, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthetic utility of the substituted piperazine core, using this compound as a key exemplar. It details the chemical rationale behind its use, presents a validated case study on a related commercial fungicide, and provides a detailed, exemplary protocol for the synthesis of a novel fungicidal candidate.

Introduction: The Piperazine Scaffold in Agrochemical Design

Piperazine and its derivatives are fundamental building blocks in the discovery of new agrochemicals.[1] Their utility stems from several key attributes:

  • Bifunctional Linker: The two nitrogen atoms of the piperazine ring allow it to act as a "bridge," connecting two different pharmacophores or active substructures within a single molecule. This is a common strategy to enhance binding affinity to biological targets or to combine different modes of action.[1]

  • Physicochemical Modulation: The basic nature of the piperazine nitrogens can improve the water solubility and pharmacokinetic profile of a candidate molecule, which is crucial for effective uptake and translocation within the plant or target pest.[1]

  • Structural Rigidity and Diversity: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for precise positioning of substituents for optimal target interaction. Substitution on the nitrogen or carbon atoms, as in this compound, allows for the creation of vast chemical libraries with diverse three-dimensional shapes and properties.

While many piperazine-containing compounds have been explored for antifungal, insecticidal, and herbicidal activities, this compound represents a more advanced building block. The presence of methyl groups introduces chirality and alters the steric and electronic properties of the ring, which can be exploited to achieve greater potency and selectivity.

Case Study: Triforine Fungicide Synthesis

To understand the foundational role of the piperazine core, we can examine the synthesis of Triforine, a commercial fungicide effective against a range of diseases such as powdery mildew, scab, and rust.[2] Although Triforine uses the parent piperazine molecule, its synthesis pathway is highly instructive for designing protocols involving substituted piperazines.

The commercial production of Triforine is a multi-step process that couples the piperazine core with two formylated trichloroethyl groups.[2]

Reaction Causality:

  • Piperazine as the Core: Piperazine is selected for its symmetrical and bifunctional nature, allowing for the straightforward attachment of two identical side chains.

  • Formylation Reaction: The key coupling step involves the reaction of piperazine with N-(1,2,2,2-tetrachloroethyl)formamide. This reaction forms the N-C bond that links the active side chains to the central piperazine ring. The formamide group is critical to the final structure's biological activity.

  • Symmetry: The synthesis leverages the C2 symmetry of the piperazine ring to build a symmetrical final molecule in a highly efficient manner.

dot graph Triforine_Synthesis_Workflow { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Fig 1: Conceptual Workflow for Triforine Synthesis", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal, penwidth=1.5];

// Nodes Piperazine [label="Piperazine\n(Core Scaffold)"]; Intermediate [label="N-(1,2,2,2-tetrachloroethyl)formamide\n(Side Chain Precursor)"]; Reaction [label="Coupling Reaction\n(Nucleophilic Substitution)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Triforine [label="Triforine\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Crystallization)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Technical-Grade Triforine"];

// Edges Piperazine -> Reaction; Intermediate -> Reaction; Reaction -> Triforine [label="+ Base"]; Triforine -> Purification; Purification -> Final; } Caption: Conceptual workflow for the synthesis of the fungicide Triforine.

Application Protocol: Synthesis of a Novel Fungicidal Candidate (Exemplary)

This section provides a detailed, exemplary protocol for the synthesis of a hypothetical fungicidal agent, N,N'-(1,4-bis(3,4-dichlorobenzoyl))-1,3-dimethylpiperazine , utilizing this compound as the central scaffold. This protocol is based on established amide coupling reactions, a common and robust method for functionalizing piperazine nitrogens.[3][4]

Rationale for Design: The target molecule combines the this compound core with two 3,4-dichlorobenzoyl moieties. This design is inspired by the structure of Piperalin, a known fungicide containing a 3,4-dichlorobenzoate group, which acts by inhibiting sterol biosynthesis in fungi.[5] The dimethylated piperazine core is chosen to explore how steric hindrance and increased lipophilicity might affect fungicidal activity and crop safety.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichCan be a mix of cis/trans isomers.
3,4-Dichlorobenzoyl chloride≥98%Alfa AesarHighly reactive, handle with care.
Triethylamine (TEA)≥99.5%Fisher ScientificAnhydrous grade recommended. Acts as a base.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWRReaction solvent.
1 M Hydrochloric Acid (HCl)ACS GradeJ.T. BakerFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor aqueous workup.
Brine (Saturated NaCl solution)ACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeFisher ScientificSolvents for chromatography.
Experimental Workflow

dot graph Synthesis_Workflow { graph [splines=ortho, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12, label="Fig 2: Experimental Workflow for Synthesis of Exemplary Fungicide", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Dissolve this compound\n& Triethylamine in DCM"]; Step1 [label="Cool to 0°C\n(Ice Bath)"]; Step2 [label="Add 3,4-Dichlorobenzoyl Chloride\n(Dropwise)"]; Step3 [label="Warm to Room Temp\n& Stir for 12h"]; Step4 [label="Aqueous Workup\n(HCl, NaHCO₃, Brine)"]; Step5 [label="Dry Organic Layer\n(MgSO₄)"]; Step6 [label="Purify via Column\nChromatography"]; End [label="Characterize Final Product\n(NMR, MS, HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3 [label="Reaction"]; Step3 -> Step4 [label="Quenching"]; Step4 -> Step5; Step5 -> Step6 [label="Purification"]; Step6 -> End; } Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Protocol

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.14 g, 10 mmol).

  • Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the piperazine.

  • Add triethylamine (TEA, 2.79 mL, 20 mmol). The TEA acts as a base to neutralize the HCl gas that is generated during the reaction. This is critical to prevent the formation of piperazine hydrochloride salts, which would be unreactive.

  • Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

Acylation Reaction: 5. In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (4.19 g, 20 mmol) in anhydrous DCM (20 mL). 6. Using a dropping funnel, add the 3,4-dichlorobenzoyl chloride solution to the stirred piperazine solution dropwise over 30 minutes. Maintaining a slow addition rate at 0°C is crucial to control the exothermic reaction and prevent the formation of side products. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Stir the reaction for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

Workup and Purification: 9. Transfer the reaction mixture to a separatory funnel. 10. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess TEA, saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL). 11. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. 12. Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). 13. Combine the fractions containing the pure product and evaporate the solvent to yield the final product, N,N'-(1,4-bis(3,4-dichlorobenzoyl))-1,3-dimethylpiperazine , as a white solid.

Characterization and Data Analysis

Validation of the synthesized compound is essential. Standard analytical techniques should be employed to confirm the structure and purity of the final product.

TechniqueExpected ResultPurpose
¹H NMR Signals corresponding to aromatic protons (dichlorophenyl rings), piperazine ring protons, and methyl group protons with appropriate integrations and splitting patterns.Confirms the chemical structure and connectivity of the molecule.
¹³C NMR Peaks for carbonyl carbons, aromatic carbons, and aliphatic carbons of the piperazine ring and methyl groups.Provides further confirmation of the carbon skeleton.
Mass Spec (ESI) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₂₀H₁₈Cl₄N₂O₂ (m/z = 485.01).Confirms the molecular weight and elemental composition.
HPLC A single major peak with >95% purity.Quantifies the purity of the final compound.

Potential Mechanism of Action

The biological activity of piperazine-based agrochemicals can vary widely depending on the substituents.

  • Antifungal Activity: Many piperazine-containing fungicides, particularly azole-piperazine hybrids, function by disrupting the fungal cell membrane.[6] They achieve this by inhibiting the 14α-demethylase enzyme, which is critical for the ergosterol biosynthetic pathway.[6] The exemplary compound synthesized in this protocol, containing dichlorobenzoyl groups similar to Piperalin, would likely target sterol biosynthesis, specifically the sterol Δ⁸→Δ⁷-isomerase enzyme.[5]

  • Insecticidal Activity: In insecticidal applications, the piperazine scaffold often acts as a linker to connect different pharmacophores.[1] The mechanism is not inherent to the piperazine itself but to the active groups it connects. Some piperazine derivatives have been shown to target the neuromuscular system of insects, similar to how medicinal piperazines act as GABA receptor agonists in nematodes.[7][8]

dot graph Mechanism_of_Action { graph [layout=dot, rankdir=LR, fontname="Arial", fontsize=12, label="Fig 3: Postulated Mechanism of Action for Piperazine-Based Fungicides", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=normal, penwidth=1.5];

// Nodes Molecule [label="Piperazine-Based\nFungicide", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Sterol Biosynthesis Enzyme\n(e.g., 14α-demethylase)", shape=ellipse]; Ergosterol [label="Ergosterol Production"]; Membrane [label="Fungal Cell Membrane\nIntegrity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Molecule -> Enzyme [label="Inhibition"]; Enzyme -> Ergosterol [label="Blocks"]; Ergosterol -> Membrane [label="Required for"]; Membrane -> Death [label="Disruption Leads to"]; } Caption: Postulated inhibition of ergosterol synthesis by piperazine fungicides.

Conclusion

This compound and other substituted piperazines are highly valuable scaffolds for the development of next-generation agrochemicals. Their synthetic tractability allows for the creation of diverse molecular architectures. By leveraging established synthetic protocols, such as amide coupling, and drawing inspiration from the mechanisms of existing pesticides, researchers can efficiently synthesize and screen novel candidates. The exemplary protocol provided herein serves as a robust template for exploring the potential of this compound as a core component in the discovery of new and effective crop protection agents.

References

  • Al-Trawneh, A., & Taha, M. O. (2019). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Medicinal Chemistry Letters, 10(7), 1032–1037. Available at: [Link]

  • Li, Y., et al. (2022). Piperazine: Its role in the discovery of pesticides. Pest Management Science, 78(10), 4010-4023. Available at: [Link]

  • Bayer AG. (2016). Use of synthetic and biological fungicides in combination for controlling harmful fungi. Google Patents.
  • Paudel, A., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(3), 223-231. Available at: [Link]

  • Howard, K. L. (1950). Preparation of n-substituted piperazines. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Piperalin. PubChem Compound Database. Available at: [Link]

  • Li, X., et al. (2015). Synthesis and fungicidal activity of novel pimprinine analogues. Bioorganic & Medicinal Chemistry Letters, 25(22), 5275-5279. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. Available at: [Link]

  • Wikipedia contributors. (2024). Piperazine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Compendium of Pesticide Common Names. (n.d.). triforine data sheet. alanwood.net. Available at: [Link]

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Application Notes & Protocols: 1,3-Dimethylpiperazine as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its unique physicochemical properties and synthetic tractability.[1][2][3] This guide focuses on a specific, yet highly valuable derivative: 1,3-dimethylpiperazine. We will explore its strategic importance as a chiral building block, delve into its application in the synthesis of high-value pharmaceutical compounds, and provide detailed, field-proven protocols for its incorporation into drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the this compound scaffold to address complex therapeutic challenges, from oncology to neurodegenerative diseases.

Introduction: The Strategic Value of the this compound Moiety

The six-membered piperazine heterocycle, with its two nitrogen atoms at opposing positions, is a cornerstone of pharmaceutical design.[2] It often serves to improve aqueous solubility, act as a linker between pharmacophoric elements, and fine-tune the acid-base properties of a molecule to optimize its pharmacokinetic profile.[1][4]

The introduction of methyl groups at the 1 and 3 positions confers several distinct advantages:

  • Chirality and Stereochemistry: The C3 methyl group introduces a chiral center. The use of enantiomerically pure (R)- or (S)-1,3-dimethylpiperazine allows for the synthesis of stereospecific drugs, which is critical for enhancing therapeutic efficacy and minimizing off-target side effects.[5]

  • Modulation of Basicity: The N1 methyl group creates a tertiary amine, altering the pKa compared to an unsubstituted piperazine. This modification can be crucial for controlling a drug's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: Strategic methylation can block sites of metabolic oxidation, potentially increasing the half-life of a drug. However, it's also noted that piperazine rings can undergo bioactivation, a factor to consider in drug design.[6]

  • Structural Rigidity and Vectorial Orientation: The methyl groups provide steric bulk that can lock the piperazine ring into a preferred conformation. This can be exploited to orient substituents in a precise three-dimensional arrangement for optimal interaction with a biological target.

These features make this compound a powerful building block for developing novel therapeutics, particularly in areas like kinase inhibition and central nervous system (CNS) disorders.[1][7][8]

Core Applications & Synthetic Protocols

The secondary amine at the N4 position of this compound is the primary handle for its incorporation into larger molecules, typically through nucleophilic substitution or reductive amination reactions.

Application I: Synthesis of Kinase Inhibitors for Oncology

Background & Rationale: Kinase inhibitors are a major class of anti-cancer drugs. Many of these compounds feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The piperazine moiety is frequently used to extend out of this pocket towards the solvent-exposed region, improving solubility and providing a point for further modification. A focused series of substituted 4H-1,2,6-thiadiazin-4-ones has been designed and synthesized to explore their anti-cancer properties, showing promising results against bladder and prostate cancer cell lines.[7]

The following protocol details the synthesis of a this compound-substituted thiadiazinone, a scaffold with demonstrated anti-cancer potential.[7] The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the secondary amine of this compound displaces a chlorine atom on the electron-deficient thiadiazine ring.

Experimental Protocol: Synthesis of (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one

ParameterValueReference
Reactant 1 3,5-dichloro-4H-1,2,6-thiadiazin-4-one[7]
Reactant 2 (S)-1,3-dimethylpiperazine[7]
Stoichiometry 1.0 equivalent of Reactant 2[7]
Solvent Tetrahydrofuran (THF)[7]
Temperature ~20 °C (Room Temperature)[7]
Reported Yield 68%[7]

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. The volume should be sufficient to ensure effective stirring (e.g., 10-20 mL per mmol of starting material).

  • Reagent Addition: In a separate vial, dissolve (S)-1,3-dimethylpiperazine (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirring solution of the dichloro-thiadiazinone at room temperature (~20 °C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then purified using flash column chromatography on silica gel to isolate the desired product.

  • Characterization: The final compound, (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one, should be fully characterized by NMR, mass spectrometry, and other appropriate analytical techniques to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent (THF): THF is an aprotic polar solvent that effectively dissolves both reactants without participating in the reaction.

  • Stoichiometry: Using a 1:1 molar ratio favors monosubstitution. Using a large excess of the piperazine could lead to undesired disubstitution.

  • Temperature: The reaction proceeds efficiently at room temperature, indicating a relatively low activation energy for the nucleophilic substitution on this activated heterocyclic system.

Workflow Diagram: Synthesis of a Thiadiazinone Kinase Inhibitor Scaffold

G cluster_reactants Reactants cluster_process Process cluster_purification Isolation A 3,5-dichloro-4H- 1,2,6-thiadiazin-4-one C Dissolve in THF A->C B (S)-1,3-Dimethylpiperazine B->C D Mix at ~20°C C->D E Reaction Monitoring (TLC/LCMS) D->E F Concentrate in vacuo E->F G Flash Chromatography F->G H Final Product: (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)- 4H-1,2,6-thiadiazin-4-one G->H

Caption: Workflow for the synthesis of a thiadiazinone derivative.

Application II: Scaffolds for CNS-Active Agents

Background & Rationale: Piperazine derivatives are prevalent in drugs targeting the central nervous system (CNS), including treatments for depression, anxiety, and psychosis.[1][8] The piperazine moiety often interacts with monoamine neurotransmitter receptors (e.g., serotonin and dopamine receptors).[2][9] Reductive amination is a powerful and widely used method for attaching piperazine scaffolds to other molecular fragments, forming a stable carbon-nitrogen bond.[4]

This protocol provides a general, yet robust, methodology for the reductive amination of this compound with an aldehyde-bearing aromatic or heteroaromatic core, a common strategy in the synthesis of CNS drug candidates.[4]

Experimental Protocol: General Reductive Amination

ParameterValue
Reactant 1 An aldehyde (Ar-CHO) (1.0 eq)
Reactant 2 This compound (1.0-1.2 eq)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Additive Acetic Acid (catalytic amount, optional)

Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in an appropriate solvent like DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq) portion-wise to the stirring solution. The addition should be controlled to manage any potential effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium borohydride, making it compatible with the slightly acidic conditions that favor iminium ion formation.

  • Solvent (DCM/DCE): These chlorinated solvents are excellent for dissolving a wide range of organic substrates and are inert to the reaction conditions.

Diagram: Reductive Amination Logic

G A Aromatic Aldehyde (R-CHO) C Iminium Ion Intermediate A->C B This compound B->C E Final Product (CNS Scaffold) C->E D NaBH(OAc)₃ (Reducing Agent) D->E Reduction

Caption: General workflow for reductive amination.

Application III: Neuroprotective Agents for Alzheimer's Disease

Background & Rationale: Recent research has identified piperazine derivatives as potential therapeutic agents for Alzheimer's disease.[10][11][12] One proposed mechanism involves the potentiation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation.[10][11] Piperazine-containing compounds have been shown to protect against amyloid toxicity and restore long-term potentiation in preclinical models of Alzheimer's.[10]

While a specific protocol using this compound for a TRPC6 agonist is not detailed in the provided context, we can conceptualize its role in a signaling pathway based on the literature.

Signaling Pathway Involvement: The this compound moiety would be part of a larger drug molecule designed to act as a TRPC6 agonist. The activation of this channel leads to neuronal store-operated calcium entry, a process believed to be neuroprotective and essential for synaptic stability.

Diagram: Proposed Neuroprotective Mechanism of Action

G A Drug Molecule (containing this compound) C Potentiation / Activation A->C H Amyloid Toxicity A->H Counteracts B TRPC6 Channel (On Neuron) B->C D Store-Operated Calcium Entry (SOCE) C->D E Increased Intracellular Ca²⁺ D->E F Dendritic Spine Stability E->F G Neuroprotection & Memory Formation F->G H->F Inhibits

Caption: Role of a piperazine agonist in the TRPC6 neuroprotective pathway.

Conclusion

This compound is a high-impact building block for the synthesis of advanced pharmaceutical compounds. Its inherent chirality, modulated basicity, and synthetic accessibility make it an invaluable tool for medicinal chemists. The protocols provided herein for its incorporation via nucleophilic substitution and reductive amination represent foundational strategies that can be adapted to a wide array of molecular scaffolds. As demonstrated in oncology and neurodegenerative disease research, the strategic use of the this compound moiety can lead to the development of potent and selective drug candidates with optimized pharmacological properties.

References

Application Note: High-Resolution Gas Chromatography for Purity Assessment of 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust gas chromatography (GC) method for the quantitative determination of 1,3-Dimethylpiperazine (1,3-DMP) purity. The described methodology is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The protocol emphasizes the rationale behind experimental choices to ensure scientific integrity and method reliability, aligning with principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3][4][5][6][7]

Introduction

This compound (CAS No. 22317-01-7) is a substituted piperazine derivative utilized as a building block in the synthesis of various pharmaceutical compounds.[8][9][10] The purity of this starting material is critical as impurities can carry through the synthetic route, potentially leading to the formation of undesired side products and impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for assessing the purity of 1,3-DMP is paramount.

Gas chromatography with Flame Ionization Detection (GC-FID) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high resolution and sensitivity make it particularly suitable for separating and quantifying closely related impurities in raw materials like 1,3-DMP. This application note describes a validated GC-FID method designed to provide high-quality, reproducible results for the purity analysis of this compound.

Scientific Principles and Method Rationale

The successful chromatographic separation of amines, such as 1,3-DMP, can be challenging due to their basic nature, which can lead to peak tailing and poor reproducibility on standard GC columns. This is often caused by strong interactions between the amine groups and active sites on the column's stationary phase and support material.

To mitigate these effects, this method employs a specialized base-deactivated capillary column. The rationale for key parameter selection is as follows:

  • Column Selection: A mid-polarity to polar capillary column with a base-deactivated stationary phase is chosen to minimize peak tailing and ensure symmetrical peak shapes for the amine analyte.[11] Columns like a DB-CAM (base-deactivated polyethylene glycol) or an Agilent CP-Volamine are specifically designed for the analysis of amines and provide excellent inertness.[11][12]

  • Flame Ionization Detector (FID): The FID is selected for its high sensitivity to organic compounds and its wide linear range, making it ideal for quantifying both the main component and trace-level impurities.

  • Temperature Programming: A programmed temperature ramp is utilized to ensure the efficient elution of both volatile impurities and the higher-boiling 1,3-DMP, while maintaining good resolution between closely eluting peaks.

  • Sample Preparation: A simple dilution in a suitable organic solvent is employed. The choice of solvent is critical to ensure complete dissolution of the sample and compatibility with the GC system. Methanol is a common and effective solvent for piperazine derivatives.[13][14]

Experimental Workflow

The overall workflow for the GC analysis of this compound purity is illustrated in the diagram below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1,3-DMP Sample Vortex Vortex/Sonicate Sample->Vortex Solvent Methanol (Diluent) Solvent->Vortex Dilution Final Sample Solution Vortex->Dilution Injector GC Injector Dilution->Injector Inject 1 µL Column Capillary Column Injector->Column Separation Detector FID Detector Column->Detector Detection Chromatogram Raw Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Figure 1: Workflow for GC Purity Analysis of 1,3-DMP.

Detailed Protocol

Instrumentation and Materials
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-CAM, 30 m x 0.53 mm I.D., 1.0 µm film thickness, or equivalent base-deactivated column.[12]

  • Data System: Agilent ChemStation or equivalent chromatography data software.

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Solvent: Methanol, HPLC grade or higher.

  • Reference Standard: this compound, >99% purity.

Chromatographic Conditions

The following table summarizes the optimized GC-FID conditions for the analysis of this compound.

ParameterValueRationale
Injector
Injection ModeSplit (20:1)Prevents column overloading and ensures sharp peaks.
Injector Temperature250 °CEnsures complete vaporization of the sample.
Injection Volume1.0 µLStandard volume for good sensitivity and reproducibility.
Oven
Initial Temperature70 °C, hold for 2 minAllows for the separation of highly volatile impurities.
Temperature Ramp15 °C/min to 220 °CProvides a good balance between analysis time and resolution.
Final Temperature220 °C, hold for 5 minEnsures elution of any less volatile components.
Column
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate4.0 mL/min (Constant Flow)Optimized for the column dimensions and desired separation.
Detector (FID)
Detector Temperature280 °CPrevents condensation of analytes in the detector.
Hydrogen Flow40 mL/minStandard flow for FID operation.
Air Flow400 mL/minStandard flow for FID operation.
Makeup Gas (N2)25 mL/minImproves peak shape and detector response.
Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filtration (if necessary): If the sample solution contains any particulates, filter through a 0.45 µm PTFE syringe filter before transferring to an autosampler vial.[15]

Analysis Sequence
  • Inject a blank (methanol) to ensure the system is clean.

  • Perform five replicate injections of the Standard Solution to establish system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject a Standard Solution after every 10 sample injections to verify system stability.

Method Validation and System Suitability

To ensure the reliability of the analytical results, the method should be validated according to ICH Q2(R1) guidelines.[2][6][7] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

System Suitability

System suitability testing is performed before sample analysis to ensure the chromatographic system is performing adequately. The acceptance criteria are based on the replicate injections of the Standard Solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures symmetrical peak shape, indicating minimal unwanted interactions.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the chromatographic separation.

These parameters should be monitored throughout the analytical run to ensure consistent performance. The guidelines for these tests are established in USP General Chapter <621>.[1][3][4][5][16]

Data Analysis and Interpretation

The purity of the this compound sample is determined by area percent normalization. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of 1,3-DMP Peak / Total Area of All Peaks) x 100

Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100

Report any impurity present at a level greater than the reporting threshold (typically 0.05%). The sum of all impurities is then subtracted from 100% to determine the final purity of the 1,3-DMP sample.

Conclusion

The gas chromatography method detailed in this application note provides a reliable, robust, and accurate means for determining the purity of this compound. The use of a base-deactivated capillary column and optimized chromatographic parameters ensures excellent peak shape and resolution, allowing for the confident quantification of the main component and any related impurities. Adherence to the described protocol and system suitability criteria will enable researchers and drug development professionals to ensure the quality of this critical starting material, contributing to the overall safety and efficacy of the final pharmaceutical products.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Summary of Validation Results for the Generic Amine Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). Retrieved from [Link]

  • Development and validation of a GC method for a key nemtabrutinib intermediate. (n.d.). Ovid. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (2014). PMC - NIH. Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 1,3-Dimethyl-piperazine. (n.d.). ChemBK. Retrieved from [Link]

  • Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl piperazine and N,N-dimethyl piperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. (n.d.). BIOSYNCE. Retrieved from [Link]

  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. Retrieved from [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. Retrieved from [Link]

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. (2021). PubMed. Retrieved from [Link]

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High-performance liquid chromatography analysis of 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Dimethylpiperazine

Abstract

This guide provides comprehensive methodologies for the quantitative and chiral analysis of this compound (1,3-DMP), a key building block in pharmaceutical synthesis. Due to its high polarity, lack of a significant UV chromophore, and inherent chirality, 1,3-DMP presents unique analytical challenges. This document details two robust High-Performance Liquid Chromatography (HPLC) methods: 1) an achiral method using Hydrophilic Interaction Liquid Chromatography (HILIC) for the accurate quantification of total 1,3-DMP, and 2) a chiral separation method to resolve its (R)- and (S)-enantiomers. These protocols are designed for researchers, scientists, and drug development professionals requiring precise and reliable analytical characterization of this compound.

Introduction

This compound (C₆H₁₄N₂, MW: 114.19 g/mol ) is a cyclic diamine utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure includes a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1,3-Dimethylpiperazine and (S)-1,3-Dimethylpiperazine.[2][3] In drug development, enantiomers of a chiral molecule can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[4] Therefore, it is imperative to not only quantify the total amount of 1,3-DMP but also to determine its enantiomeric purity.

The direct analysis of 1,3-DMP by traditional reversed-phase (RP) HPLC is often problematic. Its high polarity leads to poor retention on nonpolar stationary phases like C18, while its aliphatic structure lacks a UV-absorbing chromophore, complicating detection with standard UV-Vis detectors.[5][6] To overcome these issues, this guide presents two specialized HPLC approaches:

  • HILIC for Achiral Quantification: This method leverages the polarity of 1,3-DMP to achieve excellent retention and separation on a polar stationary phase, avoiding the need for complex derivatization or ion-pairing agents.[7][8]

  • Chiral HPLC for Enantiomeric Separation: This method employs a chiral stationary phase (CSP) to differentiate between the (R)- and (S)-enantiomers, enabling the assessment of enantiomeric excess (e.e.).[9]

Part 1: Achiral Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle and Rationale

HILIC is an ideal technique for polar compounds that are poorly retained in reversed-phase chromatography.[10] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer partially immobilized on the polar stationary phase and the bulk mobile phase, which has a high concentration of an organic solvent.[8] For 1,3-DMP, a highly polar amine, this results in strong retention and excellent peak shape. This approach is superior to derivatization, which can introduce additional steps, potential side reactions, and variability.[11] When coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), this method provides accurate quantification without reliance on a chromophore.

Detailed Experimental Protocol: HILIC-CAD

1. Sample and Standard Preparation:

  • Diluent: Prepare a solution of 90:10 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample containing 1,3-DMP and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, and a Charged Aerosol Detector (CAD).

  • Data Acquisition: Chromatography Data System (CDS).

ParameterRecommended ConditionCausality and Rationale
Column Amino or bare silica HILIC column (e.g., TSKgel NH2-100 or equivalent), 3 µm, 4.6 x 150 mmAn amino-functionalized stationary phase provides polar interaction sites (hydrogen bonding) that are highly effective for retaining small, polar amines like 1,3-DMP.[12]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic AcidThe aqueous buffer facilitates the formation of the water-rich layer on the stationary phase and controls the ionization state of the analyte, ensuring reproducible retention.[10]
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is necessary to drive the partitioning-based retention mechanism in HILIC.[8]
Gradient IsocraticAn isocratic elution with a high percentage of acetonitrile (e.g., 90% B) is often sufficient for simple mixtures and provides robust, repeatable results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures stable retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 5 µLA small injection volume helps maintain sharp peak shapes and prevents column overloading.
CAD Settings Evaporation Temp: 35 °C, Nitrogen Gas: As per manufacturerThese settings should be optimized for the specific instrument and mobile phase to achieve maximum signal-to-noise.

3. Data Analysis:

  • Integrate the peak corresponding to 1,3-DMP.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of 1,3-DMP in the sample solution using the linear regression equation from the calibration curve.

Expected Performance Data
ParameterExpected Value
Retention Time 3 - 7 min
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Part 2: Chiral Separation of (R)- and (S)-1,3-Dimethylpiperazine

Principle and Rationale

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with methods like the HILIC protocol described above. Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP).[4] Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are widely used due to their broad applicability.[13] The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different interaction energies and, consequently, different retention times, allowing for their separation and quantification.

Detailed Experimental Protocol: Chiral HPLC

1. Sample and Standard Preparation:

  • Diluent: Mobile Phase (e.g., Hexane/Isopropanol/Diethylamine).

  • Standard Solution: Prepare a solution of racemic this compound at approximately 1 mg/mL in the diluent. If available, prepare individual standards of the (R)- and (S)-enantiomers to confirm peak identity.

  • Sample Solution: Dissolve the sample in the diluent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system with a binary or isocratic pump, autosampler, and a UV detector. (Note: While 1,3-DMP has no strong chromophore, low UV detection at ~210 nm may be possible at high concentrations, or a CAD/ELSD can be used).

  • Data Acquisition: Chromatography Data System (CDS).

ParameterRecommended ConditionCausality and Rationale
Column Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 5 µm, 4.6 x 250 mmPolysaccharide-based CSPs are known to effectively resolve a wide range of chiral amines through a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the selector.[13]
Mobile Phase Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)This is a typical normal-phase eluent for chiral separations. Hexane is the weak solvent, IPA is the polar modifier that influences retention, and DEA is a basic additive used to suppress peak tailing of amines by competing for active sites on the silica surface.
Elution Mode IsocraticIsocratic elution is preferred for chiral separations to ensure stable and reproducible resolution between the enantiomers.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance the interactions with the CSP, often leading to better resolution.
Column Temperature 25 °CChiral separations can be sensitive to temperature. Maintaining a controlled room temperature ensures reproducibility. Lower temperatures often improve resolution but increase retention time.
Injection Volume 10 µL
Detection UV at 210 nm or CAD/ELSDLow wavelength UV can provide some response for amines. For higher sensitivity and universal detection, a CAD or ELSD is recommended.

3. Data Analysis:

  • Identify and integrate the peaks for the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Calculate the Enantiomeric Excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Expected Performance Data
ParameterExpected Value
Retention Time (Enantiomer 1) 8 - 12 min
Retention Time (Enantiomer 2) 10 - 15 min
Resolution (Rs) > 1.5
Selectivity (α) > 1.1

Analytical Workflow Visualization

The following diagram outlines the comprehensive workflow for the analysis of this compound, from sample preparation to the final analytical report.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_hilic Achiral (HILIC) cluster_chiral Chiral cluster_data Data Processing & Reporting prep_start Receive Sample / Reference Standard weigh Accurate Weighing prep_start->weigh dissolve Dissolution in Appropriate Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter hilic_inj Inject on HILIC Column filter->hilic_inj For Total Quantification chiral_inj Inject on Chiral CSP filter->chiral_inj For Enantiomeric Purity hilic_det Detection (CAD/ELSD) hilic_inj->hilic_det quant Quantification (External Standard) hilic_det->quant chiral_det Detection (UV/CAD) chiral_inj->chiral_det ee_calc Enantiomeric Excess (% e.e.) Calculation chiral_det->ee_calc report Generate Final Analytical Report quant->report ee_calc->report

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and purity.

Introduction

This compound is a valuable heterocyclic compound and a key structural motif in many pharmacologically active agents.[1][2] Its synthesis, while seemingly straightforward, can present challenges that affect both yield and purity. This guide will explore common synthesis routes and provide practical solutions to overcome frequently encountered obstacles.

Common Synthesis Routes: An Overview

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the available starting materials, desired scale, and specific isomeric requirements. Two prevalent methods are:

  • Reductive Amination of a Diamine with a Carbonyl Compound: This is a widely used method for forming cyclic amines.

  • N-Methylation of a Piperazine Precursor: This involves the introduction of methyl groups onto the nitrogen atoms of a pre-formed piperazine ring.[3][4][5]

This guide will focus on troubleshooting issues related to these common synthetic strategies.

Troubleshooting Guide: Enhancing Your Yield and Purity

This section addresses specific problems you may encounter during the synthesis of this compound and offers actionable solutions based on chemical principles.

Problem 1: Low Overall Yield

A low yield of the desired this compound is one of the most common frustrations in its synthesis. Several factors can contribute to this issue.

Possible Causes & Solutions

  • Suboptimal Reaction Temperature:

    • Explanation: Temperature plays a critical role in reaction kinetics. A temperature that is too low can lead to a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of reactants or products.

    • Recommendation: The optimal temperature is highly dependent on the specific reagents and catalysts used. For reductive amination reactions, a temperature range of 60-100°C is often a good starting point. For N-methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction), temperatures are typically maintained between 40-100°C.[4][5] It is crucial to monitor the reaction progress by techniques like TLC or LCMS to determine the optimal temperature for your specific system.

  • Incorrect Stoichiometry of Reagents:

    • Explanation: The molar ratio of reactants is fundamental to achieving high conversion. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of unwanted byproducts.

    • Recommendation: For N-methylation of a piperazine precursor with formaldehyde and formic acid, a molar ratio of approximately 1:2.4:2.4 (piperazine compound:formaldehyde:formic acid) has been shown to be effective.[5] Careful control of the addition rate of reagents is also important to manage heat evolution and prevent side reactions.[4]

  • Inefficient Catalyst Activity or Loading:

    • Explanation: In catalytic reactions, such as reductive amination, the choice of catalyst and its concentration are paramount. The catalyst may be deactivated by impurities or may not be suitable for the specific substrate.

    • Recommendation: For reductive aminations, iridium-based catalysts have shown high activity and selectivity.[6] If you are experiencing low yields, consider screening different catalysts or increasing the catalyst loading. Ensure that the catalyst is not poisoned by impurities in your starting materials or solvents.

  • Formation of Side Products:

    • Explanation: Competing side reactions can significantly reduce the yield of the desired product. In the synthesis of this compound, these can include over-methylation, formation of open-chain byproducts, or polymerization.

    • Recommendation: Analyze your crude reaction mixture using techniques like GC-MS or NMR to identify the major byproducts. Understanding the side reactions will help you to adjust the reaction conditions to minimize their formation. For instance, if over-methylation is an issue, you can try reducing the amount of the methylating agent or lowering the reaction temperature.

Problem 2: Presence of Impurities in the Final Product

Achieving high purity is as important as obtaining a good yield, especially in the context of drug development.

Possible Causes & Solutions

  • Unreacted Starting Materials:

    • Explanation: Incomplete conversion is a common source of impurities.

    • Recommendation: To drive the reaction to completion, you can try increasing the reaction time, raising the temperature (within a reasonable range), or using a higher catalyst loading. Monitoring the reaction progress is key to determining the optimal reaction time.

  • Formation of Isomeric Byproducts:

    • Explanation: Depending on the starting materials, the formation of other dimethylpiperazine isomers (e.g., 1,4-dimethylpiperazine or cis/trans isomers) can occur.

    • Recommendation: The choice of starting materials and reaction conditions can influence the isomeric ratio. For example, starting with 1,2-diaminopropane is more likely to yield this compound derivatives. Purification techniques like fractional distillation or column chromatography may be necessary to separate the desired isomer.

  • Byproducts from Side Reactions:

    • Explanation: As mentioned earlier, various side reactions can lead to impurities. For example, in the Eschweiler-Clarke reaction, the formation of N-formyl intermediates can occur if the reduction step is incomplete.[6]

    • Recommendation: Careful control of reaction conditions is crucial. Ensure that the reducing agent is added in sufficient quantity and that the reaction is allowed to proceed to completion.

Problem 3: Difficult Purification

The physical properties of this compound can sometimes make its purification challenging.

Possible Causes & Solutions

  • High Water Solubility:

    • Explanation: this compound is soluble in water, which can lead to losses during aqueous workup procedures.[7]

    • Recommendation: When performing extractions, use a suitable organic solvent and perform multiple extractions to maximize the recovery of the product. Salting out the aqueous layer by adding a saturated solution of a salt like sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Azeotrope Formation:

    • Explanation: this compound can form azeotropes with water or other solvents, making complete separation by simple distillation difficult.

    • Recommendation: Azeotropic distillation with a suitable solvent can be employed to remove water.[5] Alternatively, drying the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation is crucial.

  • Co-distillation with Similar Boiling Point Impurities:

    • Explanation: If impurities have boiling points close to that of this compound (boiling point ~148°C), separation by simple distillation will be ineffective.[8][9]

    • Recommendation: In such cases, fractional distillation using a column with a high number of theoretical plates is necessary. Alternatively, other purification techniques like preparative gas chromatography or conversion to a salt followed by recrystallization and regeneration of the free base can be explored.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of dimethylpiperazines?

A1: For 1,4-dimethylpiperazine, a common industrial method is the cyclization of N-methyldiethanolamine with monomethylamine over a catalyst in a fixed-bed reactor.[4] The Eschweiler-Clarke reaction, involving the N-methylation of piperazine with formaldehyde and formic acid, is also a widely used and high-yielding method.[4]

Q2: How can I minimize the formation of the 1,4-dimethylpiperazine isomer when I am targeting the 1,3-isomer?

A2: The formation of the 1,4-isomer is more likely when starting from piperazine itself. To selectively synthesize this compound, it is preferable to start with a precursor that already has the desired 1,3-arrangement of nitrogen atoms, such as 1,2-diaminopropane.[10] The reaction of 1,2-diaminopropane with a suitable two-carbon synthon followed by reductive cyclization and N-methylation would favor the formation of the 1,3-isomer.

Q3: What are the key safety precautions I should take when working with the reagents for this compound synthesis?

A3: Many of the reagents used in these syntheses are hazardous. For example, 1,3-diaminopropane is a corrosive and flammable liquid. Formaldehyde is a known carcinogen, and formic acid is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use other reducing agents besides formic acid in the N-methylation reaction?

A4: Yes, other reducing agents can be used in reductive amination reactions. For example, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used in the laboratory. Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Pd/C, PtO₂) is another effective method. The choice of reducing agent will depend on the specific substrate and the desired reaction conditions.

Q5: My reaction seems to have stalled. What should I do?

A5: If your reaction has stalled (i.e., no further conversion of starting material is observed), there are several things you can try. First, confirm that the reaction has indeed stalled by taking a sample and analyzing it. If it has, you can try adding a fresh portion of the catalyst (if applicable) or a small amount of the limiting reagent. Gently increasing the temperature may also help to push the reaction to completion. However, be cautious not to raise the temperature too high, as this could lead to decomposition.

Data Summary and Experimental Protocols

For your reference, the following table summarizes key parameters for a common synthesis route.

Table 1: Typical Reaction Parameters for N-Methylation of a Piperazine Derivative via Eschweiler-Clarke Reaction [4][5]

ParameterRecommended Range/ValueNotes
Starting Material Piperazine or a substituted piperazineThe choice of starting material will determine the final product.
Methylating Agent FormaldehydeTypically used as an aqueous solution (formalin).
Reducing Agent Formic AcidActs as both a reducing agent and an acid catalyst.
Molar Ratio ~1 : 2.4 : 2.4 (Piperazine : Formaldehyde : Formic Acid)An excess of formaldehyde and formic acid is generally used.
Temperature 40 - 100 °CThe reaction is exothermic; control the addition rate to manage temperature.
Pressure AtmosphericThe reaction is typically carried out at atmospheric pressure.
Reaction Time 1 - 6 hoursMonitor by TLC or GC to determine completion.
Work-up Basification followed by extractionThe product is isolated from the reaction mixture.
Purification DistillationFractional distillation may be required for high purity.

Visualizing the Workflow

To better understand the process, here is a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents 1. Reagent Preparation (e.g., 1,2-Diaminopropane, Methylating Agent) reaction 2. Reaction Setup - Controlled addition - Temperature monitoring reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC, GC, LCMS) reaction->monitoring Sample quench 4. Reaction Quenching (e.g., addition of water/base) monitoring->quench Reaction complete extraction 5. Extraction - Select appropriate solvent - Multiple extractions quench->extraction drying 6. Drying (e.g., Na2SO4, MgSO4) extraction->drying distillation 7. Purification (Fractional Distillation) drying->distillation analysis 8. Purity Analysis (GC, NMR) distillation->analysis final_product Pure this compound analysis->final_product

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

Improving the yield and purity of this compound synthesis requires a systematic approach to troubleshooting. By carefully considering factors such as reaction temperature, stoichiometry, catalyst efficiency, and purification techniques, you can significantly enhance your experimental outcomes. This guide provides a foundation for addressing common challenges, but remember that each specific reaction system may require its own unique optimization.

References

  • Planned synthesis of this compound-substituted thiadiazines 6a and 6b. ResearchGate. Available from: [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available from: [Link]

  • Morren, H. (1964). Methylation of piperazines. U.S. Patent No. 3,154,553. Washington, DC: U.S. Patent and Trademark Office.
  • Morren, H. (1964). Methylation of piperazines. U.S. Patent No. 3,159,633. Washington, DC: U.S. Patent and Trademark Office.
  • Shaikh, A. et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(11), 3419. Available from: [Link]

  • Polishchuk, I. et al. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal, 27(11), 3654-3658. Available from: [Link]

  • Bloch, H. S. (1962). Preparation of dimethylpiperazine. U.S. Patent No. 3,029,240. Washington, DC: U.S. Patent and Trademark Office.
  • N-METHYLPIPERAZINE. Ataman Kimya. Available from: [Link]

  • Schroeder, W. & Arlt, D. (1989). Preparation of n-methylpiperazine. U.S. Patent No. 4,845,218. Washington, DC: U.S. Patent and Trademark Office.
  • Singh, M. et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available from: [Link]

  • Ghorai, P. et al. (2015). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Organic & Biomolecular Chemistry, 13(33), 8847-8851. Available from: [Link]

  • Chusov, D. et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. Available from: [Link]

  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. BIOSYNCE. Available from: [Link]

  • Sergeev, D. S. et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-232. Available from: [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2024). Available from: [Link]

  • Kappe, C. O. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Available from: [Link]

  • Murzin, D. Y. et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3432-3444. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • 1,3-Diaminopropane. Wikipedia. Available from: [Link]

  • Kumar, P. et al. (2003). Method for the preparation of piperazine and its derivatives. U.S. Patent No. 6,603,003. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Gharabli, S. I. et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available from: [Link]

  • Kappe, C. O. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Available from: [Link]

  • King, F. D. & Gaster, L. M. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. U.S. Patent No. 5,973,205. Washington, DC: U.S. Patent and Trademark Office.
  • Lauter, W. M. & Pollard, C. B. (1951). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available from: [Link]

  • Process for the preparation of 1,3-diamino-2,2-dimethyl-propane. (1979). U.S. Patent No. 4,158,017. Washington, DC: U.S. Patent and Trademark Office.

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Side reactions and byproduct formation in 1,3-Dimethylpiperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethylpiperazine (1,3-DMP) reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with 1,3-DMP, focusing specifically on the common challenges of side reactions and byproduct formation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter when synthesizing or using this compound?

A1: Impurities in 1,3-DMP reactions are typically structurally related to the parent molecule and can arise from several sources. The most common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include mono-methylated piperazine or piperazine itself.

  • Over-Methylated Products: The tertiary amine in 1,3-DMP can be further alkylated to form a quaternary ammonium salt (e.g., 1,1,3-trimethylpiperazinium salt). This is particularly common when using reactive methylating agents like methyl iodide.[1]

  • Positional Isomers: If starting from piperazine, formation of 1,4-dimethylpiperazine and 1,2-dimethylpiperazine can occur depending on the reaction conditions and reagents used.[2]

  • Degradation Products: At elevated temperatures, piperazine rings can undergo degradation.[3] Products such as N-formylpiperazine or ring-opened species can form, especially under harsh thermal or oxidative conditions.[4][5]

Q2: My reaction mixture shows multiple spots on a TLC plate and several unexpected peaks in the GC-MS analysis. What is the likely cause?

A2: This is a classic sign of significant side-product formation. The most probable cause is a lack of selectivity in the methylation or alkylation step. The presence of both a secondary and a tertiary amine in the intermediate (1-methylpiperazine) creates a competitive reaction environment. Multiple peaks often correspond to a mixture of your target 1,3-DMP, the isomeric 1,4-DMP, remaining mono-methylated piperazine, and potentially over-alkylated quaternary salts.[1]

Q3: After workup, my product is highly water-soluble and difficult to extract from the aqueous layer. What could be happening?

A3: High water solubility is a strong indicator that you have formed a significant amount of a quaternary ammonium salt.[1] Double alkylation on the same nitrogen atom converts the tertiary amine into a charged quaternary salt, which exhibits high polarity and prefers the aqueous phase over common organic solvents. This side reaction is a frequent issue when using potent alkylating agents without careful control of stoichiometry.[1]

Troubleshooting Guide for 1,3-DMP Reactions

This guide addresses common experimental issues, their probable causes rooted in reaction mechanisms, and provides actionable solutions.

Symptom / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Isolated Yield 1. Over-alkylation: Formation of water-soluble quaternary salts that are lost during aqueous workup.[1]2. Incomplete Reaction: Insufficient reaction time, temperature, or amount of methylating agent.3. Thermal Degradation: The product is degrading under the reaction conditions. Methylated piperazines can be more susceptible to degradation than unsubstituted piperazine.[3]1. Control Stoichiometry: Use the alkylating agent as the limiting reagent. An excess of the piperazine starting material can statistically favor the desired di-substitution over quaternization.2. Employ Protecting Groups: For maximum selectivity, use a mono-protected piperazine (e.g., Boc-piperazine) to direct alkylation to a single nitrogen, followed by deprotection and subsequent reaction at the second nitrogen.[1]3. Optimize Conditions: Monitor the reaction by TLC or GC-MS to determine the optimal time and temperature. Avoid unnecessarily high temperatures or prolonged heating.
Presence of Higher MW Impurity Quaternary Salt Formation: The tertiary amine of 1,3-DMP has reacted with another equivalent of the methylating agent.1. Use Milder Reagents: Switch from highly reactive agents like methyl iodide to alternatives like dimethyl sulfate or reductive amination with formaldehyde/formic acid (Eschweiler-Clarke reaction).[2]2. Adjust Stoichiometry: Ensure no more than the stoichiometric amount of methylating agent is used relative to the number of N-H bonds to be alkylated.
Presence of Lower MW Impurity Incomplete Methylation: The reaction was stopped before all the mono-methylpiperazine intermediate could be converted to 1,3-DMP.1. Increase Reaction Time: Continue the reaction, monitoring for the disappearance of the intermediate.2. Incremental Reagent Addition: Add the methylating agent slowly over time to maintain a low concentration, which can improve selectivity and drive the reaction to completion.
Product Discoloration (Yellow/Brown) Oxidative or Thermal Degradation: Amines are susceptible to air oxidation, and piperazines can undergo thermal degradation to form complex, often colored, byproducts.[3]1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.2. Lower Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.3. Purification: Use activated carbon (charcoal) treatment during workup or recrystallization to remove colored impurities.

Key Side Reactions and Byproduct Formation

Understanding the common unwanted reaction pathways is crucial for designing robust experimental protocols.

Over-Alkylation to Form Quaternary Ammonium Salts

This is the most prevalent side reaction when alkylating the secondary amine of a mono-N-substituted piperazine. The newly formed tertiary amine in the 1,3-DMP product can compete with the remaining secondary amine intermediate for the alkylating agent.

Thermal and Oxidative Degradation

Piperazine and its derivatives can degrade at elevated temperatures, particularly above 150°C.[3] Studies have shown that methyl substitution can actually increase the rate of thermal degradation compared to the parent piperazine ring.[3] Degradation can be complex, involving ring-opening, dealkylation, or reactions with other species like CO2 to form formyl derivatives.[4][5]

G Start Impure Product Mixture (Confirmed by GC-MS/NMR) Check_MW Analyze MW of Major Impurity Start->Check_MW Higher_MW Probable Cause: Over-Alkylation (Quaternary Salt) Check_MW->Higher_MW MW > Product Lower_MW Probable Cause: Incomplete Reaction (Starting Material) Check_MW->Lower_MW MW < Product Isomer Probable Cause: Isomer Formation (e.g., 1,4-DMP) Check_MW->Isomer MW = Product Sol_Higher Solution: - Reduce Alkylating Agent - Use Milder Conditions - Purify via Salt Formation Higher_MW->Sol_Higher Sol_Lower Solution: - Increase Reaction Time - Optimize Stoichiometry - Monitor by TLC/GC Lower_MW->Sol_Lower Sol_Isomer Solution: - Use Isomer-Specific Route - Advanced Chromatography Isomer->Sol_Isomer

Experimental Protocols for Mitigation and Purification

Protocol 1: Minimizing Over-Alkylation via Stoichiometry Control

This protocol is designed for the N-alkylation of a mono-substituted piperazine to prevent quaternization.

  • Setup: To a round-bottom flask under an inert atmosphere (N2), add the mono-substituted piperazine starting material (1.0 eq.) and a suitable solvent (e.g., acetonitrile or THF).

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 1.5-2.0 eq.), to act as an acid scavenger.

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Add the alkylating agent (e.g., methyl iodide, 0.95 eq.) dropwise over 30-60 minutes. Using the alkylating agent as the limiting reagent is critical.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Filter off the solid base. Concentrate the filtrate under reduced pressure. Proceed with a standard acid-base extraction for purification.

Protocol 2: Purification via Diacetate Salt Crystallization

This method is effective for purifying piperazines from non-basic or less basic impurities.[6]

  • Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as acetone or isopropanol.

  • Acidification: Slowly add glacial acetic acid (at least 2.0 equivalents) to the stirred solution. The formation of the diacetate salt will often cause it to precipitate.

  • Crystallization: Cool the mixture to 0-5°C to maximize the precipitation of the crystalline piperazine diacetate.[6]

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with cold acetone to remove any soluble impurities.[6]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure 1,3-DMP free base can be recovered by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

Analytical Methods for Purity Assessment

A robust analytical strategy is essential for identifying and quantifying byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying volatile impurities like isomers (1,4-DMP) and unreacted starting materials.[7]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile degradation products or for reactions involving protecting groups.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR can confirm the substitution pattern (1,3- vs. 1,4-) and detect the presence of quaternary salts (which often show a downfield shift in the N-methyl proton signals).

By understanding these common pitfalls and employing the strategies outlined in this guide, you can significantly improve the outcome of your this compound reactions.

References

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]

  • BIOSYNCE. (n.d.). (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. [Link]

  • National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. [Link]

  • ResearchGate. (n.d.). Planned synthesis of this compound-substituted thiadiazines 6a and 6b. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Google Patents. (1962).
  • Analytical Chemistry: An Indian Journal. (n.d.). A validated stability indicating GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drug samples. [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • ResearchGate. (2017). Methods for the catalytic synthesis of piperazine. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

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Technical Support Center: Purification of 1,3-Dimethylpiperazine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the purification of 1,3-Dimethylpiperazine from its reaction mixture. This resource offers a combination of frequently asked questions (FAQs) for quick reference, detailed troubleshooting guides for common challenges, and comprehensive, step-by-step protocols for established purification methods.

Introduction: The Challenges of Purifying this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its purification can be challenging due to its basicity, hygroscopicity, and the potential for co-eluting, structurally similar impurities.[2] Effective purification is critical to ensure the desired product quality and to avoid interference in downstream applications. This guide will equip you with the knowledge to navigate these challenges and achieve high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as 1,3-diaminopropane, if used in the synthesis.[3][4]

  • Partially Methylated Intermediates: For instance, 1-methylpiperazine if the methylation reaction is incomplete.

  • Structural Isomers: Depending on the synthetic method, other dimethylpiperazine isomers (e.g., 1,2- or 1,4-dimethylpiperazine) might be present.

  • Byproducts from Side Reactions: These can include various pyrazines and other N-alkylated species.[2]

  • Residual Solvents and Reagents: From the reaction and work-up steps.

Q2: My purified this compound is an oil, but I've seen it described as a solid. Why is this?

A2: this compound has a relatively low melting point (predicted between -30 to -35 °C), and is typically a liquid at room temperature.[1] If you were expecting a solid, you might be thinking of a salt form (e.g., the dihydrochloride salt) or a different piperazine derivative. The presence of impurities can also lower the freezing point.

Q3: Why is my this compound sample absorbing water from the air?

A3: Like many amines, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect its physical state and analytical characterization. It is crucial to handle and store the purified product under anhydrous conditions.

Q4: I'm seeing significant peak tailing when analyzing my purified this compound by reverse-phase HPLC. What can I do?

A4: Peak tailing is a common issue for basic compounds like piperazines on silica-based columns. This is often due to interactions between the basic nitrogen atoms and acidic silanol groups on the stationary phase. To mitigate this, consider:

  • Using a mobile phase additive: Incorporating a small amount of a competing base, like triethylamine (TEA), or an acid, such as trifluoroacetic acid (TFA) or formic acid, can significantly improve peak shape.

  • Employing an end-capped column: These columns have fewer free silanol groups, reducing the likelihood of tailing.

  • Switching to a different stationary phase: Phenyl or cyano-based columns can offer different selectivity and better performance for basic compounds.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Purity After Distillation
Symptom Possible Cause(s) Suggested Solution(s)
Broad boiling point range during distillation.Inefficient fractional distillation setup.- Ensure your distillation column (e.g., Vigreux or packed column) has a sufficient number of theoretical plates for the separation.[5][6]- Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.[5]- Insulate the column to minimize heat loss.
Co-distillation of impurities with the product.Formation of an azeotrope with an impurity or solvent.- Try performing the distillation under reduced pressure to alter the boiling points and potentially break the azeotrope.- Consider an alternative purification method, such as conversion to a salt followed by recrystallization.
Product decomposition during distillation.The compound is not stable at its boiling point.- Perform the distillation under vacuum to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.
Challenges in Recrystallization (of the Dihydrochloride Salt)
Symptom Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing.The solution is supersaturated, or the cooling rate is too fast.- Ensure you are using the minimum amount of hot solvent to dissolve the salt.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the recrystallized salt.The salt has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of cold solvent to wash the crystals during filtration.
The recrystallized salt is still impure.The chosen solvent is not effective at excluding the impurity.- Perform a second recrystallization with a different solvent system.- Consider a preliminary purification step, like an acid-base extraction of the free base, before salt formation and recrystallization.
Issues with Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
The product does not elute from the column.The compound is too polar for the chosen eluent and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For basic compounds like this compound, adding a small amount of a more polar solvent like methanol to your eluent (e.g., dichloromethane or ethyl acetate) can be effective.- Add a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to compete with your product for binding sites on the silica.[7]
Co-elution of the product with impurities.The chosen eluent system does not provide adequate separation.- Optimize the solvent system using thin-layer chromatography (TLC) before running the column.- Use a shallower solvent gradient during elution to improve resolution.
The product streaks down the column.The column is overloaded, or the compound is interacting strongly with the stationary phase.- Reduce the amount of crude material loaded onto the column.- Add a basic modifier to the eluent to improve the peak shape.[7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points.[2]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)[5][6]

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. Observe the vapor rising through the fractionating column.[5]

  • Equilibration: Allow the vapor to slowly ascend the column, establishing a temperature gradient. You should observe a ring of condensing vapor rising through the column.[5]

  • Collecting Fractions:

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will contain lower-boiling impurities and residual solvents.

    • As the temperature stabilizes near the boiling point of this compound (approximately 148 °C at atmospheric pressure), change the receiving flask to collect the main product fraction.[8]

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.[5]

    • If the temperature begins to rise significantly again, change the receiving flask to collect a final, higher-boiling fraction.

  • Shutdown: Stop the distillation before the distilling flask runs dry to avoid the formation of potentially explosive peroxides.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity.[9][10]

Protocol 2: Purification via Recrystallization of the Dihydrochloride Salt

Converting the basic this compound to its dihydrochloride salt can facilitate purification by recrystallization, as salts are often crystalline solids with different solubility profiles than the free base.[11]

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or other suitable organic solvent

  • Concentrated hydrochloric acid or HCl gas

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ethyl acetate)

  • Erlenmeyer flasks

  • pH paper or meter

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether, in an Erlenmeyer flask.

  • Salt Formation: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring, or bubble anhydrous HCl gas through the solution. Monitor the pH to ensure it becomes acidic. The this compound dihydrochloride salt will precipitate as a solid.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., hot ethanol). Heat the mixture gently with stirring until the solid completely dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystals of the purified this compound dihydrochloride should form.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • (Optional) Regeneration of the Free Base: To obtain the pure free base, dissolve the purified dihydrochloride salt in water and add a strong base (e.g., NaOH or KOH) until the solution is strongly basic. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Large scale; Boiling point difference >25°C Salt_Formation Salt Formation (e.g., Dihydrochloride) Crude->Salt_Formation High purity needed; Impurity profile suitable Chromatography Column Chromatography Crude->Chromatography Small scale; Structurally similar impurities Pure_Product Pure this compound Distillation->Pure_Product Recrystallization Recrystallization Salt_Formation->Recrystallization Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

  • Fractional Distillation. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2020). ACS Chemical Neuroscience. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • General Method. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Purification of piperazine. (1959). U.S. Patent No. 2,919,275.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules. Retrieved from [Link]

  • troubleshooting column chromatography. (2022). Reddit. Retrieved from [Link]

  • Fractional distillation. (2020). YouTube. Retrieved from [Link]

  • 1,3-Diaminopropane: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 1,3-Diaminopropane. (n.d.). Wikipedia. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Planned synthesis of this compound-substituted thiadiazines 6a and 6b. (2018). ResearchGate. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules. Retrieved from [Link]

  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0. (n.d.). BIOSYNCE. Retrieved from [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). Journal of Analytical Toxicology. Retrieved from [Link]

  • 9.4: Fractional Distillation. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis. (n.d.). Analytice. Retrieved from [Link]

  • SINTEF TITLE. (n.d.). Gassnova. Retrieved from [Link]

  • Xnxz xnx xnx. (1965). U.S. Patent No. 3,172,874.
  • How can I remove 1,3-PropaneDiamine from reaction mixture?. (2017). ResearchGate. Retrieved from [Link]

  • Preparation of 1,3-diamino-2,2-dimethyl-propane. (1979). U.S. Patent No. 4,158,017.
  • Novel synthesis and crystallization of piperazine ring-containing compounds. (2001). U.S. Patent Application No. 2001/0051718.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Retrieved from [Link]

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Technical Support Center: Purifying 1,3-Dimethylpiperazine Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Dimethylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for overcoming common challenges encountered during the column chromatography of this important class of N-heterocyclic compounds.

Understanding the Challenges: The Chemical Nature of this compound Derivatives

The primary difficulties in purifying this compound and its derivatives by column chromatography stem from their inherent chemical properties. As tertiary amines, these compounds are basic and polar, which dictates their behavior on common stationary phases like silica gel.

The two nitrogen atoms in the piperazine ring are basic, with pKa values for piperazine itself around 5.3 and 9.7.[1] The presence of methyl groups at the 1 and 3 positions influences the basicity and steric environment of the nitrogen atoms, which in turn affects their interaction with the stationary phase.

Key challenges include:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[1]

  • High Polarity: The polarity of these derivatives can lead to poor retention on reversed-phase columns if the mobile phase is not optimized correctly.

  • Co-elution of Impurities: Synthesis of this compound derivatives can result in a variety of structurally similar impurities, including starting materials, byproducts from side reactions, and stereoisomers (cis and trans), which can be challenging to separate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when purifying this compound derivatives.

Q1: My this compound derivative is streaking badly on the silica gel column. What is causing this and how can I fix it?

A1: Streaking, or peak tailing, is a classic sign of strong interaction between your basic compound and the acidic silica gel stationary phase.[1] To mitigate this, you need to reduce these secondary interactions.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2] Triethylamine (TEA) at a concentration of 0.1-1% is a popular choice. The TEA will compete with your compound for the active silanol sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically. Ammonia in methanol (e.g., a 7N solution) can also be used as an additive in more polar solvent systems.

  • Choice of Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds. Amine-functionalized silica is another excellent option as it is designed to minimize interactions with basic analytes.[3]

Q2: I am trying to separate the cis and trans isomers of my this compound derivative. What chromatographic conditions should I start with?

A2: The separation of stereoisomers can be challenging as they often have very similar polarities. High-resolution techniques are often required.

Recommendations:

  • Thin Layer Chromatography (TLC) Optimization: Meticulously screen a variety of solvent systems using TLC to find one that shows any separation between the isomers. Test different ratios of common solvent mixtures like hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolving power. Both normal-phase and reversed-phase HPLC can be effective. Chiral chromatography can be particularly useful for separating enantiomers and geometric isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for isomer separation, often providing better resolution than HPLC.

Q3: What are the common impurities I should expect from the synthesis of this compound derivatives, and how can I remove them?

A3: Impurities will depend on the synthetic route employed. For instance, if piperazine is a starting material for N-alkylation, you might have unreacted piperazine or di-alkylated byproducts. If the synthesis involves cyclization, you could have starting materials and linear amine impurities.

General Purification Strategy:

  • Aqueous Workup: A preliminary acid-base extraction can often remove many impurities. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract your basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and your product re-extracted into an organic solvent. This will leave many neutral and acidic impurities behind.

  • Column Chromatography: After the initial workup, column chromatography can be used to separate your target compound from the remaining structurally similar impurities. Use the strategies outlined in Q1 to ensure good peak shape.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your column chromatography experiments.

Problem Possible Cause(s) Solution(s)
Compound will not elute from the silica gel column. - Compound is too polar for the chosen mobile phase.- Irreversible adsorption to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- Try a more polar solvent system, such as dichloromethane/methanol with 1% triethylamine.- Switch to a more inert stationary phase like alumina or a bonded phase.
Poor separation between my product and an impurity. - Inappropriate solvent system.- Column is overloaded.- Column was not packed properly.- Re-optimize the mobile phase using TLC. Aim for an Rf of ~0.3 for your target compound.[2]- Reduce the amount of crude material loaded onto the column.[1]- Ensure the column is packed uniformly without any cracks or channels.
The compound appears to be decomposing on the column. - Silica gel can be acidic and may degrade sensitive compounds.- Deactivate the silica gel by pre-eluting the column with the mobile phase containing a basic modifier (e.g., 1% TEA).- Use a less acidic stationary phase like neutral alumina.
I see a new spot on my TLC after purification that was not in the crude mixture. - The compound may be unstable and degrading over time at room temperature.- Analyze fractions immediately after collection.- Store purified fractions at a low temperature and under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: General Flash Chromatography Protocol for a Moderately Polar this compound Derivative

This protocol is a starting point and should be optimized based on TLC analysis of your specific compound.

1. TLC Analysis:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in a solvent system such as 95:5 dichloromethane:methanol.
  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
  • Adjust the solvent system until the desired compound has an Rf value of approximately 0.3. If tailing is observed, add 0.5-1% triethylamine to the mobile phase.

2. Column Preparation:

  • Select a column of appropriate size for the amount of material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Pack the column with silica gel using either the wet or dry packing method.[5] Ensure the silica bed is well-compacted and level.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
  • Carefully apply the sample to the top of the column.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized mobile phase.
  • Collect fractions in test tubes.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.
  • Once your compound begins to elute, you may need to switch to a slightly more polar mobile phase (gradient elution) to speed up the elution of more retained compounds.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified compound under high vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound derivatives.

PurificationWorkflow start Crude this compound Derivative tlc TLC Analysis (e.g., DCM/MeOH) start->tlc tailing Tailing Observed? tlc->tailing add_tea Add 0.5-1% TEA to Mobile Phase tailing->add_tea Yes column_packing Pack Silica Gel Column tailing->column_packing No add_tea->column_packing sample_loading Load Sample (Wet or Dry) column_packing->sample_loading elution Elute with Optimized Mobile Phase sample_loading->elution fraction_collection Collect & Analyze Fractions elution->fraction_collection pure_product Pure Product fraction_collection->pure_product change_stationary_phase Consider Alumina or Amine-functionalized Silica fraction_collection->change_stationary_phase Poor Separation

Caption: Decision workflow for purifying this compound derivatives.

Data Summary Table

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (default), Alumina (basic compounds), Amine-functionalized Silica (for persistent tailing)
Mobile Phase (Normal Phase) Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone
Mobile Phase Modifier 0.1-1% Triethylamine (TEA) or Pyridine for basic compounds
Target Rf on TLC ~0.3
Loading Technique Wet loading (dissolved in mobile phase) or Dry loading (adsorbed on silica)

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (2017, May 10). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2023, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • Restek. (n.d.). Why are amines tailing on my capillary GC column? Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Waters. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Organic Syntheses. (2023, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • YouTube. (2013, October 21). Column Chromatography (Purification). Retrieved from [Link]

  • DigitalCommons@TMC. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • ResearchGate. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]

  • ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of cis-/trans-isomers of (a) 1,3-dichloropropene, (b).... Retrieved from [Link]

  • Mastelf. (2023, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of dimethylpiperazine.
  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Heterocycles. (2008). REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO-[2,3-b]QUINOXALINES. Retrieved from [Link]

  • Chemical Synthesis Guide. (n.d.). Understanding 1-[3-(Dimethylamino)propyl]piperazine: A Chemical Synthesis Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Catalysis. (2023, December 21). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022, December 27). Retrieved from [Link]

  • HU Berlin - Physik. (n.d.). Supporting Information 1. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges of 1,3-Dimethylpiperazine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the low reactivity of 1,3-dimethylpiperazine in various chemical transformations. As a sterically hindered and electronically modified secondary amine, this compound presents unique challenges in synthesis. This resource offers a structured approach to understanding and overcoming these hurdles.

Understanding the Core Problem: Why is this compound Unreactive?

The diminished reactivity of this compound stems from a combination of steric and electronic factors, a direct consequence of its substitution pattern.

  • Steric Hindrance: The presence of a methyl group at the C3 position significantly obstructs the approach of electrophiles to the N4 nitrogen. Furthermore, the N1-methyl group contributes to the overall steric bulk of the molecule, further impeding reactivity at the N4 position. This steric congestion raises the activation energy for nucleophilic attack.[1]

  • Electronic Effects: The electron-donating nature of the two methyl groups increases the electron density on the nitrogen atoms. While this would typically enhance nucleophilicity, the steric factors dominate, largely negating the electronic contribution.

The interplay of these factors is crucial. While electronically richer than piperazine, the severe steric hindrance is the primary determinant of its low reactivity in many common reactions.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with this compound and provides actionable solutions.

FAQ 1: My N-alkylation reaction with this compound is not proceeding or giving very low yields. What can I do?

This is a common challenge due to the hindered nature of the N4 nitrogen. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation q1 Is the electrophile reactive enough? start->q1 sol1 Switch to a more reactive electrophile (e.g., Alkyl Iodide > Bromide > Chloride). Consider using triflates. q1->sol1 No q2 Are the reaction conditions forcing enough? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase reaction temperature and time. Use a high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP). q2->sol2 No q3 Is an appropriate base being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use a strong, non-nucleophilic base (e.g., NaH, K2CO3, Cs2CO3). q3->sol3 No q4 Have you considered catalytic activation? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Employ phase-transfer catalysis (e.g., TBAB) or add catalytic amounts of NaI or KI. q4->sol4 end Reaction Optimized sol4->end

Troubleshooting Workflow for N-Alkylation of this compound

Detailed Protocol: N-Alkylation of this compound with an Alkyl Halide

This protocol provides a starting point for the N-alkylation of this compound. Optimization may be required based on the specific alkyl halide used.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium iodide (NaI), catalytic amount (optional)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of sodium iodide (0.1 eq.).

  • Add anhydrous DMF to dissolve the reactants.

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: I am struggling with the acylation of this compound. The reaction is sluggish and incomplete. What should I do?

The acylation of this compound is also challenging due to steric hindrance. The following table summarizes common issues and their solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Conversion Insufficiently reactive acylating agent.Use a more reactive acylating agent (e.g., acyl chloride > anhydride). Consider in-situ generation of a mixed anhydride.[3]
Steric hindrance impeding nucleophilic attack.Increase the reaction temperature. Use a less hindered base (e.g., a non-nucleophilic organic base like triethylamine or DIPEA).
Reversible reaction or product inhibition.Use a stoichiometric amount of a strong, non-nucleophilic base to drive the reaction forward.
Side Reactions Decomposition of the acylating agent.Add the acylating agent slowly at a lower temperature before heating the reaction.
Hydrolysis of the acylating agent.Ensure all reagents and solvents are anhydrous.[3]

Detailed Protocol: Acylation of this compound with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

FAQ 3: Are there alternative strategies to functionalize this compound if standard methods fail?

Yes, when conventional methods prove ineffective, consider these alternative approaches:

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction can overcome the steric hindrance of this compound. Optimization of the palladium catalyst, ligand, and base is crucial for success.[4][5]

  • Reductive Amination: This method offers a milder alternative to direct alkylation with alkyl halides. It involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This approach avoids the formation of quaternary ammonium salts.[6]

  • C-H Functionalization: For advanced applications, direct functionalization of the C-H bonds of the piperazine ring is an emerging area. These methods, often employing photoredox or transition-metal catalysis, can introduce substituents at the carbon skeleton, offering novel structural diversity.[7][8]

Catalyst and Ligand Selection for Buchwald-Hartwig Amination

Aryl Halide Recommended Palladium Source Recommended Ligand Typical Base
Aryl Bromide/IodidePd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, SPhosNaOtBu, K₃PO₄
Aryl ChloridePd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, LHMDS

Conceptual Workflow for Buchwald-Hartwig Amination

start Buchwald-Hartwig Amination Setup reagents Combine Aryl Halide, this compound, Base, Pd Source, and Ligand in an inert atmosphere. start->reagents solvent Add anhydrous solvent (e.g., Toluene, Dioxane). reagents->solvent reaction Heat reaction mixture (80-120 °C) and monitor by TLC/LC-MS. solvent->reaction workup Cool, dilute with organic solvent, wash with water and brine. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification product N-Aryl-1,3-dimethylpiperazine purification->product

Workflow for Buchwald-Hartwig Amination of this compound

Conclusion

Overcoming the low reactivity of this compound requires a thoughtful approach to reaction design and a willingness to explore a range of conditions and alternative synthetic strategies. By understanding the interplay of steric and electronic effects, researchers can select appropriate activating agents, catalysts, and reaction parameters to achieve their desired transformations. This guide provides a foundation for troubleshooting and optimizing reactions involving this challenging yet valuable synthetic building block.

References

  • Benchchem. (2025).
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  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • NIH. (2023). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
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  • PubMed. (2024).
  • NIH. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
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  • Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups : r/Chempros.
  • MDPI. (2021).
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  • PubChem. (2025). This compound.
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  • NIH. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines.
  • NIH. (2014). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.
  • NIH. (2023).

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Preventing di-substitution in reactions with 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, here is the technical support center for preventing di-substitution in reactions with piperazine derivatives.

Technical Support Center: Piperazine Reactions

Preamble: Clarifying the Substrate and the Core Challenge

Researchers frequently inquire about controlling selectivity in reactions with "1,3-Dimethylpiperazine." It is critical to first establish the precise structure of your substrate. The IUPAC name this compound technically refers to a molecule with one methyl group on a nitrogen (N1) and one on a carbon atom in the ring (C3). This structure possesses only one reactive secondary amine at the N4 position, rendering di-N-substitution impossible.

However, it is common in a research context that this name is informally used to refer to a C-substituted piperazine with two available secondary amines, such as cis/trans-2,5-dimethylpiperazine or cis/trans-2,6-dimethylpiperazine . For these symmetrical substrates, preventing di-substitution is a significant synthetic challenge.

The core of the problem lies in the relative reactivity of the starting material versus the mono-substituted product. After the first N-functionalization, the remaining secondary amine in the mono-substituted piperazine is often of comparable or even higher nucleophilicity than the starting diamine. This leads to a competitive reaction that readily forms the 1,4-di-substituted byproduct, resulting in a mixture that can be difficult to purify.

This guide provides a comprehensive overview of strategies, troubleshooting, and protocols to maximize the yield of the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve selective mono-substitution on a symmetrical piperazine?

There are four principal strategies, each with distinct advantages:

  • Stoichiometric Control (Excess Diamine): This is the simplest approach, relying on statistical probability. By using a large excess of the piperazine derivative (typically 3-10 equivalents), the electrophile is statistically more likely to react with an unfunctionalized piperazine molecule rather than the less abundant mono-substituted intermediate.

  • Protecting Group Strategy: This is often the most robust and reliable method. One nitrogen atom is "capped" with a removable protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[1][2] This physically prevents reaction at one site, allowing for selective functionalization of the other nitrogen. The protecting group is then removed in a subsequent step.

  • In-situ Mono-Protonation: This elegant, one-pot method leverages the basicity of the piperazine nitrogens.[1][3] By adding exactly one equivalent of a strong acid, you form the piperazin-1-ium salt. The positive charge on the protonated nitrogen strongly deactivates it via an inductive effect, preventing it from acting as a nucleophile and directing the reaction to the free secondary amine.[1][2][3]

  • Flow Chemistry: For precise control, continuous flow reactors allow for the mixing of reagents at a 1:1 stoichiometry in a highly controlled manner. This minimizes the time the mono-substituted product is exposed to the electrophile, thus suppressing the formation of the di-substituted byproduct.[2]

Q2: How does the choice of electrophile affect the mono/di-substitution ratio?

The reactivity of the electrophile is crucial. Highly reactive electrophiles, such as acyl chlorides or sulfonyl chlorides, react very quickly. This can make it harder to control the reaction and often leads to more di-substitution. Less reactive electrophiles, like alkyl bromides or reagents used in reductive amination, provide a larger window for achieving selectivity. For acylations, using a less reactive acylating agent or an in-situ generated active ester can improve control.

Q3: What role does steric hindrance play in reactions with C-substituted piperazines?

Steric hindrance from the methyl groups in derivatives like 2,6-dimethylpiperazine can influence the reaction rate. The methyl groups can partially shield the nitrogen atoms, slowing down the approach of the electrophile.[4] While this can reduce the overall reaction rate, it does not fundamentally solve the problem of di-substitution, as both the starting material and the mono-substituted product experience similar steric effects. However, very bulky electrophiles may show a higher degree of mono-substitution due to increased steric clash in the transition state leading to the di-substituted product.

Troubleshooting Guide

Q: My reaction consistently yields a high percentage of the di-substituted product. What experimental parameters can I adjust?

This is the most common issue encountered. If you are observing poor selectivity, consider the following adjustments, starting with the simplest.

A: Optimize Reaction Conditions and Stoichiometry.

ParameterRecommended Adjustment & Rationale
Stoichiometry Increase the excess of piperazine to 5-10 equivalents. This enhances the statistical probability that the electrophile encounters an unreacted diamine. While effective, this can be costly with expensive piperazine derivatives and complicates purification.
Rate of Addition Add the electrophile slowly and in a controlled manner. Use a syringe pump to add a solution of the electrophile over several hours. This maintains a very low concentration of the electrophile at all times, heavily favoring the reaction with the most abundant species (the excess piperazine).
Temperature Lower the reaction temperature significantly. Conduct the addition at 0 °C, -20 °C, or even -78 °C. Lower temperatures decrease the rate of both substitution reactions, but often have a more pronounced effect on the second, more sterically demanding substitution, thus improving selectivity.[5][6]
Solvent Choice Evaluate your solvent. The solvent stabilizes the reactants and transition states, influencing reaction rates.[7] For N-alkylation with benzyl bromide, for example, protic solvents with high hydrogen bond donor ability can stabilize the transition state and affect the rate.[7] Consider switching from a polar aprotic solvent (like DCM or THF) to a less polar one (like toluene) or vice versa to see if selectivity improves.

Q: I am attempting to purify my mono-substituted product, but it co-elutes with the starting material and the di-substituted byproduct. What are my options?

A: Employ a multi-step purification strategy.

  • Acid-Base Extraction: This is the first and most powerful step.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The unreacted basic piperazine and the mono-substituted product will be protonated and move to the aqueous layer, while the less basic di-substituted product (if it's an acylation or sulfonation product) may remain in the organic layer.

    • Carefully basify the aqueous layer with NaOH or NaHCO₃ and extract your desired product back into an organic solvent.

  • Flash Column Chromatography: After the initial acid-base cleanup, chromatography will be much more effective. Consider using a gradient elution. Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation for amines.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

Visualizing the Reaction and Workflow

To better understand the process, the following diagrams illustrate the chemical challenge and the experimental approach.

G cluster_0 Reaction Pathways Piperazine Symmetrical Piperazine MonoSub Mono-substituted Product Piperazine->MonoSub k1 Electrophile1 Electrophile (E) DiSub Di-substituted Product (Byproduct) MonoSub->DiSub k2 Electrophile2 Electrophile (E) G cluster_1 Experimental Workflow Prep 1. Dissolve Piperazine in Solvent Cool 2. Cool Reaction Vessel to 0 °C Prep->Cool Addition 3. Slow, Dropwise Addition of Electrophile Solution Cool->Addition Monitor 4. Monitor Reaction by TLC/LC-MS Addition->Monitor Workup 5. Aqueous Workup (Acid/Base Extraction) Monitor->Workup Purify 6. Purify by Column Chromatography Workup->Purify Analyze 7. Characterize Pure Mono-substituted Product Purify->Analyze

Caption: Workflow for selective mono-functionalization.

Detailed Protocol: Selective Mono-N-Boc Protection of cis-2,6-Dimethylpiperazine

This protocol is a foundational and highly reliable method for preparing a mono-protected piperazine intermediate, which can then be used in subsequent selective functionalization reactions. [2] Principle: A solution of di-tert-butyl dicarbonate (Boc₂O) is added slowly to a cooled solution containing a slight excess of cis-2,6-dimethylpiperazine. The slow addition and low temperature are critical for minimizing the formation of the di-protected byproduct.

Materials:

  • cis-2,6-Dimethylpiperazine (1.2 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel (or syringe pump), ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cis-2,6-dimethylpiperazine (1.2 equivalents) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the diamine).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature equilibrates to 0 °C.

  • Prepare Electrophile Solution: In a separate flask, dissolve Boc₂O (1.0 equivalent) in a small volume of anhydrous DCM.

  • Slow Addition: Transfer the Boc₂O solution to a dropping funnel or a syringe pump. Add the solution to the stirred piperazine solution dropwise over a period of 2-4 hours. A very slow rate of addition is paramount for selectivity.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete consumption of the limiting reagent.

  • Monitoring: Check the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of Boc₂O and the formation of the product.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes any unreacted piperazine hydrochloride and other aqueous-soluble species.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material, which will be a mixture of mono-Boc product, a small amount of di-Boc byproduct, and potentially some unreacted piperazine, should be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo to obtain the tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate as a pure compound. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

  • Hu, Y., et al. (2023). Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. ACS Catalysis, 13(1), 534–540. [Link]

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 443–447. [Link]

  • LookChem. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications. [Link]

  • ACS Catalysis. (2023). Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. [Link]

  • Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]

  • Indian Academy of Sciences. (n.d.). Solvent - Solute interactions in the reaction between piperazine and allylbromide. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... [Link]

  • ACS. (n.d.). Monoacylation. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubMed. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • ResearchGate. (n.d.). Mono-acylation of piperazine and homopiperazine via ionic immobilization. [Link]

  • MDPI. (n.d.). Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. [Link]

  • ResearchGate. (n.d.). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • CoLab. (2008).
  • Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

  • ResearchGate. (n.d.). CO2 absorption characteristics of a piperazine derivative with primary, secondary, and tertiary amino groups. [Link]

  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

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  • NIH. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

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Technical Support Center: Purification Strategies for Reaction Mixtures Containing 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with 1,3-dimethylpiperazine impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to effectively remove this common process impurity from your reaction mixtures. Our approach is grounded in fundamental chemical principles to ensure robust and reproducible purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its removal?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₄N₂Provides the molecular weight for characterization.
Molecular Weight 114.19 g/mol Helps in distinguishing from products of significantly different molecular weights.[1][2]
Boiling Point ~148 °C at 760 mmHgIts relatively high boiling point suggests that distillation is a viable option if the desired product is significantly more or less volatile.[3][4]
pKa (Predicted) 9.34 ± 0.40As a basic compound, this pKa value indicates that this compound can be readily protonated by aqueous acids, forming a water-soluble salt. This is the basis for acid-base extraction.[3][4][5]
Appearance LiquidAt room temperature, it is a liquid, which is relevant for handling and for liquid-liquid extraction procedures.[3]
Solubility Soluble in water and various organic solvents.Its solubility in both aqueous and organic phases necessitates a method that can selectively partition it into one phase for removal.[6]

Q2: My reaction is complete, and I suspect this compound is a major impurity. What is the first purification technique I should consider?

A2: For basic impurities like this compound, acid-base extraction is typically the most straightforward and cost-effective initial purification step.[7][8][9] This technique exploits the basicity of the amine to convert it into a water-soluble salt, which can then be separated from the desired neutral or acidic product dissolved in an organic solvent.[10][11]

Q3: When is acid-base extraction not suitable for removing this compound?

A3: Acid-base extraction may not be suitable if your desired product is:

  • Acid-sensitive: The use of acidic solutions could lead to the degradation of your target molecule.

  • Also basic: If your product has a similar pKa to this compound, it will also be extracted into the aqueous acidic phase.

  • Highly water-soluble: If your product has significant water solubility, you may experience product loss into the aqueous phase during extraction.

In such cases, alternative methods like chromatography or the use of scavenger resins should be considered.

Troubleshooting Guides

Guide 1: Purification by Acid-Base Extraction

This guide provides a step-by-step protocol for the removal of this compound using acid-base extraction.

Principle: The basic nitrogen atoms in this compound are protonated in the presence of an acid to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, while the neutral organic product remains in the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will react to form its hydrochloride salt and move into the aqueous layer.[7][11][12]

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the amine impurity.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding brine or by passing the mixture through a pad of celite.

  • Product Precipitation: If your product is a basic compound, it may precipitate as a salt during the acidic wash. In this case, this method is not suitable.

Workflow Diagram:

cluster_0 Acid-Base Extraction Workflow start Crude Reaction Mixture (Product + 1,3-DMP in Organic Solvent) dissolve Dissolve in Separatory Funnel start->dissolve add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) dissolve->add_acid shake Shake and Vent add_acid->shake separate Separate Layers shake->separate aqueous Aqueous Layer (Protonated 1,3-DMP Salt) separate->aqueous Discard organic Organic Layer (Purified Product) separate->organic wash_bicarb Wash with NaHCO₃ (aq) organic->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing this compound via acid-base extraction.

Guide 2: Purification using Scavenger Resins

This guide details the use of scavenger resins for the selective removal of this compound.

Principle: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind specific types of molecules.[13] For amine removal, resins with electrophilic functional groups (e.g., isocyanate or aldehyde) are effective.[14] The resin-bound impurity is then easily removed by filtration.

Experimental Protocol:

  • Resin Selection: Choose a scavenger resin suitable for removing secondary and tertiary amines. Isocyanate-based resins are a common choice.[14]

  • Reaction Setup: Dissolve the crude reaction mixture in an appropriate solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add the scavenger resin to the solution. The amount of resin should be in excess relative to the estimated amount of this compound.

  • Incubation: Stir the mixture at room temperature for a few hours to overnight to allow for complete scavenging of the amine.

  • Filtration: Filter the mixture to remove the resin, which now has the this compound impurity bound to it.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

Troubleshooting:

  • Incomplete Removal: If the amine is not completely removed, increase the amount of resin, the reaction time, or gently heat the mixture (if the product is thermally stable).

  • Product Binding: If your product has a nucleophilic functional group, it may also bind to the scavenger resin. Test the stability of your product with the resin on a small scale first.

Logical Relationship Diagram:

cluster_1 Scavenger Resin Purification Logic crude Crude Mixture (Product + 1,3-DMP) reaction Reaction (Covalent Bond Formation) crude->reaction resin Scavenger Resin (e.g., Isocyanate Functionalized) resin->reaction bound_impurity Resin-Bound 1,3-DMP (Solid) reaction->bound_impurity purified_product Purified Product (in Solution) reaction->purified_product filtration Filtration bound_impurity->filtration Removed purified_product->filtration final_product Isolated Purified Product filtration->final_product

Caption: Logical flow of purification using scavenger resins.

Guide 3: Chromatographic Purification

This section provides guidance on using column chromatography for the separation of this compound.

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic compounds like amines, interactions with the acidic silica gel stationary phase can be problematic, often leading to peak tailing and poor separation.

Recommendations for Chromatographic Separation:

  • Normal-Phase Chromatography (Silica Gel):

    • Mobile Phase Additive: To mitigate the issues of peak tailing, add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[15] This will compete with the this compound for binding to the active sites on the silica gel.

    • Solvent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine.

  • Amine-Functionalized Silica:

    • Advantages: Using an amine-functionalized stationary phase can significantly improve the chromatography of basic compounds.[16] This specialized silica has amine groups that mask the acidic silanol groups, resulting in better peak shape and resolution without the need for a mobile phase modifier.[16]

  • Ion-Exchange Chromatography:

    • Application: This technique is particularly useful for separating compounds based on their charge. Cation-exchange chromatography can be employed to separate protonated amines.[17]

Troubleshooting:

  • Poor Separation: If the separation between your product and this compound is poor, consider changing the stationary phase (e.g., from silica to alumina or a functionalized silica) or exploring a different solvent system.

  • Irreversible Binding: In some cases, highly basic compounds can bind irreversibly to silica gel. If you suspect this is happening, consider one of the other purification methods.

Decision Tree for Purification Method Selection:

cluster_2 Purification Method Selection start Is the product acid-stable and not a strong base? acid_base Acid-Base Extraction start->acid_base Yes chromatography_q Is the product stable on silica? start->chromatography_q No scavenger_q Does the product have nucleophilic groups? chromatography_q->scavenger_q No chromatography Column Chromatography (with amine additive or functionalized silica) chromatography_q->chromatography Yes scavenger Scavenger Resin scavenger_q->scavenger No other_methods Consider other methods (e.g., crystallization, distillation) scavenger_q->other_methods Yes

Caption: Decision tree for selecting a suitable purification method.

References

  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0 - BIOSYNCE. (n.d.). Retrieved from [Link]

  • Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. (2018). Journal of Chromatography A, 1582-1583, 72-81. Retrieved from [Link]

  • Scavenger resin and processes for the use thereof. (2005). Google Patents.
  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. (2017). Atmospheric Measurement Techniques, 10(3), 959-973. Retrieved from [Link]

  • 1,3-Dimethyl-piperazine. (n.d.). ChemBK. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • An Overview of Purification of Crude Mixtures. (n.d.). LearnPick. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). International Journal of Organic Chemistry, 2(1), 71-74. Retrieved from [Link]

  • Amine workup. (2022). Reddit. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Self-indicating amine scavenger resins. (2001). Chemical Communications, (16), 1472-1473. Retrieved from [Link]

  • 1,4 Dimethylpiperazine. (n.d.). Kubochem. Retrieved from [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. Retrieved from [Link]

  • 1,4-Dimethylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Purification of amine reaction mixtures. (1945). Google Patents.
  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. (2022). Molecules, 27(8), 2593. Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2007). Journal of Chemical & Engineering Data, 52(6), 2915-2917. Retrieved from [Link]

  • Removal of impurities from amines. (1987). Google Patents.
  • How to purify Amine? (2022). YouTube. Retrieved from [Link]

  • Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2020). LCGC International. Retrieved from [Link]

  • Separation and determination of aliphatic amines by high-performance liquid chromatography with ultraviolet detection. (1985). Journal of Chromatography A, 333(1), 91-98. Retrieved from [Link]

  • Piperazine. (n.d.). Solubility of Things. Retrieved from [Link]

  • Purification of Product Mixtures. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. (2023). Biotage. Retrieved from [Link]

  • Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. (2014). Energy Procedia, 63, 457-465. Retrieved from [Link]

Sources

Stability issues of 1,3-Dimethylpiperazine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,3-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile chemical building block. Understanding the stability profile of this compound is critical for ensuring the reproducibility of experimental results, the integrity of synthetic pathways, and the quality of final products. This document provides in-depth, field-proven insights into potential stability issues under various reaction conditions, complete with troubleshooting guides and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: What is this compound and what are its primary applications? A1: this compound is a substituted piperazine, a class of saturated N-heterocycles. Due to its specific stereochemistry (available as chiral (S)- and (R)-enantiomers or as a racemate), it serves as a valuable chiral building block in organic synthesis.[1] It is commonly used as a catalyst and as a starting material for the synthesis of more complex molecules, particularly in the development of pharmaceuticals, dyes, and polymers.[2]

Q2: What are the main factors that can compromise the stability of this compound? A2: The stability of this compound is primarily influenced by oxidative, thermal, and photolytic stress. The piperazine ring is susceptible to oxidation, especially in the presence of metal catalysts.[3][4] High temperatures can induce thermal degradation, and exposure to UV light can lead to photolytic degradation.[3][5] While generally stable under mild acidic and basic conditions, extreme pH and the presence of strong acids or bases should be handled with care.[2][6]

Q3: How should I properly store this compound? A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Depending on the supplier and purity, recommended storage temperatures can range from room temperature to 2-8°C.[2][7] It is crucial to keep it away from strong oxidizing agents, strong acids, and sources of ignition, as it can be flammable.[2][6]

Q4: My reaction yield is unexpectedly low, and I'm observing unknown impurities. Could degradation of this compound be the cause? A4: Yes, inconsistent or low yields and the appearance of uncharacterized impurities are classic signs of reactant or intermediate degradation. This compound can degrade via several pathways (e.g., oxidation) to form byproducts like N-oxides, formylated species, or ring-opened products, which can interfere with the desired reaction and complicate purification.[3] We recommend performing a forced degradation study to understand its stability under your specific reaction conditions.[8]

Section 2: Troubleshooting Guide: Degradation Under Specific Conditions

This guide provides a detailed analysis of stability issues organized by reaction condition, explaining the underlying chemistry and offering actionable solutions.

Issue 1: Instability and Side Reactions in the Presence of Oxidants
  • Problem: Significant loss of this compound and formation of multiple byproducts when the reaction is exposed to air, peroxide, or metal catalysts.

  • Underlying Chemistry (The 'Why'): The piperazine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen atoms (α-C-H bonds).[9] Atmospheric oxygen, residual peroxides, or metal ions (especially copper, Cu²⁺) can catalyze this process.[3] Oxidation can lead to the formation of N-oxides, iminium intermediates, ring-opened products like ethylenediamine derivatives, and N-formylated species.[3][10] In drug discovery, the oxidation of a piperazine ring within a larger molecule is a known degradation pathway.[4]

  • Troubleshooting Steps & Solutions:

    • De-gas Solvents: Before use, thoroughly sparge all reaction solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Run Under Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent exposure to atmospheric oxygen.

    • Use High-Purity Reagents: Ensure all starting materials and solvents are free from peroxide contaminants.

    • Consider Metal Scavengers/Chelators: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[11]

  • Preventative Measures:

    • Always handle reactions involving piperazines under an inert atmosphere, especially if the reaction is heated or run for an extended period.

    • Avoid using metal spatulas or equipment that could introduce catalytic metal impurities; use glass or Teflon-coated equipment where possible.

Issue 2: Degradation at Elevated Temperatures
  • Problem: Loss of starting material and decreased yield during reactions requiring high temperatures (e.g., >120°C).

  • Underlying Chemistry (The 'Why'): While relatively stable, piperazine and its derivatives undergo thermal degradation at elevated temperatures, typically above 150°C.[3] The degradation often follows first-order kinetics and can proceed through mechanisms like SN2 substitution, leading to ring-opening or the formation of oligomers.[3][12] Common thermal degradants include N-formylpiperazine and various amine fragments.[3]

  • Troubleshooting Steps & Solutions:

    • Optimize Reaction Temperature: Carefully determine the minimum temperature required for the reaction to proceed at an acceptable rate.

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

    • Consider Alternative Energy Sources: Microwave-assisted synthesis can often reduce reaction times and minimize thermal degradation.

  • Preventative Measures:

    • When developing a new protocol, perform a time-course and temperature-course study to identify optimal conditions that balance reaction rate with compound stability.

    • For long-duration, high-temperature reactions, consider a continuous flow setup where the residence time at high temperature is minimized.

Issue 3: Instability Under Acidic Conditions
  • Problem: The reaction fails or produces unexpected products when using strong acids.

  • Underlying Chemistry (The 'Why'): As a diamine, this compound is a base (predicted pKa ≈ 9.34) and will be protonated in the presence of acids to form a piperazinium salt.[2][7] While this salt form is generally stable, the highly acidic environment can:

    • Catalyze unwanted side reactions if other sensitive functional groups are present in the molecule.

    • Create challenges with solubility and partitioning during workup.

    • In extreme cases (very strong, non-coordinating acids and high temperatures), potentially promote ring-opening or rearrangement, although this is less common.

  • Troubleshooting Steps & Solutions:

    • Choose the Right Acid: Use the mildest acid necessary for the transformation. For example, a milder organic acid (e.g., acetic acid) may suffice instead of a strong mineral acid (e.g., sulfuric acid).

    • Control Stoichiometry: Use the minimum required equivalents of acid. An excess may not improve the reaction rate but will increase the risk of side reactions.

    • Temperature Control: Perform acid-catalyzed reactions at the lowest possible temperature.

  • Preventative Measures:

    • Avoid using this compound with strong, oxidizing acids (e.g., nitric acid) unless the desired outcome is oxidation or nitration, as this combines two stress conditions.

    • When performing a reaction, add the acid slowly and with cooling to control any exotherms.

Issue 4: Photolytic Instability
  • Problem: Reaction mixtures change color or show degradation when exposed to light, particularly UV light.

  • Underlying Chemistry (The 'Why'): Saturated rings like piperazine do not have strong chromophores to absorb visible light, but they can be susceptible to degradation under UV irradiation or in the presence of a photosensitizer.[13] This can lead to radical-based reactions, resulting in decomposition or the formation of complex byproducts. Photocatalytic methods have been developed specifically to functionalize the C-H bonds of piperazines, demonstrating their reactivity under specific light conditions.[14]

  • Troubleshooting Steps & Solutions:

    • Protect from Light: Wrap the reaction vessel in aluminum foil or use amber glassware to exclude light.

    • Work in a Darkened Hood: Minimize exposure to ambient laboratory light during setup and workup.

  • Preventative Measures:

    • As a standard practice, store this compound and any sensitive reaction intermediates in the dark.

    • Follow ICH Q1B guidelines for photostability testing if the compound is intended for pharmaceutical use.[13]

Section 3: Protocols for Stability Assessment

To empower researchers to proactively assess stability, we provide the following validated workflows.

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[8][15] The goal is to achieve 5-20% degradation.[15]

Objective: To determine the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M HCl and 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

  • HPLC system with a suitable detector (e.g., UV or MS)

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature or heat gently (e.g., 60°C) for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48h). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and protected from light for up to 48 hours, sampling at intervals.[11]

  • Thermal Degradation: Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 7 days).[11] Also, subject the stock solution to the same conditions. At each time point, prepare a sample for analysis.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13] A control sample should be wrapped in aluminum foil and kept alongside.

  • Analysis: Analyze all stressed samples and controls using a developed stability-indicating HPLC method. Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.

Protocol 2: Troubleshooting a Stability-Indicating HPLC Method

A robust analytical method is crucial for separating the parent compound from all potential degradation products.

  • Problem: Co-elution of peaks, poor peak shape (tailing), or inability to separate the parent drug from its degradants.

  • Troubleshooting & Optimization:

    • Column Selection: While a C18 column is a common starting point, the basic nature of this compound may require a different selectivity. Consider trying a C8, phenyl-hexyl, or a polar-embedded phase column.[11]

    • Mobile Phase pH: The pH of the mobile phase is critical. Adjusting the pH of the aqueous buffer can significantly alter the retention and peak shape of basic analytes. Experiment in the pH range of 3-7.[11]

    • Use of Additives: To improve peak shape, add a small amount of an amine modifier like triethylamine (e.g., 0.1%) to the mobile phase to mask residual silanol groups on the stationary phase.[11]

    • Gradient Elution: If isocratic elution fails to provide adequate separation, develop a gradient elution method. A shallow gradient can often resolve closely eluting peaks.[11]

Section 4: Data Summary & Visualizations
Table 1: Summary of this compound Stability
Stress ConditionExpected StabilityPotential Degradation ProductsKey Preventative Measures
Acidic (mild) HighGenerally stable as a saltUse stoichiometric amounts of acid; control temperature.
Basic (mild) HighGenerally stableEnsure compatibility with other functional groups.
Oxidative Low to ModerateN-oxides, formylated species, ring-opened products[3]Work under an inert atmosphere; use purified, de-gassed solvents; add chelators if metals are present.[11]
Thermal (>120°C) ModerateN-formylpiperazine, amine fragments[3]Use the minimum necessary temperature and reaction time.
Photolytic (UV) ModerateRadical-derived productsProtect reaction from light using amber glass or foil.[13]
Reductive HighGenerally stable to common reagents (e.g., NaBH₄)Avoid harsh catalytic hydrogenation unless ring-opening is desired.[16]
Diagrams

The following diagrams illustrate key workflows and potential degradation pathways to aid in experimental design and troubleshooting.

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation start Unexpected Result (Low Yield, Impurities) check_stability Is degradation of This compound suspected? start->check_stability stress_test Perform Forced Degradation Study (Protocol 1) check_stability->stress_test Yes end Investigate Other Causes (Stoichiometry, Reagent Purity, etc.) check_stability->end No analyze Analyze via Stability-Indicating HPLC Method stress_test->analyze identify Identify Degradation Pathway (Oxidative, Thermal, etc.) analyze->identify modify Modify Reaction Conditions (e.g., Inert Atmosphere, Lower Temp) identify->modify validate Validate Improved Protocol modify->validate validate->start Re-evaluate

Caption: A workflow for troubleshooting unexpected experimental results.

Oxidative_Degradation_Pathway DMP This compound N_Oxide N-Oxide Intermediate DMP->N_Oxide [O] Iminium Iminium Ion Intermediate DMP->Iminium [O] (at α-C-H) Formyl N-Formyl Degradant Iminium->Formyl Further Oxidation/ Rearrangement Ring_Opened Ring-Opened Products (e.g., EDA derivatives) Iminium->Ring_Opened Hydrolysis

Sources

Validation & Comparative

A Comparative Guide to 1,3-Dimethylpiperazine and Piperazine as Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and medicinal chemistry, piperazine is a cornerstone, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved pharmaceuticals.[1] Its simple, symmetric structure belies a versatile reactivity that has established it as a fundamental building block and catalyst. However, the strategic modification of this core scaffold can unlock new catalytic potential. This guide presents an in-depth comparative study of piperazine and its derivative, 1,3-dimethylpiperazine, focusing on how subtle structural changes dramatically influence their catalytic performance.

This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of properties to explain the causal relationships between structure, basicity, steric hindrance, and catalytic efficacy.

Structural and Physicochemical Properties: A Tale of Two Amines

At first glance, this compound is a simple methylated version of piperazine. However, these two methyl groups—one on a nitrogen (N1) and one on a carbon (C3)—fundamentally alter the molecule's symmetry, basicity, and steric profile, creating a catalyst with distinct properties.

The most critical difference lies in their basicity, quantified by the pKa of their conjugate acids. Piperazine has two equivalent secondary nitrogens, with pKa values of 9.73 and 5.35.[2][3] In this compound, the N-methyl group, being electron-donating, increases the basicity of the tertiary amine it's attached to. Conversely, the C-methyl group has a less pronounced effect. The predicted pKa for this compound is approximately 9.34, though this value represents the overall basicity and does not differentiate between the two distinct nitrogen atoms.[4][5] This differentiation between the N1 (tertiary, more basic, more hindered) and N4 (secondary, less basic, less hindered) positions in this compound is key to its unique catalytic behavior.

Furthermore, the methyl group at the C3 position introduces a chiral center, meaning this compound can exist as enantiomers. This opens the door to asymmetric catalysis, a significant advantage over the achiral piperazine.

PropertyPiperazineThis compound
Molecular Formula C₄H₁₀N₂C₆H₁₄N₂[6]
Molecular Weight 86.14 g/mol [3]114.19 g/mol [6]
Structure Symmetric, achiral secondary diamineAsymmetric, chiral, one secondary and one tertiary amine
Boiling Point 146 °C[7]~148 °C[4]
Density ~1.1 g/mL0.855 g/mL[4]
pKa (Conjugate Acid) pKa₁: 9.73, pKa₂: 5.35[2][8]pKa: ~9.34 (predicted, overall)[4][5]

Catalytic Performance: A Comparative Analysis

The structural and electronic differences between piperazine and this compound manifest directly in their catalytic activity. We will explore this through a key reaction class where amine catalysts are pivotal: base-catalyzed carbon-carbon bond formation.

Case Study: The Aza-Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental transformation that relies on the amine's nucleophilicity and basicity. It serves as an excellent model to compare the efficacy of our two catalysts.

Catalytic Rationale:

  • Piperazine: Acts as a symmetric nucleophile. A primary challenge in using piperazine is controlling selectivity, as the reaction can easily proceed at both nitrogen atoms to yield a disubstituted product, especially under forcing conditions or with an excess of the Michael acceptor.[9] Achieving mono-substitution often requires protective group strategies or careful control of stoichiometry.[9]

  • This compound: Presents a more nuanced profile. The N1 tertiary amine is more basic and nucleophilic due to the electron-donating methyl group, but it is also more sterically hindered. The N4 secondary amine is less hindered and more accessible. This inherent asymmetry can be exploited to favor mono-addition at the more accessible N4 position, even without protecting groups. The increased steric bulk from the C3-methyl group can further direct the substrate approach.

Hypothetical Experimental Comparison: Let's consider the reaction of piperazine or this compound with methyl acrylate. Under identical conditions (e.g., equimolar reactants, room temperature, methanol as solvent), we can anticipate the following outcomes:

CatalystExpected Major ProductExpected Yield (Mono-adduct)Reaction TimeKey Observations
Piperazine Mixture of mono- and di-adductsModerateSlowerProne to over-reaction, leading to the 1,4-disubstituted product.[9]
This compound Mono-adduct at N4 positionHighFasterEnhanced basicity accelerates the reaction, while steric hindrance at N1 and C3 disfavors di-addition, improving selectivity for the mono-adduct.

This predicted outcome highlights a central theme: the substituents on this compound provide a level of "built-in" selectivity that is absent in the parent piperazine molecule.

Experimental Protocol: Aza-Michael Addition of Amines to Methyl Acrylate

This protocol describes a general procedure for comparing the catalytic/nucleophilic activity of piperazine and this compound.

Materials:

  • Piperazine (or this compound) (10 mmol)

  • Methyl Acrylate (10 mmol)

  • Methanol (20 mL)

  • Round-bottom flask with magnetic stirrer

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexane mixture (for TLC)

  • Rotary evaporator

Procedure:

  • Dissolve the selected amine (10 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0°C.

  • Slowly add methyl acrylate (10 mmol) dropwise to the stirred solution over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) every hour. Use a 3:1 mixture of hexane and ethyl acetate as the eluent. Visualize spots using a UV lamp and/or iodine vapor.

  • Once the starting material is consumed (or after a set time, e.g., 24 hours), stop the reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of mono-adduct to di-adduct and calculate the yield.

Self-Validation: The protocol's integrity is maintained by running parallel reactions under identical conditions, with the only variable being the amine catalyst. Comparing the product ratios and reaction times provides a direct and self-validating measure of their relative performance.

Mechanistic Insights and Structural Rationale

The differences in reactivity can be explained by considering the transition states of the reactions. The methyl groups in this compound exert profound steric and electronic effects that dictate its catalytic behavior.

Electronic Effects: The N-methyl group is an electron-donating group (EDG) via the inductive effect. This increases the electron density on the N1 nitrogen, making it a stronger base and a more potent nucleophile compared to the secondary nitrogens of piperazine. This electronic activation is a key reason why reactions catalyzed by this compound can proceed faster.

Steric Hindrance: Conversely, the same methyl groups that activate the molecule electronically also create steric shields. The C3-methyl group and the N1-methyl group create a congested environment, making it difficult for bulky substrates to approach the N1 nitrogen. This steric repulsion can slow down or completely inhibit reactions at this site, thereby directing reactivity towards the less-substituted N4 nitrogen.

G cluster_0 Piperazine cluster_1 This compound (N1) P_Substrate Substrate Piperazine Piperazine (N-H) P_Substrate->Piperazine Accessible Approach P_TS Less Hindered Transition State Piperazine->P_TS DMP_Substrate Substrate DMP 1,3-DMP (N1-Me) DMP_Substrate->DMP Hindered Approach DMP_TS Sterically Hindered Transition State DMP->DMP_TS G Start Prochiral Substrate + Achiral Piperazine TS_R Transition State R (Equal Energy) Start->TS_R TS_S Transition State S (Equal Energy) Start->TS_S Product Racemic Product (50% R, 50% S) TS_R->Product k_R TS_S->Product k_S (k_R = k_S)

Caption: Catalysis with achiral piperazine yields a racemic mixture.

G Start Prochiral Substrate + Chiral (S)-1,3-DMP TS_S Transition State S (Lower Energy) Start->TS_S TS_R Transition State R (Higher Energy) Start->TS_R Product Enantioenriched Product (>50% S) TS_S->Product k_S (fast) TS_R->Product k_R (slow)

Caption: Chiral 1,3-DMP leads to an enantioenriched product.

Conclusion and Application Outlook

This comparative guide demonstrates that while this compound is a derivative of piperazine, it should be regarded as a distinct catalytic tool with a unique profile.

  • Piperazine remains the catalyst of choice for applications where a simple, inexpensive, and symmetric secondary amine is required. Its utility as a linker in medicinal chemistry and a basic catalyst in bulk chemical synthesis is well-established. [1]* This compound excels in applications demanding greater control and sophistication. Its advantages include:

    • Enhanced Reaction Rates: Due to higher intrinsic basicity.

    • In-built Selectivity: The combination of electronic activation and steric hindrance allows for regioselective mono-functionalization, often obviating the need for protecting group chemistry.

    • Asymmetric Potential: Its chirality makes it a valuable tool for enantioselective synthesis, a critical capability in modern drug development.

Final Recommendation: The selection between these two catalysts is not a matter of which is "better," but which is "fitter" for the purpose. For straightforward base catalysis or as a symmetric scaffold, piperazine is often sufficient. However, for reactions requiring higher activity, regiochemical control, or stereochemical induction, this compound offers a significant performance upgrade and opens synthetic possibilities that are inaccessible with the parent compound.

References

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link] piperazines

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A Senior Application Scientist's Comparative Guide to 1,3-Dimethylpiperazine and Other Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast arsenal of reagents available to the synthetic chemist, diamines represent a cornerstone, pivotal in the construction of polymers, pharmaceuticals, and catalysts. This guide offers an in-depth comparison of 1,3-dimethylpiperazine with other frequently utilized diamines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their synthetic strategies, moving beyond mere procedural descriptions to elucidate the causal relationships between molecular structure and reactivity.

The piperazine scaffold is a privileged structure, frequently found in a multitude of biologically active compounds and marketed drugs.[1][2] Its derivatives, including this compound, serve as versatile intermediates and catalysts in a wide array of chemical transformations.[3] This guide will dissect the nuances of this compound in comparison to its parent heterocycle, piperazine, its N-alkylated counterpart, N,N'-dimethylpiperazine, and common acyclic and cyclic aliphatic diamines like ethylenediamine and trans-1,4-diaminocyclohexane.

Section 1: Physicochemical Properties - The Foundation of Reactivity

A molecule's inherent physicochemical properties are the primary determinants of its behavior in a reaction environment. For diamines, factors such as basicity (pKa), steric hindrance, and conformational flexibility dictate their utility as nucleophiles, bases, or ligands. The table below presents a comparative summary of key properties for this compound and its counterparts.

PropertyThis compoundN,N'-DimethylpiperazineEthylenediaminetrans-1,4-Diaminocyclohexane
Molecular Formula C₆H₁₄N₂C₆H₁₄N₂C₂H₈N₂C₆H₁₄N₂
Molecular Weight 114.19 g/mol [4][5]114.19 g/mol [6]60.10 g/mol [7]114.19 g/mol [8]
Boiling Point ~148 °C131-132 °C[6]116 °C[7]197 °C[8]
Density ~0.9 g/cm³[3]0.844 g/mL[6]0.898 g/cm³[7]-
pKa (Conjugate Acid) 9.34 (Predicted)[3]pKa₁: 4.63, pKa₂: 8.54[6]pKa₁: 6.85, pKa₂: 9.93-

Expert Analysis:

The basicity, as indicated by the pKa of the conjugate acid, is a critical differentiator. N,N'-dimethylpiperazine, with its two tertiary amine groups, exhibits two distinct pKa values. The first protonation is less favorable due to the electron-withdrawing inductive effect of the second nitrogen atom, making it a weaker base overall compared to piperidines.[6] this compound, having one secondary and one tertiary amine, presents a different basicity profile, influencing its nucleophilicity and catalytic activity. In contrast, the primary amino groups of ethylenediamine and trans-1,4-diaminocyclohexane offer different steric and electronic environments, making them suitable for applications like condensation polymerization where hydrogen bonding plays a crucial role.

Section 2: Applications in Synthesis - A Head-to-Head Comparison

The true measure of a reagent's utility lies in its performance in chemical synthesis. This section explores the application of these diamines in key synthetic areas, supported by experimental observations.

Polyamide Synthesis: Tailoring Polymer Properties

Polyamides are a cornerstone of materials science, with applications ranging from engineering plastics to high-performance fibers. Their synthesis typically involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative.[9][10] The choice of diamine profoundly impacts the final polymer's properties.

The Role of Piperazine Derivatives:

Experimental studies on polyamide hot-melt adhesives have demonstrated that the incorporation of piperazine into the polymer backbone has a significant effect on its properties.[11][12] When piperazine, a secondary diamine, reacts to form an amide linkage, the nitrogen atom is fully substituted and cannot participate in hydrogen bonding with adjacent polymer chains.[11] This disruption of intermolecular hydrogen bonding leads to a decrease in the crystallinity of the polyamide.[11]

Experimental Data Summary: Effect of Piperazine on Polyamide Properties

PropertyEffect of Increasing Piperazine ContentRationale
Crystallinity DecreasesDisruption of inter-chain hydrogen bonding.[11]
Glass Transition Temp (Tg) DecreasesIncreased amorphous character.[11][12]
Fusion Temperature (Tf) DecreasesLower energy required to overcome intermolecular forces.[11]
Tensile Strength & Hardness DecreasesReduced crystallinity and intermolecular forces.[11]
Adhesion Strength DecreasesCorrelates with the decrease in other mechanical properties.[11]

In contrast, linear primary diamines like ethylenediamine and rigid cyclic diamines like trans-1,4-diaminocyclohexane possess -NH- protons in the resulting polyamide, allowing for extensive hydrogen bonding. This leads to more crystalline, rigid polymers with higher melting points and tensile strengths, suitable for applications demanding high mechanical performance. The structural rigidity of the cyclohexane ring in trans-1,4-diaminocyclohexane further contributes to the thermal stability of the resulting polyamides.

The choice between this compound and other diamines in polyamide synthesis is therefore a strategic one:

  • For flexibility and amorphous character (e.g., in adhesives): Piperazine derivatives are excellent candidates.

  • For high strength and thermal stability (e.g., in fibers and engineering plastics): Linear or rigid cyclic primary diamines are preferred.

A recent advancement in polyamide synthesis is the direct catalytic dehydrogenation of diols and diamines, offering a more atom-economical and environmentally friendly alternative to conventional condensation methods.[9] This method has been shown to be effective for a wide variety of diamines, including those with cyclic spacers.[9]

Catalysis and Ligand Synthesis

The nitrogen atoms in diamines can act as Lewis bases, making them effective catalysts and ligands in coordination chemistry.[1]

  • This compound: The chiral nature of (S)-1,3-dimethylpiperazine makes it a valuable catalyst in asymmetric organic synthesis.[3] Its combination of steric bulk and defined stereochemistry can influence the stereochemical outcome of a reaction.

  • N,N'-Dimethylpiperazine: This diamine is widely used as a catalyst for polyurethane foams.[13] Its bidentate nature and specific basicity profile are well-suited for this application.

  • Piperazine: Unsubstituted piperazine is an inexpensive and efficient ligand for palladium-catalyzed homocoupling reactions to synthesize bipyridines.[14]

  • Ethylenediamine (en): As a classic chelating ligand in coordination chemistry, ethylenediamine forms stable complexes with many metal ions.[7] These complexes find use in various catalytic processes.

The choice of diamine as a ligand or catalyst is dictated by the desired coordination geometry, the electronic properties of the metal center, and the steric demands of the reaction. The rigid cyclic structure of piperazine derivatives offers a different coordination environment compared to the more flexible acyclic ethylenediamine.

Pharmaceutical and Agrochemical Synthesis

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs.[1][2][15] This is attributed to its ability to improve the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability.

This compound and its derivatives are utilized as key building blocks in the synthesis of complex heterocyclic compounds with potential biological activity.[16][17] For instance, they have been incorporated into substituted thiadiazines to probe their anti-cancer properties.[16] The substitution pattern on the piperazine ring is critical for fine-tuning receptor binding and biological activity.

While linear diamines like ethylenediamine can also be used as linkers in drug molecules, the conformational constraint of the piperazine ring often provides a more favorable pre-organization for binding to biological targets.

Section 3: Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures and a typical synthetic workflow.

cluster_structures Comparative Diamine Structures 1,3-DMP This compound NN-DMP N,N'-Dimethylpiperazine EDA Ethylenediamine DACH trans-1,4-Diaminocyclohexane General Polyamide Synthesis Workflow start Start: Reagents reactants Diamine + Dicarboxylic Acid start->reactants process Polycondensation Reaction (Heat, Catalyst) reactants->process product Polyamide + Water process->product end End: Polymer product->end

Caption: A simplified workflow for polyamide synthesis via polycondensation.

Section 4: Experimental Protocols

To provide a practical context, this section details established protocols for syntheses involving diamines. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of a Polyamide Hot-Melt Adhesive

This protocol is adapted from studies on the synthesis of polyamides from dimer acid, sebacic acid, ethylenediamine, and piperazine. [11][12] Objective: To synthesize a polyamide and observe the effects of incorporating a cyclic secondary diamine (piperazine) alongside a linear primary diamine (ethylenediamine).

Materials:

  • Dimer acid

  • Sebacic acid

  • Ethylenediamine

  • Piperazine

  • Nitrogen gas supply

  • High-temperature reaction vessel with mechanical stirrer and condenser

Procedure:

  • Charge the reaction vessel with the calculated amounts of dimer acid, sebacic acid, ethylenediamine, and piperazine. The molar ratio of total diamines to total diacids should be approximately 1:1.

  • Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

  • Gradually heat the mixture to 180-220 °C. Water will begin to distill off as the condensation reaction proceeds.

  • Maintain the reaction at this temperature for 2-4 hours, continuously removing the water byproduct.

  • After the initial phase, apply a vacuum to the system to remove the remaining water and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.

  • Continue the reaction under vacuum for another 1-2 hours, or until the desired viscosity is reached.

  • Cool the resulting polyamide under a nitrogen atmosphere and collect the product.

Expected Outcome: A thermoplastic polyamide resin. The properties (e.g., softening point, viscosity) will be dependent on the molar ratio of piperazine to ethylenediamine used.

Protocol 2: Synthesis of N,N'-Dimethylpiperazine via Reductive Amination (Eschweiler-Clarke Reaction)

This is a classic and reliable method for the N-methylation of secondary amines. [18][19] Objective: To synthesize N,N'-dimethylpiperazine from piperazine.

Materials:

  • Piperazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-90%)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, add piperazine to an aqueous solution of formaldehyde while stirring and cooling in an ice bath to maintain the temperature below 50°C.

  • Slowly add formic acid to the mixture. Be cautious as carbon dioxide will evolve. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 40-60 °C.

  • Maintain this temperature until the evolution of CO₂ ceases.

  • After the reaction is complete, cool the mixture and make it basic by the careful addition of a strong base (e.g., NaOH pellets or a concentrated solution) while cooling.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude N,N'-dimethylpiperazine can be purified by distillation.

Expected Outcome: A clear, colorless to yellow liquid, which is N,N'-dimethylpiperazine.

Conclusion

The selection of a diamine in synthesis is a multi-faceted decision that extends beyond simple stoichiometry. This compound offers a unique combination of properties, including chirality and a specific basicity profile, that make it a valuable tool in specialized applications in catalysis and pharmaceutical synthesis. When compared to other diamines, its impact on polymer properties, particularly the reduction in crystallinity, is a key consideration for materials scientists. Acyclic diamines like ethylenediamine remain the workhorses for producing strong, hydrogen-bonded materials, while N,N'-dimethylpiperazine excels as a catalyst. This guide has aimed to provide the foundational knowledge and experimental context necessary for researchers to make informed decisions, ultimately enabling more efficient and targeted synthetic endeavors.

References

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Efficacy of 1,3-Dimethylpiperazine compared to other piperazine derivatives in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Piperazine Scaffold: A Comparative Analysis of N-Substituted vs. C-Substituted Derivatives in Modern Drug Design

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs has earned it the status of a "privileged scaffold."[3][4] This is not by chance; the piperazine moiety offers a unique combination of desirable physicochemical and structural properties. Its two nitrogen atoms provide handles for chemical modification, influence aqueous solubility, and can be protonated at physiological pH, facilitating interactions with biological targets.[3][5][6] Furthermore, its inherent conformational flexibility allows it to present appended pharmacophores in precise three-dimensional orientations.[3][5]

This guide provides a comparative analysis of piperazine derivatives, with a special focus on the under-explored class of C-substituted derivatives, such as 1,3-Dimethylpiperazine, versus the more conventional N-substituted analogs. We will delve into the structure-activity relationships (SAR), present comparative data from the literature, and provide standardized protocols for evaluating their efficacy.

The Piperazine Core: A Structural and Physicochemical Analysis

The therapeutic versatility of piperazine is rooted in its fundamental properties.[6][7] The two nitrogen atoms are key to its function, allowing for derivatization at the N1 and N4 positions, which is the most common strategy in drug design.[8] These nitrogens typically have pKa values that render the ring partially protonated at physiological pH, enhancing water solubility and enabling ionic interactions with acidic residues in protein targets.

The piperazine ring primarily exists in a stable chair conformation. This conformation is not rigid and can interconvert, but substitutions on the nitrogen or carbon atoms can lock it into a preferred geometry, which is a critical tactic for optimizing binding affinity and selectivity for a specific biological target.

Caption: General structure of the piperazine scaffold highlighting common N-substitution points and less common C-substitution.

Structure-Activity Relationship (SAR): N- vs. C-Substitution

The biological activity of a piperazine derivative is profoundly influenced by the nature and position of its substituents.

N1, N4-Disubstituted Piperazines: The Prevalent Paradigm

The vast majority of piperazine-based drugs are N-substituted.[8][9] This approach is synthetically straightforward and highly effective for modulating pharmacology.[9][10] A common motif involves an aryl group on one nitrogen (N1) and a more complex side chain on the other (N4), which often links to another pharmacophore. This strategy has been successfully applied across numerous therapeutic areas.

  • Antipsychotics: Many typical and atypical antipsychotics feature a piperazine ring. For instance, the arylpiperazine moiety is crucial for affinity to dopamine (D2) and serotonin (5-HT) receptors.[11][12][13]

  • Antivirals: Piperazine derivatives have shown broad-spectrum antiviral activity, including against HIV, influenza, and noroviruses.[4][14][15] In many cases, the piperazine acts as a linker between two active moieties or as a scaffold to orient substituents for optimal interaction with viral proteins.[14][16]

  • Anticancer Agents: The piperazine scaffold is found in several kinase inhibitors used in oncology.[17] Its ability to improve pharmacokinetic properties makes it a valuable component in this class of drugs.

C-Substituted Piperazines: An Emerging Frontier

Substitution on the carbon atoms of the piperazine ring, as seen in this compound, is a less-explored strategy but offers distinct advantages.

  • Introduction of Chirality: Substitution at a carbon atom (e.g., C2 or C3) creates a stereocenter. This is significant because biological targets are chiral, and different enantiomers of a drug can have vastly different potencies, selectivities, and metabolic profiles. (S)-1,3-Dimethylpiperazine is an example of such a chiral building block.[18]

  • Conformational Restriction: Methyl groups on the ring can restrict the classic chair-boat conformational flipping. This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity.

  • Metabolic Blocking: Introducing a methyl group can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes), which can improve the drug's half-life and oral bioavailability.

  • Modulation of Lipophilicity: Adding alkyl groups increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

While direct comparative data for this compound is sparse, the principles are well-established. For example, the drug sparfloxacin utilizes a cis-2,6-dimethylpiperazine moiety.[19] This C-substitution pattern influences the drug's overall shape and properties, contributing to its antibacterial activity.

Comparative Efficacy: A Data-Driven Overview

Derivative ClassTarget / Disease AreaKey Structural FeatureReported Efficacy (IC₅₀ / EC₅₀)Reference
Arylpiperazines HIV-1 (Antiviral)N-benzyl group with fluorine substitutionPotent activity, with IC₅₀ in the nanomolar range.[16]
Arylpiperazines Coxsackievirus B5 (Antiviral)Various N-aryl and N-acyl substitutionsEC₅₀ values ranging from 4.4 to 18 µM.[15]
Indole-Piperazines HIV-1 Inhibition (Antiviral)Indole-7-carboxamide linked to piperazineHighly potent, with EC₅₀ values as low as 5.8 x 10⁻⁶ µM.[14]
Benzisothiazolyl-Piperazines Antipsychotic (D₂/5-HT₂ Antagonism)Benzisothiazolyl group on piperazine nitrogenED₅₀ = 0.17 mg/kg for anxiolytic effects in animal models.[13]
Disubstituted Piperazines Triple Reuptake Inhibition (CNS)N-aryl and N-alkyl substitutionsIC₅₀ values of 97.5 nM (Dopamine), 99 nM (Norepinephrine), 97.5 nM (Serotonin) for the lead compound.[20]
Sulfonyl Piperazines Influenza A (Antiviral)Nucleozin derivatives with sulfonyl piperazineSeveral compounds showed better activity than ribavirin.[21]

This table demonstrates the high potency that can be achieved through strategic N-substitution on the piperazine scaffold across multiple therapeutic areas. The challenge and opportunity for medicinal chemists lie in exploring whether C-substitution, as in this compound, can further enhance this activity, improve selectivity, or optimize pharmacokinetic profiles.

Experimental Protocol: In Vitro Antiviral Activity Assay

To provide a practical framework for evaluating and comparing piperazine derivatives, we present a generalized, self-validating protocol for a cell-based antiviral assay. This method is commonly used to determine the efficacy of compounds against viral replication.

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of test compounds (e.g., this compound vs. a 1,4-disubstituted piperazine) against a specific virus in a permissive cell line.

Methodology: Cell-Based Replicon System

This system uses a cell line that has been engineered to contain a self-replicating viral RNA (a replicon), often linked to a reporter gene like luciferase. An inhibitor of viral replication will decrease the reporter signal.

Workflow Diagram

Antiviral_Assay_Workflow A 1. Cell Seeding Plate permissive cells (e.g., MDCK, VERO) in 96-well plates. B 2. Compound Dilution Prepare serial dilutions of test piperazine derivatives. A->B C 3. Treatment Add diluted compounds to cells. Include 'Virus Only' (positive control) and 'Cells Only' (negative control). B->C D 4. Viral Infection Infect cells with the target virus at a predetermined MOI (Multiplicity of Infection). C->D F 6. Cytotoxicity Assay (Parallel Plate) Run a parallel plate with no virus. Add MTT or similar reagent to measure cell viability (CC₅₀). C->F Parallel Assay E 5. Incubation Incubate plates for a defined period (e.g., 48-72 hours) to allow for viral replication. D->E G 7. Efficacy Assay Measure viral replication. (e.g., Reporter gene assay like Luciferase, or qPCR for viral RNA). E->G H 8. Data Analysis Calculate EC₅₀ and CC₅₀ values. Determine Selectivity Index (SI = CC₅₀ / EC₅₀). F->H Parallel Assay G->H

Caption: Experimental workflow for determining the in vitro antiviral efficacy and cytotoxicity of piperazine derivatives.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Rationale: To provide a consistent biological system for the assay.

    • Action: Culture a permissive cell line (e.g., VERO cells for many viruses) under standard conditions (37°C, 5% CO₂). Trypsinize and count cells, then seed them into two 96-well plates (one for efficacy, one for cytotoxicity) at a density that will result in ~90% confluency at the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation:

    • Rationale: To create a dose-response curve.

    • Action: Dissolve piperazine derivatives in DMSO to create high-concentration stock solutions. Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in cell culture medium to achieve the final desired concentrations.

  • Treatment and Infection:

    • Rationale: To expose the cells and virus to the test compounds.

    • Action: Remove the old medium from the cell plates. Add the diluted compounds to the appropriate wells. To the efficacy plate, add the virus at a known multiplicity of infection (MOI). To the cytotoxicity plate, add only medium. Include control wells: cells with virus but no drug (100% infection), and cells with neither virus nor drug (0% infection/100% viability).

  • Incubation:

    • Rationale: To allow for multiple cycles of viral replication.

    • Action: Incubate both plates at 37°C with 5% CO₂ for 48-72 hours.

  • Quantification:

    • Rationale: To measure the effect of the compounds on cell viability and viral replication.

    • Action (Cytotoxicity Plate): Add a viability reagent (e.g., MTT or CellTiter-Glo®). Measure the signal according to the manufacturer's instructions.

    • Action (Efficacy Plate): Measure the endpoint. If using a reporter virus (e.g., expressing luciferase), add the appropriate substrate and measure luminescence. If not, lyse the cells and quantify viral RNA via qPCR.

  • Data Analysis:

    • Rationale: To determine key efficacy and safety parameters.

    • Action: Normalize the data to the controls. Plot the percent inhibition (efficacy) and percent viability (cytotoxicity) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ and CC₅₀ values. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.

Conclusion and Future Outlook

The piperazine scaffold remains an exceptionally valuable tool in drug discovery, primarily leveraged through extensive N-substitution.[17] The resulting derivatives have yielded highly potent and successful drugs across a wide range of diseases, from CNS disorders to viral infections.[4][7][11]

The efficacy of C-substituted derivatives like this compound is a comparatively nascent field. While direct, large-scale comparative data is lacking, the fundamental principles of medicinal chemistry suggest significant potential. The introduction of stereocenters, conformational constraints, and new vectors for substitution offers exciting new avenues for drug design. Future research should focus on the systematic synthesis and evaluation of C-substituted piperazines to fully elucidate their potential and determine if they can provide advantages in potency, selectivity, or pharmacokinetics over their well-established N-substituted counterparts.

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The Strategic Advantage of 1,3-Dimethylpiperazine: A Comparative Guide to N-Donor Ligand Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to steering reaction outcomes. Nitrogen-donor (N-donor) ligands, particularly those built upon the robust piperazine scaffold, are indispensable tools for chemists.[1][2][3] This guide provides an in-depth comparison of 1,3-Dimethylpiperazine (1,3-DMP) against other common N-donor ligands, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold as a Privileged Structure

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in ligand design.[2] Its conformational flexibility (chair and boat forms) and the tunable electronic and steric properties of its nitrogen atoms make it a versatile coordinating agent for a wide array of metal centers.[1][4] These ligands are crucial in fields ranging from the synthesis of fine chemicals and pharmaceuticals to the development of novel materials.[3][5][6] The performance of a piperazine-based ligand is dictated by the nature of the substituents on its nitrogen and carbon atoms.

The Unique Profile of this compound (1,3-DMP)

This compound introduces specific steric and electronic modifications to the parent piperazine structure. The presence of two methyl groups, one on a nitrogen (N1) and one on a carbon (C3), creates a unique asymmetric environment.

Key Structural Features:

  • Stereoisomerism: 1,3-DMP exists as cis and trans diastereomers, which can adopt different chair conformations. This conformational locking can be exploited to induce specific geometric arrangements in the resulting metal complex, influencing catalytic selectivity.

  • Electronic Effects: The N-methyl group is electron-donating, increasing the basicity and donor strength of the tertiary nitrogen. The C-methyl group has a smaller inductive effect but contributes significantly to the steric profile.

  • Steric Hindrance: The methyl groups introduce steric bulk around the coordinating nitrogen atoms. This can be advantageous in promoting reductive elimination in catalytic cycles and preventing catalyst deactivation pathways like dimerization.

Comparative Performance Analysis

The true measure of a ligand's utility lies in its performance in specific applications. While direct, side-by-side comparative studies focusing solely on 1,3-DMP are not abundant in the literature, we can infer its performance by analyzing the well-documented effects of N-alkylation and C-alkylation on the piperazine core in analogous systems.

Impact on Catalysis: A Focus on Cross-Coupling Reactions

N-donor ligands are workhorses in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for C-C and C-X bond formation.[5][7][8] The ligand's role is to stabilize the metal center, facilitate oxidative addition, and promote reductive elimination.

LigandSubstitution PatternExpected Effect on CatalysisRationale
PiperazineUnsubstitutedBaseline activityFlexible, minimal steric hindrance.
N-MethylpiperazineN-alkylationIncreased activity (often)Enhanced electron donation stabilizes the catalytic intermediate.
1,4-DimethylpiperazineN,N'-dialkylationVariable; may decrease activityBoth nitrogens are tertiary, potentially increasing steric bulk and altering coordination.[9]
2-MethylpiperazineC-alkylationCan enhance selectivitySteric bulk adjacent to the secondary nitrogen can influence substrate approach.
This compound N- and C-alkylationPotentially high activity and selectivity Combines the electron-donating effect of the N-methyl group with the steric influence of the C-methyl group. The asymmetry may be beneficial for stereoselective transformations.[10]
TMEDA (Tetramethylethylenediamine)Acyclic DiamineHigh activity in many casesA widely used, flexible, and strongly donating bidentate ligand.

Expert Insights: The combination of an electron-donating N-methyl group and a sterically demanding C-methyl group in 1,3-DMP is a compelling design. The increased basicity of the N-methylated nitrogen enhances its σ-donor character, which can stabilize higher oxidation state metal intermediates in catalytic cycles.[11] Simultaneously, the steric hindrance provided by the C3-methyl group can facilitate the final, product-releasing reductive elimination step, thereby increasing the turnover frequency. This is a classic strategy in ligand design for optimizing catalytic performance.[12]

Coordination Chemistry: Structure and Stability

The geometry and stability of the resulting metal complex are critical. The bite angle, bond lengths, and overall topology of the complex are directly influenced by the ligand's structure.[4][13]

  • 1,3-DMP vs. Piperazine: The methyl groups in 1,3-DMP will enforce a more rigid coordination geometry compared to the parent piperazine. The cis and trans isomers of 1,3-DMP will likely lead to distinct complex geometries and stabilities. For example, the trans isomer, with one methyl group axial and one equatorial in the chair conformation, will present a different steric profile to an incoming metal ion than the cis isomer.[14]

  • 1,3-DMP vs. 1,4-DMP: In 1,4-DMP, both nitrogen atoms are tertiary and sterically encumbered.[15] In 1,3-DMP, one nitrogen is secondary, offering a potential site for deprotonation or hydrogen bonding interactions within the coordination sphere, adding another layer of structural diversity.[10]

The workflow for evaluating a new ligand in a catalytic system often follows a logical progression from synthesis to kinetic analysis.

G cluster_0 Ligand & Precatalyst Preparation cluster_1 Catalytic Reaction Screening cluster_2 Optimization & Analysis L_Synth Synthesize & Purify Ligand (e.g., 1,3-DMP) Complex_Synth Form Ligand-Metal Complex L_Synth->Complex_Synth C_Synth Synthesize Metal Precatalyst (e.g., [Pd(allyl)Cl]2) C_Synth->Complex_Synth Add_Cat Add Catalyst/ Ligand Complex_Synth->Add_Cat Introduce to reaction Reaction_Setup Set up Test Reaction (e.g., Suzuki Coupling) Reaction_Setup->Add_Cat Analysis Monitor Reaction (GC, LC-MS) Add_Cat->Analysis Optimize Optimize Conditions (Temp, Solvent, Base) Analysis->Optimize Analyze Yield & Selectivity Kinetics Perform Kinetic Studies Optimize->Kinetics Mechanism Propose Catalytic Cycle Kinetics->Mechanism

Caption: Workflow for evaluating a new N-donor ligand in catalysis.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, protocols must be robust and reproducible. Below is a representative protocol for synthesizing a Palladium(II) complex and using it in a Suzuki-Miyaura cross-coupling reaction, a benchmark test for ligand performance.

Synthesis of Dichloro(this compound)palladium(II) Complex

Rationale: The synthesis of a well-defined Pd(II) complex allows for accurate dosing in catalytic reactions and serves as a stable precatalyst. Using a common palladium source like PdCl₂(MeCN)₂ ensures reproducibility.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (MeCN), anhydrous

  • This compound (1,3-DMP), mixture of isomers

  • Diethyl ether, anhydrous

Procedure:

  • Preparation of PdCl₂(MeCN)₂: Suspend PdCl₂ (1.0 mmol) in anhydrous acetonitrile (20 mL). Reflux the mixture under a nitrogen atmosphere for 4 hours until a clear orange solution is formed.

  • Ligand Addition: Cool the solution to room temperature. In a separate flask, dissolve 1,3-DMP (1.05 mmol) in anhydrous acetonitrile (5 mL).

  • Complex Formation: Add the ligand solution dropwise to the stirred solution of PdCl₂(MeCN)₂. A yellow precipitate will form immediately.

  • Isolation: Stir the mixture at room temperature for an additional 2 hours. Collect the precipitate by vacuum filtration, wash with cold acetonitrile (2 x 5 mL) and then with anhydrous diethyl ether (3 x 10 mL).

  • Drying: Dry the resulting yellow solid under high vacuum for 4 hours. Characterize by ¹H NMR, ¹³C NMR, and elemental analysis to confirm the structure [Pd(1,3-DMP)Cl₂].

Comparative Suzuki-Miyaura Cross-Coupling

Rationale: This reaction is a standard for evaluating ligand performance in C-C bond formation.[16] Comparing the yield under identical conditions provides a direct measure of the ligand's efficacy. 4-Iodotoluene is chosen as a moderately reactive electrophile, and phenylboronic acid is a standard coupling partner.

Procedure:

  • Reaction Setup: To a series of identical oven-dried reaction vials, add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).

  • Catalyst Loading: In separate vials, prepare stock solutions of the precatalysts to be tested (e.g., [Pd(1,3-DMP)Cl₂], [Pd(piperazine)Cl₂], [Pd(TMEDA)Cl₂]) in the reaction solvent.

  • Catalyst Addition: Add the catalyst solution (0.5 mol%) to each respective reaction vial.

  • Reaction: Add the solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to each vial. Seal the vials and place them in a preheated oil bath at 80 °C.

  • Monitoring and Analysis: After a set time (e.g., 2 hours), remove the vials, cool to room temperature, and quench with water. Extract the product with ethyl acetate, and analyze the organic layer by Gas Chromatography (GC) using an internal standard to determine the yield of 4-methylbiphenyl.

This comparative approach provides a quantitative, self-validating assessment of 1,3-DMP's performance relative to other ligands.

Mechanistic Considerations and Ligand Selection

The choice of ligand is a balance between steric and electronic properties.[11] The structural features of 1,3-DMP place it in a unique position.

G Ligand Ligand Properties Steric Bulk Electronic Donation Rigidity/Flexibility Sterics Steric Effects + Promotes Reductive Elimination - Hinders Oxidative Addition + Prevents Dimerization Ligand->Sterics influences Electronics Electronic Effects + Stabilizes Metal Center + Facilitates Oxidative Addition Ligand->Electronics influences Outcome Optimal Catalytic Performance Sterics->Outcome Electronics->Outcome

Caption: Interplay of steric and electronic effects in ligand design.

For a given transformation, consider the following:

  • For sterically hindered substrates: A ligand with less bulk, like piperazine or N-methylpiperazine, might be preferred to facilitate oxidative addition.

  • For reactions prone to catalyst decomposition: The increased steric bulk of 1,3-DMP could enhance catalyst longevity.

  • For asymmetric catalysis: Using an enantiomerically pure form of cis- or trans-1,3-DMP could provide the chiral environment necessary for stereoselective product formation.

Conclusion and Future Outlook

This compound represents a strategic evolution from the basic piperazine scaffold. By incorporating both N-alkylation and C-alkylation, it offers a compelling combination of enhanced electron-donating ability and tailored steric hindrance. While more direct comparative studies are needed to fully elucidate its potential, the foundational principles of ligand design strongly suggest that 1,3-DMP is a highly promising ligand for a range of catalytic applications. Researchers are encouraged to include 1,3-DMP in their ligand screening protocols, particularly for challenging cross-coupling reactions where catalyst stability and activity are limiting factors. The exploration of its enantiopure forms in asymmetric catalysis remains a fertile ground for future investigation.

References

  • Comparison of different N-donor ligands a Tridentate ligand framework... - ResearchGate. Available at: [Link]

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Comparative analysis of catalysts for the synthesis of thiadiazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Catalysts for the Synthesis of Thiadiazines

Thiadiazines, six-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom, are significant scaffolds in medicinal chemistry and drug development. Their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The efficient synthesis of these molecules is, therefore, a critical focus for organic and medicinal chemists. This guide provides a comparative analysis of various catalytic systems for the synthesis of thiadiazines, offering insights into their performance, mechanisms, and practical applications.

Metal-Catalyzed Synthesis of Thiadiazines

Transition metal catalysts have proven to be powerful tools for the synthesis of complex heterocyclic compounds, and thiadiazines are no exception. These catalysts often enable reactions under mild conditions with high efficiency and selectivity.

Copper-Catalyzed Synthesis

Copper catalysts are particularly noteworthy for their cost-effectiveness and versatile reactivity. A significant advancement in this area is the copper-catalyzed multicomponent reaction for the synthesis of thiadiazine-1-oxides.[3][4] This method involves the reaction of a simple NH-sulfoximine with an aldehyde and trimethylsilyl azide (TMSN₃) in hot water under aerobic conditions.[3][4]

Key Advantages:

  • Cost-Effective and Environmentally Friendly: The use of a copper catalyst in an aqueous medium without the need for external ligands or bases makes this protocol economically viable and greener.[3][4]

  • High Atom Economy: This one-pot, three-component reaction forms three new C-N bonds, leading to a high degree of atom economy.[3][4]

  • Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the sulfoximine and aldehyde starting materials.[3][4]

  • Catalyst Reusability: The aqueous catalytic system can be recycled and reused for multiple runs without a significant loss of activity.[3][4]

Experimental Protocol: Copper-Catalyzed Synthesis of Thiadiazine-1-oxides [3][4]

  • To a screw-capped vial, add NH-sulfoximine (0.5 mmol), aldehyde (0.6 mmol), and Cu(OAc)₂ (10 mol%).

  • Add 2 mL of water to the vial.

  • Add trimethylsilyl azide (TMSN₃) (0.75 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiadiazine-1-oxide.

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_cycle Catalytic Cycle R1 NH-Sulfoximine I3 Addition of Sulfoximine R1->I3 R2 Aldehyde I2 Reaction with Aldehyde R2->I2 R3 TMSN3 R4 Cu(II) Catalyst I1 Formation of Copper Azide R4->I1 Reacts with TMSN3 I1->I2 Forms intermediate I2->I3 Reacts with sulfoximine I4 Cyclization I3->I4 Intramolecular reaction I4->R4 Regenerates Catalyst P Thiadiazine-1-oxide Product I4->P

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of thiadiazine-1-oxides.

Palladium-Catalyzed Synthesis

Palladium catalysts are well-known for their role in cross-coupling reactions. In the context of thiadiazine synthesis, palladium catalysis has been employed for the synthesis of benzothiadiazine oxides through a cascade reaction. This approach offers a route to fused heterocyclic systems with potential applications in medicinal chemistry.

Organocatalyzed Synthesis of Thiadiazines

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative that often provides high levels of stereoselectivity and functional group tolerance.

Amine-Based Catalysts

Simple amines and their derivatives are effective organocatalysts for the synthesis of various heterocyclic compounds, including thiadiazines. Triethylamine (Et₃N) is frequently used as a basic catalyst to facilitate condensation and cyclization reactions. For instance, the synthesis of[5][6][7]triazolo[3,4-b][5][7][8]thiadiazine derivatives can be achieved through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-haloketones in the presence of triethylamine.[9]

DABCO (1,4-diazabicyclo[2.2.2]octane) is another versatile amine-based catalyst that has been successfully employed in the synthesis of hydrazono[5][7][8]thiadiazoles.[10] It acts as a superior basic catalyst in the cyclo-condensation reaction of methyl 2-[3-(pentyloxy)benzylidene]hydrazine-1-carbodithioate and hydrazonoyl chlorides.[10]

Comparative Performance of Amine-Based Catalysts

CatalystSubstrateProductYield (%)Reaction TimeConditionsReference
Triethylamine4-amino-3-mercapto-1,2,4-triazole derivatives and 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanonePyrazolyl(5,6-dihydro-s-triazolo[3,4-b]thiadiazines)70-75%Not specifiedRefluxing ethanol[9]
DABCOMethyl 2-[3-(pentyloxy)benzylidene]hydrazine-1-carbodithioate and 2-oxo-N-phenylpropanehydrazonoyl chlorideHydrazono[5][7][8]thiadiazoleHighNot specifiedEthanolic solution, thermal[10]
Acid Catalysis

Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid, are also commonly used in the synthesis of thiadiazines. These catalysts facilitate condensation reactions by protonating carbonyl groups, thereby activating them towards nucleophilic attack. For example, the synthesis of triazolo[3,4-b]thiadiazines can be achieved by reacting 4-amino-5-mercapto-1,2,4-triazoles with ketones in glacial acetic acid with a few drops of concentrated sulfuric acid as a catalyst.[1] Similarly, p-TsOH has been used to catalyze the synthesis of[5][6][7]triazolo[3,4-b][5][7][8]thiadiazines from the reaction of 1,3-diketones with N-bromosuccinimide and a triazole derivative.[1]

Experimental Protocol: p-TsOH Catalyzed Synthesis of[5][6][7]triazolo[3,4-b][5][7][8]thiadiazines [1]

  • In a round-bottom flask, dissolve the 1,3-diketone (1 mmol) and 4-amino-5-mercapto-1,2,4-triazole (1 mmol) in a mixture of ethanol and water (4:1).

  • Add N-bromosuccinimide (NBS) (1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction mixture at room temperature. The reaction can also be facilitated by visible-light photoredox catalysis using a compact fluorescent lamp (CFL).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Catalyst Selection in Organocatalyzed Thiadiazine Synthesis

G Start Define Target Thiadiazine Structure Substrates Identify Starting Materials Start->Substrates ReactionType Determine Reaction Type (e.g., Condensation, Cyclization) Substrates->ReactionType CatalystChoice Select Catalyst Class ReactionType->CatalystChoice AcidCatalyst Acid Catalyst (e.g., p-TsOH, H2SO4) CatalystChoice->AcidCatalyst Protonation required BaseCatalyst Base Catalyst (e.g., Et3N, DABCO) CatalystChoice->BaseCatalyst Deprotonation required Optimization Optimize Reaction Conditions (Solvent, Temperature, Time) AcidCatalyst->Optimization BaseCatalyst->Optimization Analysis Analyze Product (Yield, Purity) Optimization->Analysis End Final Product Analysis->End

Caption: Decision workflow for selecting an appropriate organocatalyst for thiadiazine synthesis.

Biocatalysis in Heterocyclic Synthesis

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis.[5][7] Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high selectivity.[6] While the application of biocatalysts specifically for thiadiazine synthesis is less documented compared to other heterocycles, the principles of biocatalysis are highly relevant.

Lipases, for example, have been shown to catalyze C-N bond formation in Mannich reactions, which are mechanistically similar to some steps in thiadiazine synthesis.[5] The use of enzymes like lipases could provide a pathway to chiral thiadiazine derivatives with high enantioselectivity.[6] The broader application of enzymes such as imine reductases and transaminases, which are commonly used for the synthesis of nitrogen-containing heterocycles, could be a promising area for future research in thiadiazine synthesis.[8]

Catalyst-Free and Alternative Energy-Assisted Synthesis

In the pursuit of more sustainable and efficient synthetic methods, catalyst-free and alternative energy-assisted approaches have gained significant attention.

Catalyst-Free Synthesis

In some instances, the synthesis of thiadiazines can be achieved without the need for a catalyst, particularly when highly reactive starting materials are used. For example, a catalyst-free synthesis of triazolothiadiazinols has been reported by reacting a triazole derivative with a substituted nitroepoxide in methanol at room temperature, affording excellent regio- and diastereoselectivity.[1]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of[5][6][7]triazolo[3,4-b][5][7][8]thiadiazine-6,7-dione from the reaction of 4-amino-5-mercapto-1,2,4-triazole with oxalyl chloride saw a significant improvement in yield (from 78% to 90%) and a drastic reduction in reaction time (from 6 hours to 2 minutes) when using microwave irradiation.[1]

Conclusion

The synthesis of thiadiazines can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Metal catalysts, particularly copper, offer cost-effective and highly efficient routes to certain thiadiazine derivatives. Organocatalysts provide a metal-free alternative with the potential for high selectivity. While biocatalysis in this specific area is still developing, it holds great promise for the green and enantioselective synthesis of these important heterocyclic compounds. Furthermore, catalyst-free and microwave-assisted methods offer sustainable and rapid alternatives for specific transformations. The choice of catalyst will ultimately depend on the desired thiadiazine scaffold, the availability of starting materials, and the specific requirements for efficiency, selectivity, and environmental impact.

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  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (n.d.).

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A Senior Application Scientist's Guide to Validating the Structure of 1,3-Dimethylpiperazine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Unambiguous Truth of Crystal Structures

In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is especially true for chiral compounds like 1,3-dimethylpiperazine derivatives, where stereoisomers can exhibit vastly different pharmacological or material properties. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they offer indirect structural insights.[1] Single-crystal X-ray crystallography, however, stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure, including the absolute configuration of chiral centers.[2][3] This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques and offers detailed protocols for obtaining and validating the crystal structure of this compound derivatives, ensuring the scientific integrity of your findings.

Comparative Analysis: Choosing the Right Tool for Structural Validation

The selection of an analytical technique should be driven by the specific question at hand. While X-ray crystallography is the gold standard for unambiguous structure determination, other methods provide complementary information.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing interactions.[3]Unambiguous structure determination; Provides data on solid-state conformation and intermolecular interactions.Requires a high-quality single crystal of suitable size (30-300 microns)[3]; The structure represents a static average in the crystal lattice.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of nuclei (¹H, ¹³C, etc.), connectivity through bonds, and through-space interactions (NOE).Provides information about the molecule's structure and dynamics in solution[4][5]; Does not require crystallization.Structure is inferred from indirect data; Can be challenging to determine the absolute configuration of complex molecules.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity; Can be coupled with chromatography for mixture analysis.Provides no direct information about the 3D arrangement of atoms.
Powder X-ray Diffraction (PXRD) "Fingerprint" of a crystalline solid, useful for phase identification and purity assessment.Does not require a single crystal[6]; Useful for studying polymorphism.Does not typically provide atomic-resolution structural information for complex organic molecules.[6]

Key Insight: While NMR is excellent for understanding a molecule's behavior in solution, X-ray crystallography provides the definitive answer to its solid-state structure. For chiral molecules like this compound derivatives, determining the absolute configuration is often critical, a task for which X-ray crystallography is uniquely suited.[2]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands careful execution and adherence to established standards.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Purification Compound Purification Crystal Growth Crystal Growth Compound Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Diffraction Experiment Diffraction Experiment Crystal Mounting->Diffraction Experiment Data Integration Data Integration Diffraction Experiment->Data Integration Structure Solution Structure Solution Data Integration->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation Publication/Deposition Publication/Deposition Structure Validation->Publication/Deposition

Caption: Workflow for X-ray Crystal Structure Determination.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in X-ray crystallography is often obtaining diffraction-quality single crystals.[1] This requires a systematic approach to exploring different crystallization conditions.

Core Principle: The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.

Detailed Protocol: Vapor Diffusion for this compound Derivatives

Vapor diffusion is a highly effective technique for crystallizing milligram quantities of small organic molecules.[7]

  • Solvent Selection:

    • Identify a "good" solvent in which your this compound derivative is readily soluble.

    • Identify a "poor" solvent (the precipitant) in which the compound is poorly soluble, but which is miscible with the "good" solvent. Common choices are provided in the table below.

"Good" Solvents (for dissolving the compound) "Poor" Solvents (Precipitants)
Dichloromethane (DCM)Hexanes
ChloroformPentane
AcetoneDiethyl Ether
Ethyl AcetateToluene
MethanolWater
  • Setup (Hanging Drop Method):

    • Dissolve 2-5 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 20-50 µL) in a small vial.

    • Pipette a small drop (2-4 µL) of this solution onto a siliconized glass coverslip.

    • In a well of a crystallization plate, add 500 µL of the "poor" solvent.

    • Invert the coverslip and place it over the well, creating a sealed chamber.

  • Incubation and Observation:

    • Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

    • The more volatile "good" solvent will slowly diffuse out of the drop and into the reservoir, while the vapor of the "poor" solvent diffuses into the drop. This slowly increases the concentration of the compound in the drop, leading to crystallization.

    • Monitor the drop periodically under a microscope. High-quality crystals should appear within a few days to a few weeks. They should be clear, have well-defined faces, and be free of cracks or defects.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected.

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and flash-cooling in liquid nitrogen to prevent radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a modern detector.

  • Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and merged to produce a final reflection file.

Part 3: Structure Solution, Refinement, and Validation

This is the computational stage where the diffraction data is translated into a 3D molecular model.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: This is a critical, self-validating step to ensure the quality and accuracy of the final structure. The final model is checked against established geometric criteria and for any inconsistencies. Tools like checkCIF, provided by the International Union of Crystallography (IUCr), are indispensable for this process.[8][9] The final structure is then deposited in a public database like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.[10][11]

Interpreting the Results: A Guide for the Non-Crystallographer

A crystallographic information file (CIF) contains a wealth of data. For the non-expert, here are the key parameters to assess the quality of a structure:

Parameter What it Means Ideal Value
R1 (or R-factor) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5% for high-quality small molecule structures.
wR2 (weighted R-factor) A weighted version of the R-factor that includes all reflection data.< 15% is generally considered good.
Goodness of Fit (GooF) Should be close to 1.0, indicating a good model and appropriate data weighting.~1.0
Flack Parameter For chiral molecules, this parameter indicates the correctness of the absolute configuration determination.[2]Close to 0 for the correct enantiomer; close to 1 for the inverted structure.
Residual Electron Density The largest peaks and deepest holes in the final difference electron density map.Should be low (< 0.5 e⁻/ų), indicating that the model accounts for all the electron density.
Conclusion: The Indispensable Role of X-ray Crystallography

For researchers and drug development professionals working with this compound derivatives, X-ray crystallography is an essential tool. It provides the most definitive structural information, resolving ambiguities of stereochemistry and conformation that can be critical for understanding biological activity and material properties.[12][13] By following rigorous experimental protocols and employing robust validation methods, scientists can ensure the integrity of their structural data, laying a solid foundation for further research and development.

References
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Benchmarking the Catalytic Activity of 1,3-Dimethylpiperazine Against Commercial Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics, material properties, and process efficiency. This guide provides an in-depth technical comparison of 1,3-Dimethylpiperazine (1,3-DMP) as a catalyst against a range of commercially available catalysts for polyurethane and epoxy resin applications. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their formulations and understand the nuances of catalyst performance.

Introduction: The Critical Role of Amine Catalysts

Tertiary amine catalysts are integral to the production of polyurethanes and the curing of epoxy resins.[1] In polyurethane foam manufacturing, they orchestrate the delicate balance between the urethane (gel) reaction and the urea (blow) reaction, which dictates the foam's structure and physical properties.[2] For epoxy systems, these catalysts accelerate the curing process, influencing pot life, gel time, and the final cross-linked network's characteristics.[3]

The catalytic activity of a tertiary amine is primarily governed by its basicity and the steric accessibility of the nitrogen atom's lone pair of electrons.[4] Highly basic amines with minimal steric hindrance tend to be more active. This guide will explore how this compound, a cyclic diamine, performs in this context when benchmarked against established commercial catalysts.

Benchmarking in Polyurethane Foam Production

The performance of 1,3-DMP is critically evaluated against industry-standard tertiary amine catalysts, such as those based on triethylenediamine (TEDA), a common component in commercial formulations like BASF's Lupragen® N201 and Lanxess' Addocat® 105.[5][6][7][8]

Experimental Design: A Standardized Approach

To ensure a fair and objective comparison, a standardized testing protocol based on the ASTM D7487 "Polyurethane Foam Cup Test" is employed.[9] This method allows for the determination of key reaction parameters that are indicative of a catalyst's performance.

Experimental Workflow: Polyurethane Foam Cup Test (ASTM D7487)

G cluster_prep Formulation Preparation cluster_test Foaming and Measurement cluster_analysis Data Analysis prep_polyol Polyol Blend Preparation (Polyol, Surfactant, Water) prep_cat Catalyst Addition (e.g., 1,3-DMP or Commercial Catalyst) prep_polyol->prep_cat prep_iso Isocyanate Preparation (pMDI) mix High-Speed Mixing (10 seconds) prep_iso->mix prep_cat->mix pour Pour into Cup mix->pour observe Observation & Timing pour->observe cure Curing (24 hours at ambient) pour->cure kinetics Reaction Kinetics Measurement (Cream, Gel, Tack-Free, Rise Times) observe->kinetics demold Demolding & Sample Cutting cure->demold physical Physical Property Testing (Density, Compressive Strength) demold->physical compare Comparative Analysis kinetics->compare physical->compare G cluster_reactants Reactants cluster_mechanism Catalytic Cycle isocyanate R-N=C=O (Isocyanate) complex [R-N=C=O···NR₃] Activated Complex isocyanate->complex polyol R'-OH (Polyol) attack Nucleophilic Attack by Polyol polyol->attack catalyst R₃N (Tertiary Amine) catalyst->complex Activation complex->attack product R-NH-CO-OR' (Urethane) attack->product regenerate Catalyst Regeneration product->regenerate regenerate->catalyst Recycles

Caption: Generalized mechanism of tertiary amine catalysis in the urethane reaction.

The delayed action of dimethylpiperazine isomers compared to TEDA can be attributed to steric hindrance. The methyl groups on the piperazine ring can partially shield the nitrogen atoms, making the formation of the activated complex with the isocyanate less favorable than with the more accessible nitrogen atoms of TEDA. [4]This steric hindrance can be a desirable trait in applications where a longer pot life or better flow into complex molds is required.

Benchmarking in Epoxy Resin Curing

In epoxy resin systems, tertiary amines act as catalytic curing agents, promoting the homopolymerization of the epoxy resin or accelerating the reaction between the epoxy resin and a primary or secondary amine hardener. [3]

Experimental Protocol: Monitoring Cure Kinetics

The catalytic activity in epoxy systems can be benchmarked by monitoring key curing parameters such as pot life, gel time, and tack-free time. [10][11][12]These can be determined through rheological measurements or simple observational tests under controlled temperature and humidity.

Experimental Workflow: Epoxy Cure Profile Analysis

G cluster_prep Formulation Preparation cluster_test Curing and Measurement cluster_analysis Data Analysis prep_resin Epoxy Resin & Hardener Blend prep_cat Catalyst Addition (e.g., 1,3-DMP or Commercial Catalyst) prep_resin->prep_cat mix Thorough Mixing prep_cat->mix monitor Monitoring at Controlled Temperature mix->monitor pot_life Pot Life Determination (Viscosity Increase) monitor->pot_life gel_time Gel Time Measurement (Transition to Solid) monitor->gel_time tack_free Tack-Free Time (Surface Cure) monitor->tack_free compare Comparative Analysis pot_life->compare gel_time->compare tack_free->compare G cluster_reactants Reactants cluster_mechanism Catalytic Cycle epoxy Epoxy Monomer attack Nucleophilic Attack on Epoxy Ring epoxy->attack catalyst R₃N (Tertiary Amine) catalyst->attack zwitterion Zwitterionic Intermediate attack->zwitterion propagation Anionic Polymerization zwitterion->propagation polymer Cross-linked Epoxy Polymer propagation->polymer

Caption: Generalized mechanism of tertiary amine-catalyzed epoxy homopolymerization.

The steric hindrance of the methyl groups in 1,3-DMP would likely result in a slower initiation step compared to less hindered amines, leading to a longer pot life and gel time. This can be beneficial in applications requiring extended working times, such as potting, encapsulation, and large-scale composite manufacturing.

Commercial epoxy catalysts, which often include proprietary blends of amines and other accelerators, are typically formulated to provide a specific balance of reactivity and working time for a given application. A direct comparison would require testing 1,3-DMP against these commercial systems in a specific epoxy formulation.

Conclusion and Future Outlook

This compound presents itself as a potentially valuable delayed-action catalyst for both polyurethane and epoxy systems. Its inherent steric hindrance, a consequence of the methyl groups on the piperazine ring, offers a means to modulate reaction kinetics, extending pot life and improving flowability in molding applications.

While direct, quantitative, side-by-side comparisons with a wide array of commercial catalysts are not extensively available in the public domain, the existing data on the closely related 1,4-dimethylpiperazine and the fundamental principles of amine catalysis provide a strong basis for its evaluation.

For researchers and formulators, 1,3-DMP warrants consideration in applications where a slower, more controlled reaction profile is desirable. Further experimental work is encouraged to generate specific performance data in various formulations to fully elucidate its potential as a competitive alternative to existing commercial catalysts.

References

  • BDMAEE. (2025, April 30). Tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications. Retrieved from [Link]

  • Tri-iso. (2008, June 27). Technical Data Sheet - Addocat® 105 PU ADDITIVES. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comparative Look: Amine Catalyst A33 vs. Other Catalysts in Polyurethane Foam Production. Retrieved from [Link]

  • Reed, E. (2025, September 3). A comparative study of rigid foam catalyst pc-5 pentamethyldiethylenetriamine in different polyurethane rigid foam formulations. Retrieved from [Link]

  • Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. Retrieved from [Link]

  • MDPI. (2023, March 5). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Retrieved from [Link]

  • Elsevier. (n.d.). Mechanism and catalysis of urethane formation. ScienceDirect. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ADDOCAT 105. Retrieved from [Link]

  • TRiiSO. (n.d.). Rhein Chemie Addocat 105 | Quote Request | Balanced Polyurethane Gelling and B. Retrieved from [Link]

  • MDPI. (2023, March 5). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Retrieved from [Link]

  • MDPI. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Retrieved from [Link]

  • BDMAEE. (2025, August 5). The impact of polyether amine epoxy curing agents on the pot life and curing profile of epoxy systems. Retrieved from [Link]

  • ACS Publications. (2024, May 31). Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D7487-08 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of the curing reaction of selected epoxy resin-amine systems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cure kinetics of several epoxy–amine systems at ambient and high temperatures. Retrieved from [Link]

  • LookPolymers. (n.d.). BASF Lupragen® N 201 TEDA in DPG. Retrieved from [Link]

  • ResearchGate. (2018, May 1). Evaluation of the Suitability of 1, 4-dimethylpiperazine as a Substitute Catalyst in Polyurethane Foam Production. Retrieved from [Link]

  • Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US20120248371A1 - Catalysts For Polyurethane Foam Polyol Premixes Containing Halogenated Olefin Blowing Agents.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Polyurethane Catalysts: A Deep Dive. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Retrieved from [Link]

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  • Foamtech R&D Center. (2025, August 5). Comparative analysis of different hard foam catalyst synthetic resins for performance and cost-effectiveness. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization and Comparison of 1,3-Dimethylpiperazine Stereoisomers' Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1][2] Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] These subtle structural differences can lead to profound variations in pharmacological and toxicological profiles.[3] The piperazine scaffold is a cornerstone in drug development, present in a multitude of clinically approved drugs targeting a wide range of diseases.[4][5][6] The introduction of substituents on the piperazine ring, as in 1,3-dimethylpiperazine, can give rise to stereoisomers, namely cis and trans isomers. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare the biological activities of these stereoisomers, underpinned by robust experimental design and data interpretation.

Understanding the Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C3 positions, leading to the existence of two diastereomers: cis-1,3-dimethylpiperazine and trans-1,3-dimethylpiperazine. In the cis isomer, both methyl groups are on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides. This seemingly minor difference in spatial orientation can significantly impact how each molecule interacts with its biological target.

stereoisomers cluster_cis cis-1,3-Dimethylpiperazine cluster_trans trans-1,3-Dimethylpiperazine cis_structure cis_label Methyl groups on the same side trans_structure trans_label Methyl groups on opposite sides

Caption: Chemical structures of cis- and trans-1,3-Dimethylpiperazine.

Hypothesizing Differential Activity: A Rationale-Driven Approach

The differential spatial arrangement of the methyl groups in cis- and trans-1,3-dimethylpiperazine can influence their physicochemical properties, such as polarity and shape. These differences can, in turn, affect their pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic profiles.[3] For instance, the orientation of the methyl groups may dictate the binding affinity and selectivity for a specific receptor or enzyme. One isomer might fit perfectly into a binding pocket, leading to a potent biological response, while the other may bind weakly or not at all.

Experimental Workflow for Comparative Activity Profiling

A systematic approach is crucial to delineate the activity profiles of the this compound stereoisomers. The following experimental workflow provides a robust framework for such a comparison.

workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_activity Activity Profiling cluster_data Data Analysis synthesis Synthesis of this compound Mixture separation Chiral Separation (e.g., Preparative HPLC) synthesis->separation nmr NMR Spectroscopy separation->nmr xray X-ray Crystallography separation->xray binding Receptor Binding Assays nmr->binding xray->binding functional Functional Assays (e.g., Cytotoxicity) binding->functional analysis Comparative Data Analysis functional->analysis

Caption: Experimental workflow for comparing stereoisomer activity.

Part 1: Synthesis and Chiral Separation

The initial step involves the synthesis of a mixture of this compound stereoisomers, followed by their separation.

Protocol: Chiral Separation using Preparative HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. The choice of CSP is critical and may require screening of several columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

  • Mobile Phase Optimization: Develop an optimal mobile phase for separation. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the cis and trans isomers.

  • Sample Preparation: Dissolve the synthesized mixture of this compound in the mobile phase at a known concentration.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to each separated isomer.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC to ensure complete separation.

Rationale: Preparative HPLC is a powerful technique for isolating pure stereoisomers from a mixture, which is a prerequisite for accurately assessing their individual biological activities.[7]

Part 2: Structural Confirmation

The absolute and relative stereochemistry of the separated isomers must be unequivocally confirmed.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like NOESY, can help determine the relative stereochemistry (cis vs. trans).

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute stereochemistry.[8]

Part 3: Comparative Biological Activity Assays

With pure isomers in hand, a head-to-head comparison of their biological activities can be performed. The choice of assays will depend on the therapeutic target of interest. Below are examples of commonly employed assays.

Protocol: Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of each isomer for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • A radiolabeled ligand known to bind to the receptor.

    • Separated cis- and trans-1,3-dimethylpiperazine isomers.

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (either the cis or trans isomer).

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of radioactivity on the filters.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.

Rationale: Receptor binding assays provide a quantitative measure of the affinity of a compound for its target, which is a primary determinant of its potency.[9]

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and, conversely, the cytotoxic potential of a compound.[10]

  • Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line if evaluating anticancer activity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the cis and trans isomers of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth is the IC50 value.

Rationale: The MTT assay is a reliable and high-throughput method to determine the functional effect of a compound on cell proliferation and viability, providing crucial information about its potential therapeutic or toxic effects.[10]

Data Presentation and Interpretation

The quantitative data obtained from the experimental assays should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative Receptor Binding Affinity of this compound Stereoisomers

StereoisomerReceptor TargetIC50 (nM)Ki (nM)
cis-1,3-DimethylpiperazineReceptor X
trans-1,3-DimethylpiperazineReceptor X

Table 2: Comparative Cytotoxicity of this compound Stereoisomers

StereoisomerCell LineIC50 (µM) after 48h
cis-1,3-DimethylpiperazineCell Line Y
trans-1,3-DimethylpiperazineCell Line Y

Illustrative Signaling Pathway

Should one of the isomers show significant activity, it is crucial to understand its mechanism of action. For instance, if an isomer binds to a G-protein coupled receptor (GPCR), it could trigger a downstream signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Active Isomer receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A hypothetical GPCR signaling pathway activated by an active isomer.

Conclusion

The characterization and comparison of stereoisomers are fundamental to modern drug discovery and development. This guide has outlined a systematic and scientifically rigorous approach to elucidating the distinct biological activities of the cis and trans isomers of this compound. By employing a combination of chiral separation, structural confirmation, and a battery of well-chosen biological assays, researchers can gain invaluable insights into the structure-activity relationships of these molecules. Such knowledge is paramount for the rational design of safer and more efficacious therapeutic agents.

References

  • BenchChem. (2025). Comparative Biological Activity of Antirhine Stereoisomers: A Guide for Researchers.
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  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
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A Comparative Analysis of Basicity in Dimethylpiperazine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reaction outcomes. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic characteristics. Among these, dimethylpiperazine isomers present a fascinating case study in how subtle changes in molecular geometry can significantly impact a fundamental chemical property: basicity. This guide provides a comprehensive comparative study of the basicity of various dimethylpiperazine isomers, offering both experimental data and a theoretical framework to inform rational molecular design and reaction optimization.

Introduction: The Significance of Basicity in Piperazine Scaffolds

The basicity of the nitrogen atoms in the piperazine ring, quantified by the acid dissociation constant (pKa) of their conjugate acids, is a critical determinant of a molecule's behavior in biological and chemical systems. It influences a compound's solubility, lipophilicity, and ability to form salts, all of which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, in chemical synthesis, the basicity of a piperazine derivative dictates its efficacy as a catalyst or a nucleophile. Understanding the factors that modulate this property is therefore essential for researchers in drug discovery and process chemistry.

This guide will delve into the basicity of N,N'-dimethylpiperazine and the C-methylated isomers: 2,5-dimethylpiperazine and 2,6-dimethylpiperazine, considering both cis and trans stereoisomers where applicable. We will explore the electronic and steric effects of methyl substitution and the profound influence of stereochemistry on the pKa values of these versatile compounds.

Theoretical Framework: Unpacking the Determinants of Basicity

The basicity of an amine is fundamentally a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1] Several factors intrinsic to the molecular structure of dimethylpiperazine isomers influence this electron availability.

Inductive and Steric Effects of Methyl Substitution

Methyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atoms, thereby enhancing their basicity.[1] However, this effect is often counteracted by steric hindrance. The presence of bulky alkyl groups near the nitrogen atom can impede the approach of a proton and destabilize the resulting protonated form by hindering its solvation.[1] The interplay of these two opposing effects is a key determinant of the overall basicity.

The Critical Role of Stereochemistry and Conformational Isomers

The piperazine ring typically adopts a chair conformation to minimize steric strain. The orientation of the methyl substituents (axial or equatorial) and, consequently, the orientation of the nitrogen lone pairs, significantly impacts their accessibility for protonation.

  • Equatorial Substituents: Methyl groups in the equatorial position generally exert less steric hindrance on the adjacent nitrogen's lone pair, which is also in an accessible equatorial orientation.

  • Axial Substituents: An axial methyl group can create significant steric congestion, potentially shielding the axial lone pair on the nitrogen from protonation. This steric hindrance can lead to a decrease in basicity.[2]

The relative stability of the different chair conformations and the energetic barrier to ring inversion also play a role in determining the average basicity of the molecule in solution.

dot

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a ~1 mM solution of the dimethylpiperazine isomer in water A->B C Add KCl to maintain constant ionic strength (e.g., 0.15 M) B->C D Purge solution with nitrogen to remove dissolved CO2 C->D E Immerse calibrated pH electrode in the stirred solution D->E F Add standardized HCl (e.g., 0.1 M) in small, precise increments E->F G Record pH after each addition, allowing for stabilization F->G H Plot pH versus volume of HCl added G->H I Determine the equivalence points from the inflection points of the curve H->I J Calculate pKa values from the pH at the half-equivalence points I->J

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). [3]2. Sample Preparation: Accurately weigh a sample of the dimethylpiperazine isomer and dissolve it in deionized, CO2-free water to a concentration of approximately 1-10 mM. Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength. [3]3. Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration to prevent the absorption of atmospheric CO2. [3]4. Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

  • Data Acquisition: Record the pH value and the volume of titrant added after each increment, allowing the pH reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, two inflection points will be observed. The first half-equivalence point gives pKa1, and the second gives pKa2.

¹H NMR Spectroscopy Titration

This method relies on the change in the chemical shift of protons adjacent to the nitrogen atoms as the pH of the solution is varied. [4]A plot of the chemical shift versus pH yields a sigmoidal curve, and the inflection point of this curve corresponds to the pKa. [4] Step-by-Step Protocol for ¹H NMR Titration:

  • Sample Preparation: Prepare a series of solutions of the dimethylpiperazine isomer (e.g., 5-10 mM) in D₂O, each adjusted to a different pH value spanning a range of at least 2 pH units above and below the expected pKa. Use small amounts of DCl or NaOD to adjust the pH.

  • NMR Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature. [5]3. Data Analysis: Identify a proton signal that shows a significant change in chemical shift with pH. Plot the chemical shift (δ) of this proton against the measured pH of each solution.

  • Curve Fitting: Fit the data to the Henderson-Hasselbalch equation to determine the inflection point of the resulting sigmoidal curve. The pH at the inflection point is the pKa value. [5]

Conclusion and Future Directions

The basicity of dimethylpiperazine isomers is a nuanced property governed by a delicate balance of electronic, steric, and stereochemical factors. The available experimental data demonstrates that C-methylation generally leads to higher basicity compared to N-methylation, a trend dominated by steric and solvation effects.

This guide provides a foundational understanding for researchers working with these important chemical entities. However, the lack of comprehensive experimental pKa data for all isomers, particularly for the 2,3- and 2,6-disubstituted piperazines, highlights an area ripe for further investigation. The detailed experimental protocols provided herein can serve as a template for researchers to fill these knowledge gaps. A more complete dataset would enable the development of more accurate quantitative structure-property relationship (QSPR) models, further empowering the rational design of piperazine-containing molecules with tailored basicity for a wide range of applications in medicine and beyond.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link]

  • Popik, V. V. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3947–3953. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Ernst, B., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 148-155. [Link]

  • Popik, V. V. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3947–3953. [Link]

  • Kallel, E. A., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(30), 4531-4536. [Link]

  • Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Popov, K., et al. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 78(3), 663-675. [Link]

  • Kocaoba, S., Aydogan, F., & Afşar, H. (2008). Potentiometric Titration of Some diamino compounds in Toluene. Reviews in Analytical Chemistry, 27(2), 119-128. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-50. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

  • Kallel, E. A., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed. [Link]

  • NIST. (n.d.). cis-2,5-dimethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]

  • NIST. (n.d.). cis-2,5-dimethylpiperazine. Retrieved from [Link]

  • Professor Dave Explains. (2016, May 3). Practice Problem: Newman Projections of Conformational Isomers [Video]. YouTube. [Link]

  • NIST. (n.d.). Piperazine, 2,5-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. Retrieved from [Link]

  • MDPI. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Molecules, 28(14), 5533. [Link]

  • ResearchGate. (n.d.). N,N′-Dimethylpiperazine, grown at 270 K and studied at 220 K. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating 1,3-Dimethylpiperazine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the selection of an appropriate amine base and solvent system is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process viability. 1,3-Dimethylpiperazine, a chiral cyclic diamine, presents a unique structural motif with potential applications as a base, catalyst, or building block. This guide provides a comprehensive framework for evaluating the performance of this compound across a spectrum of solvent systems, enabling researchers to make informed decisions for their specific synthetic challenges. We will delve into the theoretical underpinnings of its reactivity, offer comparative insights with related structures, and provide detailed experimental protocols to generate robust, publishable data.

Understanding the Molecular Landscape: Physicochemical Properties of this compound

Before embarking on performance evaluation, a thorough understanding of the inherent properties of this compound is essential.

PropertyValueSource
Molecular Formula C₆H₁₄N₂PubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
Boiling Point 148 °CChemBK[2]
Density 0.855 g/mLChemBK[2]
Predicted pKa of Conjugate Acid 9.34 ± 0.40BIOSYNCE[3]

The presence of two nitrogen atoms, one tertiary and one secondary, along with a chiral center, imparts distinct characteristics to this compound. Its predicted pKa suggests a basicity comparable to other cyclic amines, making it a viable candidate for a range of base-mediated reactions.

The Crucial Role of the Solvent: A Theoretical Framework

The choice of solvent can dramatically alter the course and outcome of a reaction. Solvents do not merely act as an inert medium but actively influence reaction rates, equilibria, and even the stereochemical outcome. When evaluating this compound, consider the following solvent properties:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve the formation of ionic species.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can hydrogen bond with the amine, potentially attenuating its basicity and nucleophilicity. Aprotic solvents (e.g., THF, DCM, DMSO), lacking acidic protons, allow the amine to exhibit its intrinsic reactivity more freely.

  • Coordinating Ability: Solvents with lone pairs (e.g., ethers, DMF) can coordinate to metal ions or other Lewis acidic species, influencing catalytic cycles.

Comparative Analysis: Benchmarking this compound Against Alternatives

To truly understand the performance of this compound, it is crucial to compare it with other commonly used cyclic amines.

Basicity Comparison

The basicity of an amine is a key determinant of its utility as a proton acceptor. The pKa of the conjugate acid is the standard measure of basicity; a higher pKa indicates a stronger base.

AminepKa of Conjugate AcidNotes
This compound (predicted) 9.34 Predicted value; experimental verification is recommended.
N,N'-DimethylpiperazinepKa₁: 4.63, pKa₂: 8.54The second nitrogen's electron-withdrawing effect lowers the basicity of the first.[4]
1,4-Dimethylpiperidine10.26A stronger mono-amine base.[4]
Piperidine11.12A common and relatively strong secondary amine base.
N-Methylpiperidine10.08A common tertiary amine base.

This comparison highlights that this compound is expected to be a moderately strong base, weaker than piperidine and its N-methylated counterpart, but potentially stronger than the second protonation of N,N'-dimethylpiperazine. This positions it in a useful range for applications requiring a base of intermediate strength.

Experimental Evaluation: Protocols for Performance Assessment

The following sections provide detailed protocols for systematically evaluating the performance of this compound in different solvent systems. These protocols are designed to be self-validating and to generate high-quality, comparative data.

Quantitative Solubility Determination

Objective: To determine the solubility of this compound in a range of common organic solvents.

Rationale: Understanding the solubility is the first step in designing any solution-phase experiment. Poor solubility can lead to heterogeneous reaction mixtures and unreliable kinetic data.

Experimental Workflow:

G prep Prepare saturated solutions of This compound in various solvents equilibrate Equilibrate at constant temperature (e.g., 25 °C) for 24-48h with stirring prep->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Carefully withdraw a known volume of the supernatant centrifuge->aliquot evaporate Evaporate the solvent under reduced pressure aliquot->evaporate weigh Weigh the residual solute evaporate->weigh calculate Calculate solubility (g/100 mL or mol/L) weigh->calculate

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

  • Preparation: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of each test solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).

  • Saturation: Add this compound portion-wise to each vial with stirring until a persistent excess of undissolved material is observed.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at a high speed (e.g., 5000 rpm) for 10 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant without disturbing the solid.

  • Analysis: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of dissolved this compound. Calculate the solubility in g/100 mL or mol/L.

Performance as a Base: The Knoevenagel Condensation

Objective: To evaluate the efficacy of this compound as a base in the Knoevenagel condensation and to assess the impact of different solvent systems on the reaction outcome.

Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is highly sensitive to the nature of the base and the solvent.[5][6][7][8][9] This makes it an excellent model system for comparative studies.

Reaction Scheme:

Caption: Workflow for evaluating base performance in Knoevenagel condensation.

Detailed Protocol:

  • Reactor Setup: In a series of identical reaction vessels equipped with magnetic stirrers, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) to 5 mL of the chosen solvent (e.g., Ethanol, THF, Toluene, DCM).

  • Reaction Initiation: Equilibrate the reaction mixtures to the desired temperature (e.g., room temperature). Add this compound (0.1 mmol, 10 mol%) to each vessel simultaneously to start the reactions.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction, quench it with a dilute acid solution (e.g., 0.1 M HCl), and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product relative to the internal standard.

  • Data Interpretation: Plot the concentration of the product versus time for each solvent to determine the initial reaction rates. After a set period (e.g., 4 hours), determine the final conversion and isolated yield for each reaction.

Performance as a Nucleophile: The Williamson Ether Synthesis

Objective: To assess the nucleophilic character of this compound in a classic S N 2 reaction and investigate the influence of solvent polarity.

Rationale: The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an S N 2 mechanism. [10][11][12][13][14]The rate of this reaction is highly dependent on the nucleophilicity of the base and the nature of the solvent.

Reaction Scheme:

Experimental Protocol:

  • Preparation: In a series of reaction vessels, dissolve phenol (1.0 mmol) and this compound (1.2 mmol) in 5 mL of the chosen solvent (e.g., DMF, ACN, THF).

  • Reaction Initiation: Add benzyl bromide (1.0 mmol) to each vessel and heat the reactions to a consistent temperature (e.g., 60 °C).

  • Monitoring and Analysis: Follow the reaction progress and analyze the outcomes as described in the Knoevenagel condensation protocol (Section 4.2).

  • Comparative Analysis: Compare the reaction rates and yields obtained in the different solvents. Aprotic polar solvents like DMF and ACN are expected to accelerate S N 2 reactions compared to less polar solvents like THF.

Data Presentation and Interpretation

For each experimental evaluation, it is crucial to present the data in a clear and comparative manner.

Table for Solubility Data:

SolventDielectric ConstantSolubility of 1,3-DMP ( g/100 mL)
Dichloromethane9.1Experimental Value
Tetrahydrofuran7.5Experimental Value
Acetonitrile37.5Experimental Value
Dimethylformamide36.7Experimental Value
Dimethyl sulfoxide46.7Experimental Value
Ethanol24.5Experimental Value
Toluene2.4Experimental Value

Table for Knoevenagel Condensation Data:

SolventDielectric ConstantInitial Rate (mol L⁻¹ s⁻¹)Final Conversion (%)
Ethanol24.5Experimental ValueExperimental Value
Tetrahydrofuran7.5Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Dichloromethane9.1Experimental ValueExperimental Value

Conclusion and Future Outlook

This guide provides a robust framework for the comprehensive evaluation of this compound in various solvent systems. By systematically generating quantitative data on its solubility, basicity, and nucleophilicity, researchers can unlock its full potential in organic synthesis and drug development. The proposed experimental protocols are designed to be adaptable and can be extended to other reaction systems and comparative amines. The continued investigation into the performance of such chiral building blocks is essential for the advancement of modern synthetic chemistry.

References

  • Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Science and Education Publishing. Available from: [Link]

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  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. Available from: [Link]

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Safety Operating Guide

1,3-Dimethylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1,3-Dimethylpiperazine for Laboratory Professionals

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety standards and regulatory requirements. The procedures outlined herein are designed to be self-validating, integrating principles of chemical compatibility and hazard mitigation at each stage.

Hazard Assessment of this compound

Before handling, it is crucial to recognize the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with multiple hazards.[1] Understanding these is the first step in a safe disposal workflow.

  • Flammable Liquid: It is a flammable liquid and vapor (H226), posing a significant fire risk.[1]

  • Corrosive: It causes severe skin burns and eye damage (H314).[1]

  • Harmful if Swallowed: It is classified as harmful if ingested (H302).[1]

  • Respiratory Irritant: It may cause respiratory irritation (H335).[1]

Due to these characteristics, this compound is categorized as a hazardous waste by the U.S. Environmental Protection Agency (EPA) and requires a specific disposal pathway.[2][3][4] It falls under the categories of both ignitable waste (D001) and corrosive waste (D002).[3][4]

Key Safety and Disposal Parameters
ParameterGuidelineSource(s)
GHS Hazard Codes H226, H302, H314, H335[1]
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)[4]
Primary Hazards Flammability, Corrosivity, Acute Toxicity (Oral)
Incompatible Materials Strong oxidizing agents, Acids[5]
Recommended PPE Chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields, face shield, lab coat.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Given its corrosive and flammable nature, strict adherence to PPE protocols is non-negotiable. Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks.[2]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A flame-resistant lab coat worn over personal clothing is required. Ensure it is fully buttoned.[2]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (for residue): Due to its corrosive (basic) nature, a final wipe-down with a dilute acidic solution (e.g., 5% citric acid) can be considered for surface decontamination after the bulk material is absorbed, followed by a final rinse with water.

  • Collection: Carefully scoop the absorbent material into a designated, compatible hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound waste must follow a systematic process of segregation, containment, and labeling before collection by a certified hazardous waste management service. Pouring this chemical down the drain is strictly prohibited.[6]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix this compound waste with other waste streams unless their compatibility is confirmed.[7][8][9]

  • Designated Waste Stream: Establish a specific waste stream for "Halogen-Free Organic Solvents" or, more specifically, "Flammable/Corrosive Amine Waste."

  • Incompatibility: Keep this waste stream segregated from:

    • Acids and acidic waste.[10]

    • Strong oxidizing agents.[10]

    • Aqueous waste streams.[10]

    • Halogenated organic waste.

Step 2: Container Selection

The choice of container is critical to prevent leaks, reactions, and spills.[6][8]

  • Material Compatibility: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[6] While glass is compatible, it carries a higher risk of breakage. If using glass, secondary containment is essential. Do not use metal containers, as corrosive materials can degrade them over time.[11]

  • Condition: The container must be clean, in good condition, and free of any residue from previous contents.[8]

  • Headspace: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[6][12]

Step 3: Waste Accumulation & Labeling

All hazardous waste must be meticulously labeled from the moment the first drop of waste is added.[13][14]

  • Attach a Hazardous Waste Label: Affix a pre-printed hazardous waste label to the selected container before adding any waste.

  • Complete the Label: Using a permanent marker, fill in all required information as waste is added. According to EPA regulations, the label must include:

    • The words "HAZARDOUS WASTE" .[13][15][16]

    • Full Chemical Name(s): List "this compound" and any other components in the waste mixture by their full IUPAC name. Do not use abbreviations or chemical formulas.[6]

    • Hazard Characteristics: Indicate the relevant hazards by checking boxes for "Flammable" and "Corrosive."[17]

    • Generator Information: Include the name of the principal investigator, laboratory location (building and room number), and contact information.[15]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10]

  • Location: The SAA should be a designated area within the lab, away from ignition sources and high-traffic areas.[14]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[6][14]

  • Segregation: Ensure the container is stored with compatible materials within the SAA.[10]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[6][14]

Step 5: Arranging for Final Disposal

Once the container is full (or within institutional time limits, often 6-9 months), arrange for its removal.[6]

  • Finalize Label: Fill in the "Full" date on the hazardous waste label.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste removal requests.[14]

  • Professional Disposal: The waste will be transported by licensed professionals to a treatment, storage, and disposal facility (TSDF) for final destruction, typically via high-temperature incineration, in accordance with all federal and state regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood select_container Select Compatible Container (HDPE or Glass) hood->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste (≤80% Full) label_container->add_waste store_saa Store in Secondary Containment in designated SAA add_waste->store_saa request_pickup Request Pickup from EHS/ Waste Management Vendor store_saa->request_pickup end Professional Disposal at Licensed TSDF request_pickup->end

Caption: Disposal workflow for this compound waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations . Creative Safety Supply. [Link]

  • Hazardous Waste Label Requirements | EPA & DOT Compliance . MLI Environmental. (2025-02-21). [Link]

  • Environmental Health and Safety Office Waste Container Compatibility . Ball State University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025-05-21). [Link]

  • EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers . Hazardous Waste Experts. (2019-03-22). [Link]

  • This compound | C6H14N2 | CID 13152035 . PubChem. [Link]

  • EPA and DOT Hazardous Waste Labeling Requirements . EHS Compliance Texas. (2021-07-21). [Link]

  • Chemical Waste - USC Environmental Health & Safety . University of Southern California. [Link]

  • Chemical Compatibility for Waste Accumulation . Princeton University Environmental Health & Safety. [Link]

  • Appendix I: Chemical Compatibility and Container Information . Baylor University Environmental Health & Safety. [Link]

  • Hazardous Waste Label Requirements, Design, Compliance, and More . ACTenviro. (2024-11-06). [Link]

  • How Flammable Liquids are Categorized . Hazardous Waste Experts. (2020-05-02). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. (2025-03-21). [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Chemically Compatible Waste Containers . The University of Queensland. [Link]

  • Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations . EHS Daily Advisor. (2020-06-22). [Link]

  • RCRA Corrosive Hazardous Waste Criteria Won't Change . Lion Technology. (2021-06-28). [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids . Hazardous Waste Experts. (2025-11-26). [Link]

  • (S)-1,3-Dimethylpiperazine CAS 1152367-80-0 . BIOSYNCE. [Link]

  • EPA May Expand RCRA Classification of Corrosives . Lion Technology. (2015-04-13). [Link]

  • 1,3-Dimethyl-piperazine . ChemBK. [Link]

  • Debate over — EPA won't change definition of corrosive waste . J. J. Keller. [Link]

  • 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 . PubChem. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. (2025-12-01). [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • How are flammable liquids categorized? . Hazardous Waste Experts. (2022-09-26). [Link]

  • How Do You Dispose Of Flammable Liquids? . CountyOffice.org. (2025-08-12). [Link]

Sources

Navigating the Risks: A Comprehensive Safety and Handling Guide for 1,3-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the integrity of an experiment is paramount. This integrity, however, extends beyond procedural accuracy and into the realm of safety and responsible chemical stewardship. 1,3-Dimethylpiperazine, a valuable building block in pharmaceutical and chemical synthesis, demands our full attention due to its significant hazard profile. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe handling. Here, we will explain the causality behind each safety measure, ensuring that every action is understood and validated, thereby fostering a culture of intrinsic safety in your laboratory.

Immediate Hazard Assessment and Critical Safety Profile

Before any container of this compound is opened, every individual in the laboratory must be cognizant of its primary hazards. This chemical is not merely a reagent; it is a combination of flammable and corrosive properties that require a multi-faceted safety approach. Its vapors are heavier than air and can travel to distant ignition sources, creating a significant flashback risk.[1]

Hazard ClassificationGHS PictogramPrimary RiskImmediate Precautionary Action
Flammable Liquid (Category 2/3) 🔥Highly flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air.Handle only in a chemical fume hood. Keep away from all ignition sources (heat, sparks, open flames).[2][4] Ensure all equipment is grounded and bonded.[2][5]
Skin Corrosion (Category 1B/1C) corrosiveCauses severe skin burns and chemical blistering upon contact.[5][4]Always wear chemical-resistant gloves and a flame-retardant lab coat.[3] Ensure a safety shower is immediately accessible.
Serious Eye Damage (Category 1) corrosivePoses a high risk of permanent eye damage, including blindness, on contact.[2][5]Wear tight-sealing chemical safety goggles in conjunction with a full-face shield.[5] An eyewash station must be within a 10-second travel distance.
Respiratory Irritation Vapors and mists can cause severe irritation to the respiratory tract.All handling must be performed in a certified chemical fume hood to maintain exposure well below occupational limits.[5]

The Core Directive: Applying the Hierarchy of Controls

Personal Protective Equipment (PPE) is the last line of defense, not the first. A robust safety protocol is built on a foundation of engineering and administrative controls that mitigate hazards at their source. This approach is a self-validating system; it doesn't rely solely on human perfection but instead designs safety into the environment itself.

cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible) substitution Substitution (Explore less hazardous alternatives) engineering Engineering Controls (Highest Priority) - Chemical Fume Hood - Grounded Equipment - Safety Shower/Eyewash substitution->engineering Decreasing Effectiveness admin Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access Areas - Mandatory Training engineering->admin ppe Personal Protective Equipment (PPE) (Last Line of Defense) - Respirator, Gloves, Goggles, Face Shield, Lab Coat admin->ppe

Caption: The Hierarchy of Controls prioritizes environmental and procedural safeguards over personal protective equipment.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the essential final barrier against exposure. The selection of PPE must be deliberate and based on the specific chemical properties of this compound.

A. Eye and Face Protection

Due to its severe corrosivity, standard safety glasses are insufficient.

  • Primary Protection: Tight-sealing chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6][7]

  • Secondary Protection: A full-face shield must be worn over the safety goggles to protect against splashes during transfers or in the event of a container failure.[5]

B. Skin and Body Protection
  • Gloves: Handle with chemical-resistant gloves inspected prior to use.[6] Given that this is a corrosive and flammable liquid, glove selection is critical. Nitrile rubber is a common choice, but always consult the manufacturer's compatibility data. Discard and replace gloves immediately if contamination is suspected.

  • Lab Coat: A flame-retardant lab coat is required over personal clothing. Ensure it is fully buttoned with sleeves rolled down.[3]

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

C. Respiratory Protection

All operations should be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[5]

  • Standard Operations: No respirator is typically required when working exclusively within a certified fume hood.

  • Emergency or Maintenance: For spill cleanup outside of a hood or in situations where exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge (Type A, brown, conforming to EN14387 or equivalent) is necessary.[5][6]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Ensure the safety shower and eyewash station are unobstructed and have been tested within the last month.[4]

    • Assemble all necessary equipment (glassware, non-sparking tools, grounded transfer lines) within the fume hood.[1][6]

    • Don all required PPE as specified in Section 3.

  • Chemical Handling:

    • Place an absorbent, chemical-resistant pad on the floor of the fume hood to contain minor drips.

    • Ground and bond the source container and the receiving vessel to prevent static electricity discharge, a potential ignition source.[2][5]

    • Slowly open the container, being mindful of any potential pressure differential.

    • Perform all transfers of the liquid carefully to minimize splashing or aerosol generation.[4]

  • Post-Handling:

    • Tightly close the this compound container.[2][4]

    • Clean the exterior of the container with a suitable solvent if necessary.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[2][5]

Emergency Response Protocol

Immediate and correct action during an emergency is critical to mitigating harm. All personnel must be trained on these procedures.

cluster_spill Chemical Spill cluster_exposure Personal Exposure start EMERGENCY (Spill or Exposure) spill_1 Evacuate immediate area start->spill_1 expo_type Route of Exposure? start->expo_type spill_2 Alert colleagues & supervisor spill_1->spill_2 spill_3 Remove ignition sources spill_2->spill_3 spill_4 Contain spill with inert absorbent (e.g., vermiculite, sand) spill_3->spill_4 spill_5 Collect using non-sparking tools spill_4->spill_5 spill_6 Place in sealed hazardous waste container spill_5->spill_6 expo_skin SKIN/HAIR CONTACT Immediately remove clothing. Rinse with water for 15+ min in safety shower. expo_type->expo_skin expo_eyes EYE CONTACT Immediately flush with water for 15+ min at eyewash station. Hold eyelids open. expo_type->expo_eyes expo_inhale INHALATION Move to fresh air immediately. expo_type->expo_inhale expo_ingest INGESTION Rinse mouth. DO NOT induce vomiting. expo_type->expo_ingest expo_call CALL EMERGENCY SERVICES (Provide SDS) expo_skin->expo_call expo_eyes->expo_call expo_inhale->expo_call expo_ingest->expo_call

Caption: Emergency workflow for spills and personal exposure to this compound.

First Aid Measures:
  • Skin Contact: Immediately take off all contaminated clothing and shoes.[2] Flush the affected skin with copious amounts of water for at least 15 minutes, preferably in a safety shower.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][4]

  • Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[5][6] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][6] Seek immediate medical attention.[5][4]

Disposal Plan: Cradle-to-Grave Responsibility

The proper disposal of this compound and all contaminated materials is a legal and ethical requirement. All waste generated is considered hazardous.[8]

  • Waste Segregation:

    • Liquid Waste: Collect all unused this compound and contaminated solvents in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept closed when not in use.

    • Solid Waste: All contaminated consumables (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, sealed, and labeled container for solid hazardous waste.[9]

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[9]

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[9] This area must be away from incompatible materials, particularly strong acids and oxidizers.[5]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

By integrating these robust safety protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • J&K Scientific. (2025). Safety Data Sheet: cis-2,6-Dimethylpiperazine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,n'-dimethylpiperazine, 98%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.